molecular formula C6H3FINO2 B1585332 3-Fluoro-4-iodonitrobenzene CAS No. 2996-30-7

3-Fluoro-4-iodonitrobenzene

Cat. No.: B1585332
CAS No.: 2996-30-7
M. Wt: 267 g/mol
InChI Key: QLAFWGDKYKHVKC-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodonitrobenzene is a useful research compound. Its molecular formula is C6H3FINO2 and its molecular weight is 267 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-4-iodonitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-4-iodonitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-iodonitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFWGDKYKHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282131
Record name 3-Fluoro-4-iodonitrobenzene
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Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2996-30-7
Record name 2996-30-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-4-iodonitrobenzene
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Record name 2996-30-7
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Foundational & Exploratory

3-Fluoro-4-iodonitrobenzene CAS number and properties

[1]

Executive Summary

3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) is a high-value halogenated aromatic intermediate used extensively in medicinal chemistry and materials science.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a nitro group (reducible to an amine), an iodine atom (highly active for palladium-catalyzed cross-coupling), and a fluorine atom (providing metabolic stability and modulating pKa).[1]

This guide details the physicochemical properties, validated synthesis routes, reactivity profiles, and safety protocols for this compound, designed for researchers optimizing lead compounds or developing novel chemical entities (NCEs).[1]

Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 2996-30-7
IUPAC Name 2-Fluoro-1-iodo-4-nitrobenzene
Synonyms 3-Fluoro-4-nitroiodobenzene; 4-Iodo-3-fluoronitrobenzene
Molecular Formula C₆H₃FINO₂
Molecular Weight 266.99 g/mol
SMILES C1=CC(=C(C=C1[O-])F)I
Appearance Yellow to brownish crystalline solid
Melting Point 129–130 °C
Boiling Point ~292 °C (at 760 mmHg)
Density 2.093 g/cm³
Solubility Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, Methanol

Synthesis & Manufacturing

The most robust laboratory and industrial route to 3-Fluoro-4-iodonitrobenzene is the Sandmeyer Reaction starting from 2-fluoro-4-nitroaniline.[1] This pathway is preferred over direct iodination of 3-fluoronitrobenzene due to the deactivating nature of the nitro group, which makes electrophilic aromatic substitution difficult and regiochemically poor.[1]

Synthesis Pathway Diagram[1][6]

SynthesisPathStart2-Fluoro-4-nitroaniline(CAS: 369-35-7)InterDiazonium Salt[Intermediate]Start->InterNaNO2, H2SO40-5°CProd3-Fluoro-4-iodonitrobenzene(Target)Inter->ProdKI (aq)Sandmeyer

Figure 1: Sandmeyer synthesis route converting the amino group to an iodine substituent via a diazonium intermediate.[1][2]

Detailed Experimental Protocol (Sandmeyer Route)

Objective: Synthesis of 3-Fluoro-4-iodonitrobenzene from 2-fluoro-4-nitroaniline.

Reagents:

  • 2-Fluoro-4-nitroaniline (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Potassium Iodide (KI, 1.5 eq)[1]

  • Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)[1]

  • Urea (optional, to quench excess nitrite)[1]

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 2-fluoro-4-nitroaniline in 2.5 M H₂SO₄ in a round-bottom flask.

    • Cool the suspension to 0–5 °C using an ice-salt bath.[1]

    • Dropwise add a solution of NaNO₂ in water, maintaining the internal temperature below 5 °C.[3][4]

    • Stir for 30–45 minutes. The solution should become clear or translucent as the diazonium salt forms.

  • Iodination:

    • Dissolve KI in a minimal amount of water.

    • Slowly add the cold diazonium solution to the KI solution (or vice versa) with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous and foaming may occur.[1]

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Cool to room temperature. Extract the mixture with Ethyl Acetate (3x).[1]

    • Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (indicated by the disappearance of the purple/brown color).[1]

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).[1]

Reactivity Profile & Applications

The versatility of 3-Fluoro-4-iodonitrobenzene stems from the distinct reactivity of its three substituents.[1]

Reactivity Map[1]

ReactivityCore3-Fluoro-4-iodonitrobenzeneSuzukiSuzuki-Miyaura Coupling(Biaryl Formation)Core->SuzukiPd(PPh3)4, Ar-B(OH)2Base, HeatReductNitro Reduction(Aniline Formation)Core->ReductFe/HCl or H2/Pd-CSonogashiraSonogashira Coupling(Alkyne Insertion)Core->SonogashiraPd/Cu, AlkyneSNArSNAr (Rare)(Displacement of I)Core->SNArStrong Nucleophile(Iodine is LG)

Figure 2: Chemoselective transformations.[1] The Iodine atom is the primary handle for C-C bond formation, while the Fluorine remains intact.

Mechanistic Insights[1][9]
  • Suzuki-Miyaura Coupling (Primary Utility):

    • Mechanism: The iodine atom at the C4 position undergoes rapid oxidative addition to Pd(0).[1] The presence of the electron-withdrawing nitro group (para to iodine) significantly accelerates this step compared to non-activated aryl iodides.[1]

    • Selectivity: The C-F bond (C3) is stable under standard Suzuki conditions, allowing the fluorine to be retained as a bioisostere or metabolic blocker in the final drug candidate.

    • Protocol Note: Use mild bases (K₂CO₃ or K₃PO₄) to avoid affecting the nitro group.[1]

  • Nitro Reduction:

    • The nitro group can be reduced to an amine after the cross-coupling step. This chemoselectivity allows the synthesis of complex 3-fluoro-4-aryl-anilines, which are privileged scaffolds in kinase inhibitors.[1]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Analysis: The fluorine atom is meta to the nitro group and ortho to the iodine. Because it is not ortho/para to the strong electron-withdrawing nitro group, the fluorine is not highly activated for SNAr.[1]

    • Contrast: Unlike 3,4-difluoronitrobenzene (where F is para to NO₂ and easily displaced), 3-Fluoro-4-iodonitrobenzene is designed to keep the fluorine and react at the iodine.[1] If SNAr conditions are forced, the iodine (para to NO₂) is the more likely leaving group.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1][5]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations, especially those involving dry solids or heating, must be performed in a fume hood.[1]

  • Storage: Store in a cool, dry place (2-8 °C recommended) away from light. Iodine compounds can degrade and discolor upon prolonged light exposure.

References

  • ChemicalBook. (2025).[1][7] 3-Fluoro-4-iodonitrobenzene Properties and CAS 2996-30-7.[1][8][9] Link

  • PubChem. (2025).[1] Compound Summary: 3-Fluoro-4-iodonitrobenzene.[1][8][9][10] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluoronitrobenzene derivatives. Link

  • Vapourtec. (2013).[1] Continuous Flow Nucleophilic Aromatic Substitution. (Context on SNAr reactivity of related fluoronitrobenzenes). Link

3-Fluoro-4-iodonitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) represents a critical scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and metabolic probes. Its value lies in its orthogonal reactivity : the highly reactive iodine atom allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without disturbing the nitro group or the fluorine atom. The fluorine substituent, positioned meta to the nitro group, imparts metabolic stability and modulates the pKa of neighboring functionalities in final drug candidates, a technique widely used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity and physical parameters necessary for accurate stoichiometric calculations and handling.

ParameterValueTechnical Note
IUPAC Name 2-Fluoro-1-iodo-4-nitrobenzeneOften listed by the trade name based on nitro-priority numbering.[1]
CAS Number 2996-30-7 Primary identifier for regulatory and sourcing databases.[1]
Molecular Formula

Molecular Weight 267.00 g/mol High molecular weight due to the iodine atom (126.9 g/mol ).
Melting Point 129–130 °CSolid at room temperature; facilitates easy weighing and handling.
Boiling Point ~292 °CHigh thermal stability, suitable for elevated temperature couplings.
Appearance Yellow to Brown Crystalline SolidColor intensity may vary based on trace iodine liberation.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; requires organic co-solvents in aqueous couplings.

Part 2: Structural Analysis & Reactivity Logic

The utility of 3-Fluoro-4-iodonitrobenzene is defined by the electronic interplay between its three substituents. Understanding this hierarchy is essential for designing successful synthetic routes.

The Reactivity Hierarchy
  • Iodine (C-4): The weakest bond (

    
    ). It is the primary site for oxidative addition by Transition Metals (
    
    
    
    ,
    
    
    ). It reacts first in cross-coupling reactions.
  • Nitro Group (C-1): A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. It serves as a "masked" amine (via reduction) for later stages.

  • Fluorine (C-3): Positioned meta to the nitro group. Unlike ortho or para fluoronitrobenzenes, this fluorine is not highly activated for Nucleophilic Aromatic Substitution (

    
    ). This stability allows the fluorine to survive harsh coupling conditions, preserving it for its biological role (metabolic blocking).
    

ReactivityMap Center 3-Fluoro-4-iodonitrobenzene (Core Scaffold) Iodine Iodine (C-4) Primary Reactive Site Center->Iodine Pd-Catalyzed Coupling (Suzuki, Sonogashira) Nitro Nitro (C-1) Latent Functionality Center->Nitro Reduction to Aniline (Fe/HCl or H2/Pd) Fluoro Fluorine (C-3) Metabolic Shield Center->Fluoro Bio-isostere Modulates pKa/Lipophilicity

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Part 3: Validated Synthetic Protocol (Sandmeyer Route)

While direct iodination of fluoronitrobenzene is possible, it often suffers from poor regioselectivity. The most robust laboratory scale synthesis utilizes the Sandmeyer Reaction starting from 2-fluoro-4-nitroaniline .

Precursor Selection Logic
  • Target: 3-Fluoro-4-iodonitrobenzene (Nitro at 1, F at 3, I at 4).

  • Starting Material: 2-Fluoro-4-nitroaniline (Amine at 1, F at 2, Nitro at 4).

  • Transformation: The amino group (C-1) is converted to Iodine. The final numbering shifts to prioritize Nitro, resulting in the target structure.

Step-by-Step Methodology

Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control strictly. Work in a fume hood.

Reagents
  • 2-Fluoro-4-nitroaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Potassium Iodide (

    
    , 2.0 eq)
    
  • Sulfuric Acid (

    
    , 2.5 M aqueous solution)
    
  • Urea (trace, to quench excess nitrite)

Protocol
  • Solubilization: In a 3-neck round bottom flask equipped with a thermometer and magnetic stir bar, suspend 2-fluoro-4-nitroaniline (10 mmol) in

    
     (2.5 M, 20 mL). Heat gently if necessary to break up aggregates, then cool to 0–5 °C  in an ice/salt bath. The amine converts to its hydrosulfate salt.
    
  • Diazotization: Dissolve

    
     (12 mmol) in minimal water (3 mL). Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C . Stir for 20 minutes. The solution should become clear/translucent yellow.
    
    • QC Step: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid. Add trace Urea until paper no longer turns blue (prevents side reactions).

  • Iodination: Dissolve

    
     (20 mmol) in water (10 mL). Add this solution slowly to the cold diazonium mixture.
    
    • Observation: Nitrogen gas (

      
      ) will evolve vigorously. A dark oil/solid will begin to separate.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      )  to remove liberated iodine (organic layer changes from purple/brown to yellow).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield yellow needles.

SynthesisFlow Start 2-Fluoro-4-nitroaniline Acid Add H2SO4 (aq) Cool to 0°C Start->Acid Diazo Add NaNO2 (Diazonium Salt Formation) Acid->Diazo Iodide Add KI (aq) (Sandmeyer Displacement) Diazo->Iodide -N2 (gas) Workup Quench (Na2S2O3) Extract & Recrystallize Iodide->Workup Product 3-Fluoro-4-iodonitrobenzene (Pure Crystal) Workup->Product

Figure 2: Workflow for the regioselective synthesis via the Sandmeyer reaction.

Part 4: Application in Drug Design (Suzuki Coupling)

The primary application of this scaffold is the introduction of biaryl systems via Suzuki-Miyaura coupling. The iodine atom is highly reactive, allowing the use of milder boronic acids and lower catalyst loadings.

Standard Coupling Protocol:

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–90 °C.

Why this scaffold? In kinase inhibitors (e.g., targeting EGFR or VEGFR), the fluorine atom on the central ring often creates a dipole that influences the conformation of the inhibitor within the ATP-binding pocket. The iodine allows the attachment of the "tail" region of the drug, while the nitro group is subsequently reduced to an aniline to form the hinge-binding motif (e.g., urea or amide).

Part 5: Handling & Safety Data[2]

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[2][3]Use dust mask (N95) or respirator.
Skin/Eye Irritation Causes serious eye irritation (H319).[1][4]Wear nitrile gloves and safety goggles.
STOT-SE May cause respiratory irritation.[1][4][5]Handle only in a ventilated fume hood.[4]
Storage Light Sensitive.[6][7]Store in amber vials at room temperature.

Disposal: As a halogenated nitroaromatic, this compound must be disposed of as hazardous organic waste. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230102, 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Molecular Blueprint of a Versatile Building Block

3-Fluoro-4-iodonitrobenzene is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a moderately electronegative fluorine atom, and a bulky, polarizable iodine atom—makes it a highly versatile synthetic intermediate. The distinct electronic and steric properties of each substituent allow for regioselective transformations, rendering it an invaluable precursor in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize 3-Fluoro-4-iodonitrobenzene. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and the causal logic behind the experimental design and interpretation, ensuring a robust and self-validating analytical workflow.

Table 1: Physicochemical Properties of 3-Fluoro-4-iodonitrobenzene

PropertyValueReference(s)
IUPAC Name2-Fluoro-1-iodo-4-nitrobenzene[1][2]
Molecular FormulaC₆H₃FINO₂[1][3]
Molecular Weight267.00 g/mol [1][3][4][5]
AppearanceYellow to brown solid[3]
Melting Point129-130 °C[3]
Boiling Point292 °C[3]

The Analytical Workflow: A Strategy for Structural Elucidation

The conclusive identification of a chemical entity relies on the synergistic integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample acquisition to final structure confirmation, a foundational process in any research or development setting.

G Figure 1. General Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Prep Pristine Sample (3-Fluoro-4-iodonitrobenzene) Solubilize Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Solubilize For NMR IR IR Spectroscopy (ATR or KBr) Prep->IR MS Mass Spectrometry (e.g., EI-MS) Prep->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubilize->NMR NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Confirm Integrated Structural Confirmation NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 3-Fluoro-4-iodonitrobenzene, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

The aromatic region of the ¹H NMR spectrum reveals the electronic environment of the three protons on the benzene ring. The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield, while the halogen substituents exert more complex effects.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H-58.30 - 8.45Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 HzPositioned between two strongly electron-withdrawing groups (NO₂ and F), resulting in significant deshielding. Coupled to H-6 (ortho) and F (meta).
H-68.05 - 8.20Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 HzOrtho to the nitro group, leading to deshielding. Coupled to H-5 (ortho) and F (ortho).
H-27.95 - 8.10Doublet (d)⁵J(H-F) ≈ 2-3 HzAdjacent to the bulky iodine atom. Coupled weakly to F (para).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of 3-Fluoro-4-iodonitrobenzene and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to ensure adequate relaxation between scans).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration if needed.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will display six distinct signals, one for each carbon in the aromatic ring. The chemical shifts are heavily influenced by the attached substituents, and the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Coupling Constant (J, Hz)Rationale
C-3 (C-F)160 - 165¹J(C-F) ≈ 250-270 HzDirectly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C-4 (C-I)90 - 95-The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached.
C-1 (C-NO₂)148 - 152-Attached to the electron-withdrawing nitro group, causing a downfield shift.
C-5128 - 132²J(C-F) ≈ 20-25 HzCoupled to the fluorine atom over two bonds.
C-6125 - 129³J(C-F) ≈ 5-10 HzCoupled to the fluorine atom over three bonds.
C-2115 - 120²J(C-F) ≈ 20-25 HzCoupled to the fluorine atom over two bonds.
¹⁹F NMR Spectroscopy: A Sensitive Probe

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[6][7] It offers a wide chemical shift range, minimizing signal overlap.[6] For this molecule, a single signal is expected, which will be split by adjacent protons.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-3 | -105 to -120 | Doublet of doublets (dd) | ³J(F-H6) ≈ 8-10 Hz, ⁴J(F-H5) ≈ 4-5 Hz | The chemical shift is typical for an aromatic fluorine. The signal is split by the ortho proton (H-6) and the meta proton (H-5).[8] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Table 2: Characteristic IR Absorption Bands for 3-Fluoro-4-iodonitrobenzene

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
NO₂ Asymmetric Stretch1560 - 1515Strong
NO₂ Symmetric Stretch1355 - 1335Strong
Aromatic C=C Stretch1610 - 1580Medium-Strong
C-F Stretch1250 - 1150Strong
C-I Stretch600 - 500Weak-Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Acquisition

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 3-Fluoro-4-iodonitrobenzene powder onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Predicted Mass Spectrometry Data (EI-MS)

m/zProposed FragmentRationale
267[C₆H₃FINO₂]⁺ (M⁺)Molecular ion peak. The presence of iodine makes this peak readily identifiable.
221[M - NO₂]⁺Loss of the nitro group (46 Da).
140[M - I]⁺Cleavage of the relatively weak C-I bond, losing an iodine radical (127 Da).
94[C₆H₃F-H]⁺Subsequent loss of H from the [C₆H₃F]⁺ fragment.
75[C₆H₃]⁺Benzynyl cation fragment.

Data Integration: The Path to Conclusive Identification

No single technique provides the complete picture. True structural confirmation is achieved by integrating the data from all three spectroscopic methods. The diagram below illustrates this convergence of evidence.

G Figure 2. Integrated Approach for Structure Confirmation NMR NMR Data • 3 unique aromatic protons • 6 unique aromatic carbons • Presence of ¹⁹F nucleus • Confirms C-H, C-F connectivity Structure Confirmed Structure: 3-Fluoro-4-iodonitrobenzene NMR->Structure Provides the core skeleton and connectivity IR IR Data • Strong NO₂ stretches (~1530, 1350 cm⁻¹) • Strong C-F stretch (~1200 cm⁻¹) • Confirms functional groups IR->Structure Confirms the presence of key functional groups MS MS Data • Molecular Ion at m/z = 267 • Confirms molecular formula C₆H₃FINO₂ • Fragments show loss of I and NO₂ MS->Structure Confirms molecular weight and key substituents

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

The spectroscopic characterization of 3-Fluoro-4-iodonitrobenzene is a clear demonstration of modern analytical chemistry principles. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the carbon-hydrogen-fluorine framework and its electronic environment. Infrared spectroscopy validates the presence of the critical nitro and fluoro functional groups, while mass spectrometry confirms the molecular weight and provides corroborating evidence of the substituents through predictable fragmentation pathways. The convergence of these datasets provides a self-validating system, ensuring the unequivocal identification of this important chemical building block for its intended applications in drug discovery and materials science.

References

  • ChemBK. (n.d.). 3-Iodonitrobenzene. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Fluoro-4-Iodonitrobenzene - Introduction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Structural Elucidation of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation of 3-Fluoro-4-iodonitrobenzene using 1H NMR spectroscopy.[1] It is designed for researchers requiring rigorous spectral verification of this intermediate, commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1]

Executive Summary

3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) presents a distinct ABCX spin system in 1H NMR, where the three aromatic protons (A, B, C) couple not only to each other but also to the magnetically active Fluorine-19 nucleus (X, spin 1/2, 100% abundance).[1] This guide details the chemical shifts, multiplicity patterns, and coupling constants (


) required to unambiguously confirm the regiochemistry of the molecule, distinguishing it from isomers like 2-fluoro-4-iodonitrobenzene.[1]

Molecular Scaffold & Spin System Analysis

The molecule consists of a benzene ring substituted at positions 1 (Nitro), 3 (Fluoro), and 4 (Iodo).[1] This substitution pattern creates three non-equivalent aromatic protons:

  • H2 : Located between the Nitro and Fluoro groups (Isolated by substituents).[1]

  • H5 : Located adjacent to the Iodo group.[1]

  • H6 : Located adjacent to the Nitro group.[1]

The "X" Factor: Fluorine Coupling

Unlike standard chloro- or bromo- analogs, the presence of fluorine introduces heteronuclear spin-spin coupling (


), splitting proton signals into complex multiplets.[1]
  • Ortho H-F Coupling (

    
    ) : Typically 8.0 – 10.0 Hz.[1]
    
  • Meta H-F Coupling (

    
    ) : Typically 5.0 – 7.0 Hz.[1]
    
  • Para H-F Coupling (

    
    ) : Typically 0 – 2.0 Hz.[1]
    

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, follow this protocol:

  • Solvent : Deuterated Chloroform (

    
    ) is the standard.[1] DMSO-
    
    
    
    may cause slight downfield shifts due to hydrogen bonding with the nitro group.[1]
  • Concentration : 10–15 mg in 0.6 mL solvent.[1]

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
  • Acquisition : Minimum 16 scans; spectral width -2 to 12 ppm.[1]

Spectral Interpretation & Assignment

The spectrum is characterized by three distinct resonances in the aromatic region (7.5 – 8.1 ppm).[1]

A. Chemical Shift Logic (Predictive Modeling)

Using substituent additivity rules (Curphy-Morrison), we predict the shifts relative to benzene (7.27 ppm):

  • H5 (Doublet of Doublets):

    • Environment : Ortho to Iodo, Meta to Nitro, Meta to Fluoro.[1]

    • Shift : The iodine atom exerts a deshielding effect (anisotropy) on the ortho proton, while the meta-nitro group adds further deshielding.[1]

    • Predicted

      
       : ~7.90 – 8.00 ppm.[1]
      
  • H6 (Doublet of Doublets):

    • Environment : Ortho to Nitro, Meta to Iodo, Para to Fluoro.[1]

    • Shift : The nitro group is strongly deshielding (ortho effect ~ +0.95 ppm).[1]

    • Predicted

      
       : ~7.80 – 7.90 ppm.[1]
      
  • H2 (Doublet of Doublets):

    • Environment : Ortho to Nitro, Ortho to Fluoro.[1]

    • Shift : Although ortho to the strongly deshielding nitro group, the adjacent fluorine exerts a shielding effect (ortho effect ~ -0.26 ppm), pushing this signal slightly upfield relative to H6.[1]

    • Predicted

      
       : ~7.70 – 7.80 ppm.[1]
      
B. Multiplicity & Coupling Constants

The definitive identification lies in the


-coupling values.[1][2]
ProtonPositionMultiplicityCoupling Constants (Hz)Interpretation
H5 C-5dd


Large ortho H-H coupling and significant meta H-F coupling.[1]
H6 C-6dd (or ddd)



Large ortho H-H coupling.[1] Small meta H-H coupling. Para H-F often unresolved.
H2 C-2dd


Diagnostic Signal : Large ortho H-F coupling (looks like an ortho H-H doublet) + small meta H-H coupling.[1]
C. Visualizing the Coupling Logic

The following diagram illustrates the splitting tree for the most complex signal, H5 , showing how the signal is split by H6 and then by the Fluorine atom.

H5_Splitting Fig 1. Coupling Tree for Proton H5: Doublet of Doublets (dd) arising from H-H and H-F interactions. Root H5 Uncoupled Signal Split1_Left Split by H6 (Ortho) J ≈ 8.5 Hz Root->Split1_Left Split1_Right Split by H6 (Ortho) J ≈ 8.5 Hz Root->Split1_Right Final1 Line 1 Split1_Left->Final1 Split by F (Meta) J ≈ 6.0 Hz Final2 Line 2 Split1_Left->Final2 Final3 Line 3 Split1_Right->Final3 Split by F (Meta) J ≈ 6.0 Hz Final4 Line 4 Split1_Right->Final4

[1]

Advanced Validation: 19F NMR Correlation

To unequivocally validate the structure, run a 19F NMR (typically -100 to -120 ppm range).[1]

  • Observation : The fluorine signal will appear as a triplet of doublets (td) or a complex multiplet.[1]

  • Mechanism : The fluorine couples to H2 (ortho, large

    
    ), H5 (meta, medium 
    
    
    
    ), and H6 (para, small
    
    
    ).[1]
  • Validation : If the 19F signal is a simple doublet, the structure is likely incorrect (e.g., an isomer with only one proton neighbor).[1]

Synthesis & Context

3-Fluoro-4-iodonitrobenzene is a high-value scaffold in medicinal chemistry.[1]

  • Reactivity : The C-I bond is highly labile for Pd-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the installation of biaryl systems while retaining the nitro (masking amine) and fluoro (metabolic stability) groups.[1]

  • Preparation : Typically synthesized via the Sandmeyer reaction from 3-fluoro-4-nitroaniline or via diazotization-iodination protocols.[1]

References

  • PubChem Compound Summary : 3-Fluoro-4-iodonitrobenzene (CID 230102).[1] National Center for Biotechnology Information.[1] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for H-F coupling constants and additivity rules).
  • Reich, H. J. NMR Data: Proton NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Link

  • Olofsson, B., et al. "Flow Synthesis of Diaryliodonium Triflates."[1] The Journal of Organic Chemistry, 2017.[1] (Context for use of 4-iodonitrobenzene derivatives). Link[1]

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Unveiling the Solid-State Architecture of 3-Fluoro-4-iodonitrobenzene: A Technical Guide to its Prospective Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-Fluoro-4-iodonitrobenzene, a key building block in synthetic chemistry. While a definitive crystal structure has not been reported in publicly accessible databases to date, this document serves as an in-depth procedural and theoretical manual for researchers and drug development professionals. We will explore the synthesis and crystallization of the title compound, detail the complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, and predict the key intermolecular interactions that are anticipated to govern its solid-state architecture, with a particular focus on halogen bonding.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise three-dimensional arrangement of molecules in a crystalline solid is of paramount importance in the pharmaceutical and materials sciences. This arrangement, or crystal structure, dictates a multitude of physicochemical properties, including solubility, melting point, stability, and bioavailability. For a molecule such as 3-Fluoro-4-iodonitrobenzene, which features a unique combination of a nitro group and two different halogen atoms, understanding its crystal packing can provide invaluable insights into its reactivity and potential for designing novel co-crystals and functional materials.

The presence of an iodine atom, a strong halogen bond donor, and a nitro group, a potential acceptor, suggests that halogen bonding could be a dominant directional force in the crystal packing of 3-Fluoro-4-iodonitrobenzene.[1][2] The interplay of these interactions, along with weaker C-H...O and potential π-π stacking, would create a unique supramolecular assembly. This guide will outline the steps necessary to elucidate this structure and interpret the intermolecular forces at play.

Synthesis and Crystallization: From Solution to Single Crystal

A robust and reproducible method for obtaining high-quality single crystals is the foundational step in crystal structure analysis.[3][4] The following sections detail a proposed synthetic route and a systematic approach to crystallization.

Synthesis of 3-Fluoro-4-iodonitrobenzene

The synthesis of 3-Fluoro-4-iodonitrobenzene can be approached through several established routes in organic chemistry. One common method involves a Sandmeyer-type reaction starting from a suitable aniline precursor.[5][6][7]

Experimental Protocol: Synthesis via Diazotization-Iodination
  • Diazotization:

    • Dissolve 3-fluoro-4-nitroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The diazonium group is a powerful electron-withdrawing group and an excellent leaving group (N₂).[8]

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. The diazonium group is displaced by the iodide ion, releasing nitrogen gas.[9]

  • Work-up and Purification:

    • The crude 3-Fluoro-4-iodonitrobenzene will precipitate from the reaction mixture.

    • Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity, which is crucial for successful crystallization.

Growing Diffraction-Quality Single Crystals

The process of growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions.[10][11][12]

Experimental Protocol: Crystallization Screening
  • Solvent Selection:

    • Test the solubility of purified 3-Fluoro-4-iodonitrobenzene in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

    • An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.[4]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine the molecular and crystal structure at atomic resolution.[13][14][15][16]

Experimental Protocol: SCXRD Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[17]

  • Data Processing:

    • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and generate an initial model of the crystal structure.

    • This model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural features of 3-Fluoro-4-iodonitrobenzene based on the known behavior of similar halogenated nitroaromatic compounds.[18][19][20]

Molecular Geometry

The molecule is expected to be largely planar, although the nitro group may be slightly twisted out of the plane of the benzene ring due to packing forces in the crystal.[21] The C-I, C-F, and C-N bond lengths and angles will be consistent with those observed in other iodinated, fluorinated, and nitrated benzene derivatives.

Supramolecular Assembly and Key Interactions

The crystal packing will be a result of a delicate balance of several intermolecular interactions.

  • Halogen Bonding (I···O): The most significant directional interaction is predicted to be a halogen bond between the electrophilic region (σ-hole) on the iodine atom of one molecule and the nucleophilic oxygen atom of the nitro group of a neighboring molecule.[1][22][23] This type of interaction is a powerful tool in crystal engineering.[2][24] The I···O distance is expected to be shorter than the sum of the van der Waals radii of iodine and oxygen.

  • π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions, contributing to the overall stability of the crystal lattice.[19]

  • Weak Hydrogen Bonds (C-H···O/F): The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the nitro group or the fluorine atom of an adjacent molecule.

  • Other Halogen Interactions: While the I···O halogen bond is expected to be dominant, weaker I···F or I···N interactions might also be present.

Table 1: Predicted Crystallographic and Interaction Data for 3-Fluoro-4-iodonitrobenzene

ParameterPredicted Value/TypeRationale/Reference
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)Molecules lacking chirality often crystallize in centrosymmetric space groups
Key Intermolecular InteractionHalogen Bond (I···O)Strong σ-hole on iodine and nucleophilic nitro group[1][23]
I···O Distance< 3.5 ÅShorter than the sum of van der Waals radii
Secondary Interactionsπ-π Stacking, C-H···O/FCommon in aromatic nitro compounds[19][21]

Visualizing the Process and Predicted Interactions

Graphical representations are invaluable for understanding complex workflows and molecular interactions.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Structure Determination s1 Starting Material (3-Fluoro-4-nitroaniline) s2 Diazotization (NaNO₂, HCl, 0-5°C) s1->s2 s3 Iodination (KI) s2->s3 s4 Crude Product s3->s4 s5 Purification (Recrystallization/Chromatography) s4->s5 c1 Purified Product s5->c1 c2 Crystallization Screening (Slow Evaporation, Vapor Diffusion) c1->c2 c3 Single Crystals c2->c3 d1 SCXRD Data Collection c3->d1 d2 Data Processing d1->d2 d3 Structure Solution & Refinement d2->d3 d4 Final Crystal Structure d3->d4

Caption: Workflow for the synthesis and structural elucidation of 3-Fluoro-4-iodonitrobenzene.

Predicted Intermolecular Interactions Diagram

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 F | C6H3-I | NO2 mol2 O2N | I-C6H3 | F mol1->mol2 Halogen Bond (I···O) mol3 F | C6H3-I | NO2 mol1->mol3 π-π Stacking

Caption: Predicted key intermolecular interactions in the crystal lattice of 3-Fluoro-4-iodonitrobenzene.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, study of the crystal structure of 3-Fluoro-4-iodonitrobenzene. By providing detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we have laid out a clear path for the experimental determination of its solid-state structure. The analysis of potential intermolecular interactions, dominated by I···O halogen bonding, offers a predictive framework for understanding the supramolecular chemistry of this important synthetic intermediate. The elucidation of this crystal structure would be a valuable contribution to the field of crystal engineering and would provide a deeper understanding of the interplay of non-covalent interactions in halogenated nitroaromatic systems.

References

  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ACS Publications. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. [Link]

  • ResearchGate. (2018). Influence of π-iodide intermolecular interactions on electronic properties of tin(IV) iodide semiconducting complexes. [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved January 30, 2026, from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • UR Scholarship Repository. (n.d.). Halogen Bonding Interactions for Aromatic and Non-Aromatic Explosive Detection. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name?. [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved January 30, 2026, from [Link]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved January 30, 2026, from [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Part of the crystal structure of (I), showing the π–π-stacking interaction. Retrieved January 30, 2026, from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • MDPI. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. [Link]

  • ResearchGate. (n.d.). The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives. Retrieved January 30, 2026, from [Link]

  • Unknown Source. (n.d.). Crystallization of small molecules. [Link]

  • National Institutes of Health. (n.d.). Halogen Bonding in Two-Dimensional Crystal Engineering. Retrieved January 30, 2026, from [Link]

  • Unknown Source. (n.d.). Guide for crystallization. [Link]

  • MDPI. (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of aromatic halides from aromatic amines.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 30, 2026, from [Link]

  • JYX Digital Repository. (n.d.). Halogen Bond in Crystal Engineering. Retrieved January 30, 2026, from [Link]

  • Digital CSIC. (2022). Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved January 30, 2026, from [Link]

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Technical Guide: Safety, Handling, and Reactivity of 3-Fluoro-4-iodonitrobenzene

[1]

Executive Summary

3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) is a highly functionalized aromatic intermediate utilized primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its distinct substitution pattern—featuring a nitro group, a halogen (fluorine), and a heavy halogen (iodine)—imparts unique chemical versatility but also significant safety risks.[1]

This guide moves beyond standard Safety Data Sheet (SDS) summaries to address the mechanistic hazards of this compound. The presence of the nitro group introduces energetic instability, while the carbon-iodine (C–I) bond creates photochemical sensitivity.[1] Furthermore, the electron-deficient ring system makes this compound a potent electrophile, increasing the risk of severe skin sensitization and systemic toxicity upon absorption.[1]

Chemical Profile & Critical Hazard Analysis

Structural Reactivity Matrix

Understanding the molecule's structure is the first step in mitigating risk.[1] The safety profile is dictated by the electronic interplay between its three substituents.[1]

HazardLogicCompound3-Fluoro-4-iodonitrobenzeneNitroNitro Group (-NO2)(Pos 1)Compound->NitroIodoIodine (-I)(Pos 4)Compound->IodoFluoroFluorine (-F)(Pos 3)Compound->FluoroRisk1Thermal Instability& Explosion RiskNitro->Risk1 Energetic Risk2High Susceptibility toNucleophilic Attack (SNAr)Nitro->Risk2 Activates Para-position Iodo->Risk2 Leaving Group Risk3Photochemical Degradation(Radical Formation)Iodo->Risk3 Weak C-I Bond Fluoro->Risk2 Inductive Effect

Figure 1: Structural-Hazard Relationship.[1] The nitro group activates the iodine for displacement, creating skin sensitization risks, while the weak C–I bond necessitates light protection.[1]

Physical & Toxicological Properties
PropertySpecificationSafety Implication
CAS Number 2996-30-7Unique Identifier for inventory tracking.[1]
Physical State Solid (Yellow/Brownish)Dust inhalation risk; requires static control.[1]
Melting Point ~60–64°C (Isomer dependent)Low melting point; may liquefy in hot storage, increasing leak risk.[1]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3H315, H319, H335 : Irritant to all mucosal surfaces.[1]
Reactivity Electrophilic (SNAr active)Covalently binds to skin proteins (Haptens), leading to sensitization.[1]
Stability Light SensitiveMust be stored in amber glass to prevent iodine radical liberation.

Storage & Stability: The Self-Validating System[1]

The primary degradation pathway for 3-Fluoro-4-iodonitrobenzene is the homolytic cleavage of the C–I bond by UV/visible light, followed by thermal decomposition of the nitro group.[1]

Storage Protocol[1][3][4][5]
  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Do not use clear glass or polyethylene bags for long-term storage.[1]

  • Environment: Store at 2–8°C (Refrigerated). The low melting point means room temperature storage can lead to "caking" or partial melting, complicating weighing.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the liberated iodine species if degradation occurs.[1]

Quality Verification (Self-Validation)

Before using the reagent in critical drug development workflows, perform this visual check:

  • Color Check: Pure compound is typically yellow.[1] A darkening to deep orange, brown, or purple indicates the release of free iodine (

    
    ).[1]
    
  • Solubility Check: Dissolve a small sample in DCM.[1] If the solution is pink/violet, free iodine is present.

  • Action: If degraded, purify via recrystallization (ethanol/water) or column chromatography immediately.[1] Do not use degraded material in Pd-catalyzed cross-couplings, as free iodine poisons the catalyst.[1]

Operational Handling & PPE

Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for nitroaromatics in solution due to rapid permeation.[1]

  • Solids Handling: Double Nitrile gloves (minimum thickness 0.11 mm).[1]

  • Solution Handling: Laminate film gloves (e.g., Silver Shield™) are required if handling concentrated stock solutions.[1]

  • Respiratory: Work strictly within a certified chemical fume hood.[1] If weighing large quantities (>5g) outside a hood, a P3/N95 particulate respirator is mandatory.[1]

Weighing & Transfer Workflow

The compound's low melting point and potential for static charge accumulation require a specific workflow to prevent contamination.[1]

HandlingWorkflowStartRemove from FridgeAcclimateEquilibrate to RT(Prevents Condensation)Start->Acclimate Wait 30 min StaticAnti-Static Gun TreatmentAcclimate->Static Dry Air WeighWeigh in Fume Hood(Use Amber Vial)Static->WeighSolventDissolve Immediately(Limit Dust)Weigh->Solvent

Figure 2: Safe Weighing Protocol. Equilibrating to room temperature is critical to prevent water condensation, which hydrolyzes the C-I bond over time.[1]

Reaction Safety: Synthesis & Quenching[1]

Reaction Risks (SNAr & Cross-Coupling)

Researchers typically use this compound for two pathways:[1]

  • Suzuki/Sonogashira Coupling (at Iodo):

    • Risk:[2][3][4][5][6][7] The nitro group is an oxidant.[1] Heating nitro compounds with transition metal catalysts (Pd) and organic solvents can lower the onset temperature of thermal decomposition.[1]

    • Control: strictly limit reaction temperatures to <100°C unless DSC (Differential Scanning Calorimetry) data confirms stability.[1]

  • Nucleophilic Substitution (SNAr):

    • Risk:[2][3][4][5][6][7] The iodine is the primary leaving group (activated by para-nitro).[1] However, the fluorine (meta) is stable.[1]

    • Warning: If strong nucleophiles (alkoxides, thiols) are used, expect rapid exotherms.[1] Add nucleophiles dropwise at 0°C.

Quenching & Disposal[1][5]
  • Quenching: Do not quench reaction mixtures containing this compound into acidic water if metal azides were used (risk of hydrazoic acid).[1] Use saturated Sodium Thiosulfate (

    
    ) to quench any free iodine generated during the reaction.[1]
    
  • Waste Stream: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents.[1]

Emergency Response Protocols

Skin Contact (Critical)

Nitroaromatics absorb rapidly through the skin, causing methemoglobinemia (blue skin/lips, oxygen deprivation).[1]

  • Immediate Action: Drench area with water for 15 minutes.[1][2][8]

  • Soap: Use copious liquid soap.[1] Lipophilic compounds resist water-only washing.[1]

  • Observation: Seek medical attention if cyanosis (bluish discoloration) appears.[1]

Spills[1]
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator.[1]

  • Absorb: Use vermiculite or sand.[1] Do not use paper towels (combustible nitro-waste risk).[1]

  • Clean: Wipe surface with dilute sodium thiosulfate (to neutralize iodine) followed by ethanol.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230102, 3-Fluoro-4-iodonitrobenzene.[1] Retrieved from [Link][1]

  • International Labour Organization (ILO). Encyclopedia of Occupational Health and Safety: Aromatic Nitro Compounds.[1] Retrieved from [Link][1]

  • Organic Syntheses. Handling of Hazardous Chemicals: Catalytic Hydrogenation of Nitro Compounds.[1] Retrieved from [Link][1]

Technical Guide: Physicochemical Characterization of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-iodonitrobenzene (CAS No: 2996-30-7), with a specific focus on its physical appearance and odor. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who handle this compound. The guide synthesizes data from various sources to provide a detailed and practical understanding of the compound's characteristics, ensuring safe handling and proper identification.

Introduction: The Significance of Physical Characterization

In the realm of synthetic chemistry and pharmaceutical development, the precise identification and characterization of chemical compounds are paramount. 3-Fluoro-4-iodonitrobenzene is a key intermediate in the synthesis of various functionalized molecules. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile building block. An accurate assessment of its physical properties, such as appearance and odor, is the first step in its quality control and safe utilization in experimental workflows. This guide provides an in-depth analysis of these characteristics, grounded in verifiable data.

Physical and Chemical Properties of 3-Fluoro-4-iodonitrobenzene

A summary of the key physical and chemical properties of 3-Fluoro-4-iodonitrobenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 2996-30-7[1][2][3]
Molecular Formula C6H3FINO2[1][2][3][4]
Molecular Weight 267.00 g/mol [2][3][4]
Appearance Yellow to brown solid[1][2][5]
Odor No distinct odor[1]
Melting Point 129-130 °C[2][5]
Boiling Point 292 °C[2][5]
Density 2.093 g/cm³[2][5]
Flash Point 130 °C[2][5]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform[2]

In-Depth Analysis of Physical Appearance

3-Fluoro-4-iodonitrobenzene is consistently described as a solid at ambient temperature.[1][2] Its coloration can range from a pale yellow to a more pronounced yellow or even brownish solid.[1][2][5] This variation in color can be attributed to several factors:

  • Purity: Highly pure samples of 3-Fluoro-4-iodonitrobenzene are typically a pale yellow.[2] The presence of impurities or degradation products can lead to a darker yellow or brownish appearance.

  • Crystalline Form: The specific crystalline structure of the solid can also influence its color and appearance.

  • Light Sensitivity: While not explicitly stated for this compound, related iodo-aromatic compounds can be sensitive to light, which may cause gradual darkening over time.

For laboratory purposes, the appearance serves as a preliminary indicator of identity and purity. Any significant deviation from a yellow, crystalline solid should prompt further analytical investigation, such as melting point determination or spectroscopic analysis, to confirm the material's integrity.

Understanding the Odor Profile

Available data indicates that 3-Fluoro-4-iodonitrobenzene does not possess a distinct or strong odor.[1] This is consistent with many halogenated nitroaromatic compounds, which are often crystalline solids with low volatility at room temperature. The lack of a significant odor is an important safety consideration, as it means that olfactory detection cannot be relied upon to signal the presence of airborne dust or particles. Therefore, appropriate engineering controls, such as the use of a chemical fume hood, are essential during handling to prevent inadvertent inhalation.[6]

Experimental Protocol: Visual and Olfactory Assessment

The following protocol outlines a systematic approach for the initial physical characterization of a sample of 3-Fluoro-4-iodonitrobenzene. This procedure is designed to be self-validating by incorporating steps to ensure the safety of the analyst and the integrity of the sample.

Objective: To accurately document the physical appearance and odor of a sample of 3-Fluoro-4-iodonitrobenzene.

Materials:

  • Sample of 3-Fluoro-4-iodonitrobenzene

  • Spatula

  • Watch glass

  • Chemical fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure:

  • Preparation: Don all required PPE. Ensure that the chemical fume hood is functioning correctly.

  • Sample Handling: Carefully open the container of 3-Fluoro-4-iodonitrobenzene inside the fume hood.

  • Visual Inspection: Using a clean spatula, transfer a small amount of the solid onto a watch glass. Observe the color and physical form (e.g., crystalline, powder) of the material under good lighting. Record your observations.

  • Odor Assessment: With the sample remaining in the fume hood, gently waft the vapors from the container towards your nose with your hand. This technique, known as wafting, prevents the direct inhalation of potentially harmful fumes. Note any detectable odor, or the lack thereof.

  • Comparison: Compare your observations with the data provided in this guide and the supplier's safety data sheet (SDS).

  • Cleanup: Return the sample to its original container and securely close it. Clean the spatula and watch glass with an appropriate solvent (e.g., ethanol) in the fume hood.

Workflow for Compound Identification

The following diagram illustrates a logical workflow for the initial identification and quality assessment of 3-Fluoro-4-iodonitrobenzene based on its physical properties.

G cluster_0 Initial Assessment cluster_1 Data Comparison & Verification cluster_2 Outcome start Receive Sample of 3-Fluoro-4-iodonitrobenzene visual Visual Inspection: Color and Physical State start->visual odor Odor Assessment (Wafting) visual->odor compare Compare with Specifications: - Yellow to brown solid? - No distinct odor? odor->compare decision Properties Match? compare->decision pass Proceed with Experimental Use decision->pass Yes fail Quarantine Sample & Perform Further Analysis (e.g., MP, NMR, GC-MS) decision->fail No

Caption: Workflow for the physical identification of 3-Fluoro-4-iodonitrobenzene.

Conclusion

The physical appearance of 3-Fluoro-4-iodonitrobenzene as a yellow to brown solid with no distinct odor is a critical first-line characteristic for its identification and safe handling.[1][2][5] This guide provides a detailed examination of these properties, supported by compiled data and a practical protocol for assessment. Adherence to the described safety precautions and systematic observation is essential for researchers and professionals working with this versatile chemical intermediate.

References

  • ChemBK. (2024, April 9). 3-Fluoro-4-Iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

  • Capot Chemical. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, Procurement Specialists[1]

Executive Summary

In the high-stakes landscape of pharmaceutical development, 3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) has emerged as a "privileged scaffold" for the synthesis of next-generation kinase inhibitors and antibacterial agents.[1] Its unique trisubstituted benzene core offers three orthogonal handles for diversification: an iodine atom for palladium-catalyzed cross-couplings, a nitro group for reduction to aniline (enabling amide/urea formation), and a fluorine atom that modulates metabolic stability and lipophilicity.[1]

This guide moves beyond simple catalog listings to provide a technical framework for sourcing this intermediate. It analyzes the synthesis-driven impurity profiles that can derail scale-up, categorizes the supplier landscape by capability, and offers a self-validating quality control protocol for incoming raw materials.[1]

Chemical Dossier: The "Linchpin" Intermediate

To source this chemical effectively, one must understand its reactivity.[1] It is not merely a building block; it is a branching point in convergent synthesis.

Identity & Specifications
  • IUPAC Name: 2-Fluoro-1-iodo-4-nitrobenzene (Note: Commercial naming often prioritizes the Nitro group as position 1, hence "3-Fluoro-4-iodo...", but the connectivity remains constant).[1][2]

  • CAS Number: 2996-30-7[1][2][3][4][5]

  • Molecular Formula: C₆H₃FINO₂[1][3][4][5]

  • Molecular Weight: 267.00 g/mol [1][5]

  • Key Physical Property: Yellow to brown solid; MP 129-130°C. Light sensitive (C-I bond lability).[1][4]

Reactivity Map

The molecule’s value lies in its chemoselectivity .[1] The iodine atom reacts under mild Suzuki/Buchwald conditions without affecting the nitro group.[1] Conversely, the nitro group can be reduced to an amine without dehalogenating the iodine (under controlled conditions, e.g., Fe/NH₄Cl or SnCl₂).[1]

Figure 1: Chemoselective reactivity profile.[1] The C-I bond is the primary diversification point, while the Nitro group serves as a latent amine.[1]

Synthesis-Driven Impurity Profiling

Understanding how a supplier makes this compound is critical for predicting impurities that do not appear on a standard Certificate of Analysis (CoA).[1]

The Dominant Industrial Route

The most scalable route involves the nitration of 2-fluoroiodobenzene .[1]

  • Mechanism: Electrophilic aromatic substitution.[1]

  • Directing Effects: The Fluorine atom (ortho/para director) activates the ring more strongly than the Iodine atom (ortho/para director, deactivating).[1]

  • Outcome: Nitration occurs primarily para to the Fluorine (Position 5 relative to F, or Position 4 relative to I).[1] This yields the desired 3-Fluoro-4-iodonitrobenzene.[1][4]

Critical Impurities (The "Hidden" Risks)

If a supplier uses a non-optimized nitration process, you will encounter specific regioisomers that are difficult to separate by crystallization.[1]

Impurity TypeOriginRisk LevelDetection Method
Regioisomer A 3-Fluoro-2-iodonitrobenzeneHigh (Close BP/MP)1H-NMR (Coupling constants)
Regioisomer B 5-Fluoro-2-iodonitrobenzeneMediumHPLC (Reverse Phase)
Starting Material 2-FluoroiodobenzeneLow (Volatile)GC-MS
Protodeiodination 3-FluoronitrobenzeneMedium (Side reaction)GC-MS / HPLC

Figure 2: Process flow indicating where critical quality attributes (CQAs) are compromised.

Commercial Supplier Landscape

The market is segmented into three tiers. Your choice should depend on your development stage (Discovery vs. GMP Scale-up).

Tier 1: Global Catalog Suppliers (Discovery / <100g)

Best for: Speed, reliability, and guaranteed purity.[1]

  • Sigma-Aldrich (Merck): High cost, but gold-standard QC.[1] Often lists as "3-Fluoroiodobenzene" derivatives.[1][4][5]

  • Combi-Blocks: Excellent balance of price and speed for medicinal chemistry building blocks.[1] Based in San Diego, CA.[1]

  • Fluorochem (UK): Specialist in fluorinated aromatics.[1] High reliability for European researchers.[1]

Tier 2: Process-Scale Manufacturers (Development / >1kg)

Best for: Bulk pricing, custom specifications, and batch consistency.[1]

  • BLD Pharm: Major player in Shanghai.[1][3] Strong inventory of fluorinated nitrobenzenes.

  • ChemScene: Reliable source for intermediates; often provides detailed CoAs including H-NMR.[1]

  • Ambeed: US-based aggregator with strong Asian manufacturing ties.[1]

Tier 3: Aggregators vs. Manufacturers

Warning:[1] Many listings on platforms like MolPort or eMolecules are "virtual inventory."[1] Always verify stock location (US/EU vs. Asia) to avoid 4-week lead times.[1]

Comparative Sourcing Table
Supplier CategoryTypical PurityLead TimeDocumentationRecommended For
Catalog (e.g., Combi-Blocks) >98%1-3 DaysBasic CoA, H-NMRHit-to-Lead, Library Synthesis
Specialist (e.g., Fluorochem) >99%2-5 DaysCoA, HPLC, MSDSSAR Optimization
Bulk CRO (e.g., BLD Pharm) 97-98%2-4 WeeksBatch Records (on request)Process Development, Pilot Scale

Quality Control & Handling Protocol

To ensure scientific integrity, implement this self-validating protocol upon receipt of the material.

The "3-Check" Analytical Protocol
  • Visual Inspection: The solid should be yellow/brown.[1][4] If it is dark purple/black, free iodine has been liberated (decomposition).[1] Reject.

  • 1H-NMR Verification: Focus on the aromatic region (7.0 - 8.5 ppm).[1]

    • Check: The coupling constants (

      
      ) are diagnostic.[1] A 3-fluoro-4-iodo substitution pattern will show distinct splitting compared to a 2-iodo-3-fluoro isomer.[1]
      
  • Melting Point Check: Pure material melts sharply at 129-130°C .[1] A broad range (e.g., 120-128°C) indicates regioisomer contamination.[1]

Storage & Safety[1]
  • Light Sensitivity: The C-I bond is photolabile.[1] Store in amber glass or foil-wrapped containers.

  • Temperature: Store at 2-8°C.

  • Safety: As a nitroaromatic, it is potentially explosive if heated under confinement.[1] Avoid metal spatulas if the material is dry and dusty (spark risk), though this is low risk compared to polynitro compounds.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230102, 3-Fluoro-4-iodonitrobenzene.[1] Retrieved from [Link][1]

Sources

A Comprehensive Guide to Determining the Thermochemical Properties of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodonitrobenzene is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and computational modeling of its reactivity and stability. This guide provides a comprehensive roadmap for the experimental determination and computational prediction of the key thermochemical properties of 3-fluoro-4-iodonitrobenzene. In the absence of published data for this specific molecule, this document outlines a proposed research plan, detailing the necessary synthesis, purification, and characterization, followed by in-depth protocols for experimental measurements and computational calculations. This guide is intended to empower researchers to generate high-quality, reliable thermochemical data for this and other novel halogenated nitroaromatic compounds.

Introduction: The Significance of Thermochemical Data

Thermochemical data are the bedrock of chemical process design, safety analysis, and the computational prediction of chemical behavior. For a molecule like 3-fluoro-4-iodonitrobenzene, which contains a nitro group and two different halogen atoms, understanding its energetic properties is paramount. The nitro group suggests potential energetic characteristics, while the carbon-iodine bond is relatively weak, influencing decomposition pathways.

This guide will provide the scientific and technical foundation for a comprehensive investigation into the thermochemical landscape of 3-fluoro-4-iodonitrobenzene. We will explore both experimental and computational methodologies, emphasizing the synergy between these approaches to achieve a holistic and validated understanding of the molecule's properties.

Synthesis, Purification, and Characterization: The Prerequisite for Accurate Measurements

The accuracy of any thermochemical measurement is fundamentally dependent on the purity of the sample. Therefore, a well-defined synthesis and rigorous purification protocol are the essential first steps.

Proposed Synthesis of 3-Fluoro-4-iodonitrobenzene

A plausible synthetic route to 3-fluoro-4-iodonitrobenzene starts from 4-fluoro-3-nitroaniline via a Sandmeyer-type reaction. This approach is analogous to the synthesis of other iodinated nitroaromatics.[1][2][3]

Reaction Scheme:

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 10°C.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C to prevent the decomposition of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Isolation:

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • To remove unreacted iodine, wash the crude product with a solution of sodium thiosulfate.

    • The crude 3-fluoro-4-iodonitrobenzene can then be dried.

Purification

The crude product will likely contain unreacted starting materials and side products. A two-step purification process is recommended:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals of the purified compound.

  • Column Chromatography: For higher purity, the recrystallized product can be further purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the synthesized 3-fluoro-4-iodonitrobenzene must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C-F, C-I, NO₂).

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.

Experimental Determination of Thermochemical Properties

This section outlines the key experimental techniques for determining the enthalpy of formation, heat capacity, and enthalpy of sublimation of 3-fluoro-4-iodonitrobenzene.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) will be determined using combustion calorimetry.[4]

Due to the presence of both fluorine and iodine, a specialized rotating-bomb calorimeter is necessary.[5] The rotation of the bomb after combustion ensures that the acidic products (HF and HI) dissolve completely in the bomb solution, leading to a well-defined final state.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis pellet Press sample into a pellet weigh Accurately weigh the pellet pellet->weigh fuse Attach ignition wire weigh->fuse place Place pellet in crucible fuse->place add_sol Add bomb solution (e.g., hydrazine dihydrochloride for Cl reduction, adaptable for I) place->add_sol seal Seal the bomb add_sol->seal pressurize Pressurize with O₂ seal->pressurize immerse Immerse bomb in water bath pressurize->immerse equilibrate Allow temperature to equilibrate immerse->equilibrate ignite Ignite the sample equilibrate->ignite record_temp Record temperature change ignite->record_temp rotate Rotate the bomb post-combustion record_temp->rotate correct Apply corrections (fuse, acid formation) rotate->correct calc_comb Calculate energy of combustion (ΔcU°) correct->calc_comb calc_form Calculate enthalpy of formation (ΔfH°) calc_comb->calc_form

Caption: Workflow for Rotating-Bomb Calorimetry.

Data Analysis:

The standard molar energy of combustion (ΔcU°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric acid. The standard molar enthalpy of combustion (ΔcH°) is then calculated from ΔcU°. Finally, the standard molar enthalpy of formation of the crystalline compound is derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), and I₂(s)).

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is a measure of the energy required for a substance to transition from the solid to the gaseous state. This can be determined using Knudsen effusion mass spectrometry.[6][7][8]

Experimental Protocol:

  • A small amount of the purified sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum chamber of a mass spectrometer.

  • The cell is heated to a specific temperature, and the molecules effusing through the orifice form a molecular beam that is ionized and detected by the mass spectrometer.

  • The ion intensity of the parent molecule is measured at various temperatures.

  • The vapor pressure (P) at each temperature (T) is determined from the ion intensity.

  • The enthalpy of sublimation is then calculated from the slope of the van't Hoff plot (ln(P) vs. 1/T) according to the Clausius-Clapeyron equation.

Heat Capacity (Cp)

The heat capacity of 3-fluoro-4-iodonitrobenzene can be measured as a function of temperature using differential scanning calorimetry (DSC).[9][10][11][12][13]

DSC Methodology:

G cluster_setup DSC Setup cluster_measurement Measurement Sequence cluster_analysis Data Analysis weigh_sample Weigh sample into DSC pan seal_pan Hermetically seal the pan weigh_sample->seal_pan place_pans Place sample and reference pans in DSC cell seal_pan->place_pans baseline Run baseline (empty pans) sapphire Run sapphire standard baseline->sapphire sample Run sample sapphire->sample calc_cp Calculate Cp using the heat flow difference sample->calc_cp

Caption: DSC Workflow for Heat Capacity Measurement.

The heat capacity of the sample is determined by comparing the heat flow required to raise its temperature with that of a known standard, typically sapphire, under the same conditions.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful complementary approach to experimental measurements. High-level quantum chemical calculations can predict thermochemical properties with increasing accuracy.

Computational Methodology

High-accuracy composite methods, such as the Gaussian-n (e.g., G4) theories, are recommended for calculating the gas-phase enthalpy of formation.[14] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation at a lower computational cost.

Computational Workflow:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of 3-fluoro-4-iodonitrobenzene will be optimized, and vibrational frequencies will be calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculations: A series of single-point energy calculations will be performed at higher levels of theory and with larger basis sets as prescribed by the chosen composite method.

  • Thermochemical Corrections: The zero-point vibrational energy and thermal corrections to the enthalpy will be calculated from the vibrational frequencies.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation will be calculated using isodesmic reactions. This approach minimizes errors by conserving the number and types of chemical bonds, leading to more accurate results.

Example Isodesmic Reaction:

C₆H₃FINO₂ + C₆H₆ → C₆H₅NO₂ + C₆H₄FI

By using the experimentally determined enthalpies of formation for benzene, nitrobenzene, and 1-fluoro-4-iodobenzene (which would also need to be determined if not available), the enthalpy of formation of 3-fluoro-4-iodonitrobenzene can be calculated with a high degree of confidence.

Data Summary and Integration

The experimental and computational results should be compiled and compared to ensure consistency and to validate the findings.

Table 1: Target Thermochemical Properties and Methodologies

PropertySymbolPhaseExperimental MethodComputational Method
Enthalpy of FormationΔfH°CrystallineRotating-Bomb Calorimetry-
Enthalpy of SublimationΔsubH°Solid → GasKnudsen Effusion MS-
Enthalpy of FormationΔfH°GasFrom ΔfH°(cr) and ΔsubH°G4 Theory (Isodesmic Reactions)
Heat CapacityCpSolidDifferential Scanning Calorimetry-

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to determining the thermochemical properties of 3-fluoro-4-iodonitrobenzene. By combining a robust synthesis and purification strategy with state-of-the-art experimental techniques and high-level computational methods, a complete and reliable set of thermochemical data can be generated. This information will be invaluable for researchers in drug development and materials science, enabling safer and more efficient process design and providing a deeper understanding of the fundamental properties of this important class of molecules. The methodologies described herein can also serve as a template for the characterization of other novel chemical entities.

References

  • Bannan, T. J., et al. (2020). Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry. Atmospheric Chemistry and Physics, 20(14), 8849-8864. [Link]

  • Booth, A. M., et al. (2009). A design of and initial results from a Knudsen Effusion Mass Spectrometer (KEMS). Atmospheric Measurement Techniques, 2(2), 347-356. [Link]

  • Chang, R. (2005). Physical Chemistry for the Biosciences. University Science Books.
  • Dang, A., et al. (2019). Measured solid and sub-cooled liquid state saturation vapour pressures of phenolic and nitro-aromatic compounds. Atmospheric Chemistry and Physics, 19(1), 223-237. [Link]

  • Ferreira, A. G. M., et al. (2024). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Chemistry – A European Journal, e202400703. [Link]

  • Gatta, G. D., et al. (1974). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 46(8), 1113-1119. [Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer.
  • Hubbard, W. N., Katz, C., & Waddington, G. (1954). Rotating combustion bomb for precision calorimetry. Heats of combustion of some sulfur-containing compounds. The Journal of Physical Chemistry, 58(2), 142-152. [Link]

  • Klapötke, T. M. (2012).
  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. [Link]

  • ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Politzer, P., & Murray, J. S. (Eds.). (2002). Energetic Materials, Part 1: Decomposition, Crystal and Molecular Properties. Elsevier.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • PrepChem. (2023). Synthesis of 4-iodonitrobenzene. [Link]

  • Ruscic, B. (n.d.). Nitrobenzene Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Studocu. (n.d.). Synthesis of 4-iodonitrobenzene. [Link]

  • Verevkin, S. P., & Emel'yanenko, V. N. (2011). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. The Journal of Physical Chemistry A, 115(19), 4964-4971. [Link]

  • Wikipedia. (2023). Differential scanning calorimetry. [Link]

  • World of Chemicals. (n.d.). Synthesis of 4-Iodonitrobenzene. [Link]

  • Chemistry LibreTexts. (2023). Constant Volume Calorimetry. [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]

  • The Organic Chemistry Tutor. (2017). Bomb Calorimeter vs Coffee Cup Calorimeter Problem - Constant Pressure vs Constant Volume Calorimetry. [Link]

  • University of California, Davis. (n.d.). Bomb Calorimetry. [Link]

  • United States Patent US4898996A. (1990). Process for producing 3-chloro-4-fluoronitrobenzene.
  • United States Patent US4164517A. (1979).
  • Rojas-Aguilar, A., et al. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 117(29), 15094-15103. [Link]

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Methodological & Application

Sonogashira coupling of 3-Fluoro-4-iodonitrobenzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Sonogashira cross-coupling of 3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7 / 144869-42-1). This substrate represents a class of highly activated electron-deficient aryl iodides , offering unique reactivity profiles but requiring specific handling to maintain chemoselectivity.

Abstract

This guide details the protocol for the palladium/copper-catalyzed cross-coupling of 3-Fluoro-4-iodonitrobenzene with terminal alkynes. Due to the synergistic electron-withdrawing effects of the para-nitro and ortho-fluoro substituents, the C–I bond is exceptionally labile toward oxidative addition. This protocol prioritizes chemoselectivity (preserving the C–F bond for late-stage functionalization) and safety (managing the energetic nitro group). We present a high-yielding, scalable method using


 under mild conditions.

Introduction & Mechanistic Insights

The Substrate: Electronic Architecture

The target substrate, 3-Fluoro-4-iodonitrobenzene, is a "privileged scaffold" in medicinal chemistry, often serving as a precursor for kinase inhibitors and fluorinated bioactive cores.

  • Activation: The nitro group (

    
    ) at the C1 position withdraws electron density via resonance, while the fluorine atom at C3 exerts a strong inductive withdrawing effect (
    
    
    
    ).
  • Reactivity Consequence: The C4–Iodine bond is significantly weakened, making the oxidative addition of

    
     rapid, often proceeding at room temperature.
    
  • Chemoselectivity Challenge: The C3–Fluorine bond is activated for Nucleophilic Aromatic Substitution (

    
    ). Strong nucleophilic bases (e.g., piperidine, morpholine) or high temperatures can lead to unwanted displacement of the fluorine. Sterically hindered or non-nucleophilic bases are required. 
    
The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle but is accelerated by the substrate's electronics.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST due to -NO2/-F) Pd0->OxAdd + Ar-I ComplexA Ar-Pd(II)-I Intermediate OxAdd->ComplexA TransMet Transmetallation (Cu-Acetylide enters) ComplexA->TransMet ComplexB Ar-Pd(II)-Alkyne TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 - Product CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne + Base Alkyne->CuAcetylide Base/CuI CuAcetylide->TransMet enters cycle

Figure 1: Catalytic cycle highlighting the rapid oxidative addition facilitated by the electron-deficient aryl ring.

Experimental Protocol (The "Gold Standard")

This protocol is optimized for 1.0 mmol scale. It uses THF as the solvent to ensure solubility of the nitro-aromatic and Triethylamine (


)  as a mild base to prevent 

side reactions at the fluorine position.
Materials & Reagents
ReagentEquiv.Amount (1 mmol scale)Role
3-Fluoro-4-iodonitrobenzene 1.0267 mgLimiting Reagent
Terminal Alkyne 1.1–1.2VariableCoupling Partner

0.02 (2%)14 mgCatalyst
CuI (Copper(I) Iodide) 0.04 (4%)7.6 mgCo-catalyst
Triethylamine (

)
3.00.42 mLBase (Acid Scavenger)
THF (Anhydrous) -5.0 mLSolvent
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Oven-dry a 25 mL round-bottom flask (RBF) or Schlenk tube containing a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Add 3-Fluoro-4-iodonitrobenzene (267 mg, 1.0 mmol),

    
      (14 mg), and CuI  (7.6 mg) to the flask.
    
    • Note: Adding solids first allows for simultaneous degassing.

Step 2: Degassing (Critical)

  • Seal the flask with a rubber septum.

  • Evacuate the flask (vacuum) and backfill with Nitrogen (

    
    ). Repeat this cycle 3 times .
    
    • Why? Oxygen promotes "Glaser coupling" (homocoupling of the alkyne), which consumes your starting material and complicates purification.

Step 3: Solvent & Reagent Addition

  • Via syringe, add anhydrous THF (5 mL) and Triethylamine (0.42 mL). The solution should turn yellow/brown.

  • Add the Terminal Alkyne (1.1 mmol) dropwise via syringe.

    • Tip: If the alkyne is a solid, dissolve it in minimal THF and add via syringe.

Step 4: Reaction

  • Stir the mixture at Room Temperature (

    
    ) .
    
  • Monitor via TLC (typically 10–30% EtOAc in Hexanes).

    • Expected Time: Due to the activated substrate, conversion is often complete within 1–3 hours .

    • Troubleshooting: If reaction is sluggish after 2 hours, warm gently to

      
      . Do not exceed 
      
      
      
      to avoid degrading the nitro group or displacing the fluorine.

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Filter through a small pad of Celite or silica to remove precipitated palladium and ammonium salts. Rinse the pad with EtOAc.

  • Wash the filtrate with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • Purify via flash column chromatography on silica gel.

    • Gradient: Hexanes

      
       5–10% EtOAc/Hexanes.
      
    • Note: The product is usually a yellow/orange solid or oil.

Experimental Workflow Diagram

Workflow Start Start: Dry Schlenk Tube N2 Atmosphere LoadSolids Load Solids: Substrate + Pd(PPh3)2Cl2 + CuI Start->LoadSolids Degas Degas (Vac/N2 x3) LoadSolids->Degas AddLiquids Add Solvent (THF) + Base (Et3N) Add Alkyne (Dropwise) Degas->AddLiquids Reaction Stir at RT (1-3 h) Monitor TLC AddLiquids->Reaction Check Complete? Reaction->Check Heat Heat to 40°C Check->Heat No Workup Filter (Celite) -> Wash (Brine) -> Dry -> Concentrate Check->Workup Yes Heat->Reaction Purify Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Decision tree for the experimental execution of the coupling reaction.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Homocoupling (Alkyne Dimer) Oxygen presence or CuI excess.Ensure rigorous degassing. Add alkyne slowly (syringe pump) to keep instantaneous concentration low relative to Ar-I.
Loss of Fluorine (

)
Base is too nucleophilic or Temp too high.Use sterically hindered bases (

, DIPEA). Avoid secondary amines (morpholine, piperidine). Keep T <

.
Incomplete Conversion Catalyst poisoning or old catalyst.The nitro group can coordinate Pd. Increase catalyst loading to 5% or switch to

(more robust).
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (

, 1-2 equiv relative to Pd) to stabilize the active species.

Safety & Handling

  • 3-Fluoro-4-iodonitrobenzene: Irritant. Handle in a fume hood. Nitro compounds can be energetic; avoid distilling the crude reaction mixture to absolute dryness at high temperatures if significant byproducts are present.

  • Alkynes: Flammable. Store in a cool, well-ventilated area.

  • Waste: Segregate halogenated waste. The aqueous washings will contain copper and should be disposed of as heavy metal waste.

References

  • Sonogashira Coupling Mechanism & General Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Coupling of Electron-Deficient Aryl Halides: Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides and Iodides. The Journal of Organic Chemistry, 63(23), 8551–8553.

  • Synthesis of Fluorinated Indoles/Heterocycles (Contextual): Schlosser, M. et al. (2006). The Synthesis of 4-, 5-, 6- and 7-Fluoroindoles. European Journal of Organic Chemistry, 2006(13), 2956–2969.

  • Substrate Safety Data (3-Fluoro-4-iodonitrobenzene): PubChem Compound Summary for CID 230102.

Heck reaction conditions for 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Heck Reaction: Application and Protocol for the Synthesis of 3-Fluoro-4-vinylnitrobenzene

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mizoroki-Heck reaction to 3-Fluoro-4-iodonitrobenzene. We will explore the mechanistic underpinnings, critical parameters for optimization, and a detailed, field-proven protocol for the successful synthesis of substituted alkenes using this versatile cross-coupling reaction.

Introduction: The Power of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This palladium-catalyzed process is renowned for its reliability and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3] The reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, proceeds through a Pd(0)/Pd(II) catalytic cycle, a mechanistic paradigm shared by many other cross-coupling reactions.[1][4]

Our focus here is on the substrate 3-Fluoro-4-iodonitrobenzene, an electron-deficient aryl iodide. The presence of two electron-withdrawing groups (nitro and fluoro) and the highly reactive carbon-iodine bond presents specific challenges and opportunities that we will address. This guide will provide the causal logic behind experimental choices to ensure a robust and reproducible reaction.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The Mizoroki-Heck reaction follows a well-established catalytic cycle involving four key steps.[5] The specific pathway can be influenced by the choice of ligands and the nature of the halide leaving group.[6] For an aryl iodide like our substrate, a neutral ligand pathway is typically dominant.[6]

The Four Pillars of the Heck Reaction Mechanism:
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, which is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate.[4][7] This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is critical here, with the rate of reaction following the trend I > Br >> Cl, making our aryl iodide substrate highly reactive.[8]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, forming a π-complex.[4] This is followed by a migratory insertion of the alkene into the palladium-carbon bond.[6] This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene (for steric reasons) or the more electron-deficient carbon (for electronic reasons).[9]

  • β-Hydride Elimination: For the reaction to proceed, the intermediate must possess a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon. A syn-coplanar arrangement allows for the elimination of a palladium-hydride species, forming the desired substituted alkene product.[6] This step generally favors the formation of the more thermodynamically stable E (trans) isomer.[3][10]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the base-mediated reductive elimination of HX (in this case, HI) from the palladium-hydride complex.[6][11] This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4]

Heck_Reaction_Mechanism cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Pi_Complex [Ar-Pd(II)(Alkene)-I(L₂)] Coordination->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Sigma_Complex R-CH₂-CH(Ar)-Pd(II)-I(L₂) Insertion->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Product_Complex [H-Pd(II)(Alkene')-I(L₂)] Beta_Elim->Product_Complex Regen Reductive Elimination (Base) Product_Complex->Regen Product Product (Ar-Alkene) Product_Complex->Product Regen->Pd0 BaseHX Base-H⁺X⁻ Regen->BaseHX ArI Ar-I (3-Fluoro-4-iodonitrobenzene) Alkene Alkene Experimental_Workflow Start Start Setup 1. Assemble & Purge Glassware (Flask, Condenser) Start->Setup Reagents 2. Add Solids (Aryl Iodide, K₂CO₃, Pd(OAc)₂, PPh₃) Setup->Reagents Purge2 3. Evacuate & Backfill with Inert Gas (3x) Reagents->Purge2 Liquids 4. Add Liquids via Syringe (Deoxygenated DMF, Alkene) Purge2->Liquids Heat 5. Heat to Reaction Temp (e.g., 100 °C) & Stir Liquids->Heat Monitor 6. Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Workup 7. Workup (Cool, Dilute with H₂O, Extract with EtOAc) Monitor->Workup Reaction Complete Purify 8. Purification (Dry Organic Layer, Concentrate, Column Chromatography) Workup->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Sources

Use of 3-Fluoro-4-iodonitrobenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-Fluoro-4-iodonitrobenzene in Pharmaceutical Synthesis

Executive Summary & Chemical Profile

3-Fluoro-4-iodonitrobenzene is a high-value pharmacophore building block used extensively in the synthesis of kinase inhibitors (e.g., MEK, EGFR inhibitors) and next-generation antibiotics.[1][2] Its structural utility lies in its orthogonal reactivity: the nitro group serves as a latent amine, the iodine provides a highly reactive handle for palladium-catalyzed cross-coupling, and the fluorine atom modulates lipophilicity and metabolic stability (bioisosterism).[3]

Critical Identity Clarification:

  • Chemical Name: 3-Fluoro-4-iodonitrobenzene (also known as 2-Fluoro-1-iodo-4-nitrobenzene).[2]

  • Correct CAS Registry Number: 2996-30-7 (Note: The user-supplied CAS 112193-35-8 corresponds to Nooglutyl; this guide focuses on the chemical structure specified in the topic title).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 266.99 g/mol [1]

Strategic Synthesis Architecture

The synthesis of complex drugs from this intermediate requires a strict "Order of Operations" to prevent unwanted side reactions.[1] The two primary workflows are:

  • Pathway A (Reduction First): Selective reduction of the nitro group to an aniline without de-iodination.[1][2]

  • Pathway B (Coupling First): Palladium-catalyzed functionalization of the C-I bond prior to nitro reduction.[1][2]

Visualizing the Synthetic Logic

SynthesisWorkflow Start 3-Fluoro-4-iodonitrobenzene (Starting Material) Red_Cond Selective Reduction (Fe/NH4Cl or Pt/C+V) Start->Red_Cond Pathway A (Preserve Iodine) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Start->Suzuki Pathway B (Exploit Iodine) Aniline 3-Fluoro-4-iodoaniline (Key Intermediate) Red_Cond->Aniline >95% Yield Amide Amide/Urea Formation (Drug Scaffold) Aniline->Amide N-Functionalization Biaryl Biaryl Nitro Intermediate Suzuki->Biaryl C-C Bond Formed Red_Late Late-Stage Reduction Biaryl->Red_Late Nitro Reduction

Figure 1: Divergent synthetic pathways.[1][2] Pathway A is preferred when the iodine is required for a later-stage intramolecular cyclization or specific substitution.

Module 1: Chemoselective Reduction (The "Aniline Gateway")

Challenge: Standard catalytic hydrogenation (e.g.,


) often leads to hydrodehalogenation , stripping the iodine atom and yielding 3-fluoroaniline (impurity).[3][1][2]
Solution:  Use of a single-electron transfer (SET) metal reduction (Fe, Zn) or a poisoned catalyst system.[1][2]
Protocol A: Iron-Mediated Selective Reduction

This method is the industrial gold standard for preserving aryl iodides during nitro reduction.

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)[2]

  • Reductant: Iron powder (325 mesh, 5.0 equiv)[3][1][2]

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)[3][1][2]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-Fluoro-4-iodonitrobenzene (10 g, 37.5 mmol) in Ethanol (120 mL).

  • Activation: Add a solution of

    
     (10 g, 187 mmol) in Water (30 mL). Heat the mixture to 60°C.
    
  • Addition: Add Iron powder (10.5 g, 187 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][4][5]

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of fluorescent amine spot (
      
      
      
      ).[1][2]
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter the suspension through a Celite pad to remove iron oxide sludge.[1][2] Wash the pad with EtOAc.[1][2]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1][2]

    • Extract the aqueous residue with EtOAc (

      
      ).[1][2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • Yield: Expected 90–95%.

    • Purity: >98% by HPLC.

    • 
       Check:  Look for the disappearance of the downfield nitro-adjacent protons and appearance of a broad singlet (
      
      
      
      ) at
      
      
      3.5–4.0 ppm.[2]

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3][7]

Rationale: The C-I bond at position 4 is highly reactive toward oxidative addition by Pd(0), significantly more so than the C-F bond or C-Cl bonds.[3][1][2] This allows for chemoselective carbon-carbon bond formation.[1][2]

Protocol B: Suzuki Coupling with Aryl Boronic Acids

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)[2]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (3 mol%)[1][2]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane/Water (5:1)[3][1][2]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and Pd catalyst (0.03 mmol).[3][1][2] Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Inject degassed Dioxane (4 mL) and Water (0.8 mL).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: The iodine is so reactive that high temperatures (>110°C) are rarely needed, preventing thermal decomposition of the nitro group.[3][1]

  • Work-up:

    • Dilute with water and extract with EtOAc.[1][2]

    • Pass through a silica plug to remove Palladium residues.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Reactivity Profile

Bond PositionSubstituentReactivity TypeRelative Reactivity
C-4 Iodine (-I)Pd-Coupling (Suzuki/Heck)Highest (Primary target)
C-1 Nitro (-NO2)ReductionHigh (Must protect if coupling first)
C-3 Fluorine (-F)SNAr (Nucleophilic Sub.)Low (Meta to withdrawing NO2)

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Side Reactions:

  • De-iodination: In catalytic hydrogenation (

    
    ), the C-I bond is weaker (
    
    
    
    ) than the C-H bond formed.[1][2] Palladium inserts into C-I, followed by hydrogenolysis.[3][1][2]
    • Prevention: Use Vanadium-doped Platinum catalysts or Sulfided Platinum if hydrogenation is mandatory, or stick to the Fe/NH4Cl method described above.[3][1][2]

Regioselectivity in SNAr:

  • While Fluorine is a good leaving group for SNAr, its position at C-3 (meta to the nitro group) renders it electronically deactivated compared to a para-fluoro isomer.[1][2]

  • However, the Iodine at C-4 (para to nitro) is actually susceptible to SNAr displacement by strong nucleophiles (e.g., thiols, alkoxides).[3][1][2]

  • Control: If the goal is to keep the Iodine, avoid strong bases/nucleophiles at elevated temperatures before the coupling step.[3]

References

  • Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984).[3][1][2] Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups.[3][1] Tetrahedron Letters, 25(8), 839-842.[3][1][2] Link[1][2]

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[3][1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[3][1][2] Link[1][2]

  • Halogenated Nitroarene Reactivity: Mudryk, B., & Cohen, T. (1993).[3][1][2] Preparation of functionalized organozincs via the reaction of active zinc with organic halides.[3][1] Journal of Organic Chemistry, 58(12), 3402-3404.[3][1][2] Link[1][2]

  • Chemical Identity Verification: PubChem Compound Summary for CID 230102 (3-Fluoro-4-iodonitrobenzene). Link

(Note: The CAS 112193-35-8 provided in the prompt refers to Nooglutyl.[2][5] The protocols above are specific to the chemical structure 3-Fluoro-4-iodonitrobenzene, CAS 2996-30-7).

Sources

Application Note: 3-Fluoro-4-iodonitrobenzene in Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

3-Fluoro-4-iodonitrobenzene is a high-value tris-functionalized arene widely utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents (e.g., oxazolidinones). Its utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, chemoselective derivatization.

The Reactivity Triad
  • C4-Iodine (The Anchor): Positioned para to the nitro group, the C-I bond is highly activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and rapid Lithium-Halogen exchange.

  • C1-Nitro (The Masked Nitrogen): Acts as a strong electron-withdrawing group (EWG) to activate the iodine, while serving as a latent aniline functionality.

  • C3-Fluorine (The Modulator): Positioned ortho to the iodine, it exerts a significant electronic effect (inductive withdrawal) and provides metabolic blockade in the final drug candidate.

Chemo-Selectivity Map

Understanding the electronic interplay is critical for yield optimization. The following diagram illustrates the divergent pathways available from this single building block.

ReactivityMap Start 3-Fluoro-4-iodonitrobenzene Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: C-I Bond Start->Suzuki Boronic Acids, Pd(0) Reduction Pathway B: Nitro Reduction (Fe/NH4Cl or SnCl2) Target: NO2 Group Start->Reduction Fe(0), Mild Acid SnAr Pathway C: Nucleophilic Substitution (S_NAr) Target: C-I (Activated by p-NO2) Start->SnAr Thiols/Amines (Strong Nu) ProductA 3-Fluoro-4-aryl-nitrobenzene Suzuki->ProductA ProductB 3-Fluoro-4-iodoaniline (Chemoselective) Reduction->ProductB ProductC 3-Fluoro-4-nucleophile-nitrobenzene SnAr->ProductC

Figure 1: Divergent synthetic pathways. Note that the C-I bond is the primary electrophilic site due to para-nitro activation.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the C4 position while retaining the nitro group and the fluorine substituent. Challenge: Preventing homocoupling of the iodide and ensuring complete conversion before the catalyst deactivates.

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and resistance to oxidation.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the nitrobenzene, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon three times. Why? Aryl iodides are prone to oxidative homocoupling in the presence of O₂.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Silica, Hexane/EtOAc 8:2). The starting iodide (Rf ~0.6) should disappear, replaced by the biaryl product (fluorescent).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Data Summary: Typical Yields

Boronic Acid Type Electronic Nature Typical Yield (%) Notes
Phenylboronic Acid Neutral 88-95% Fast reaction (<2h)
4-Methoxyphenylboronic Acid Electron Rich 90-98% Excellent conversion

| 3-Pyridylboronic Acid | Heterocyclic | 75-85% | May require longer time/higher temp |

Protocol B: Chemoselective Nitro Reduction (Iodine Retention)

Objective: Reduce the nitro group to an aniline without de-halogenating the iodine. Challenge: Standard catalytic hydrogenation (Pd/C + H₂) will frequently cleave the C-I bond (hydrodehalogenation), destroying the scaffold. Solution: Use a dissolving metal reduction (Iron) or Stannous Chloride.

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (or the Suzuki product from Protocol A)

  • Reductant: Iron Powder (5.0 equiv, <325 mesh)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to reflux (approx. 78°C) with vigorous stirring. Mechanical stirring is preferred for scale >10g due to iron slurry density.

  • Monitoring: Reaction is usually complete in 1–2 hours. Look for the disappearance of the yellow nitro spot and the appearance of a polar, UV-active amine spot (ninhydrin or p-anisaldehyde stain active).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the 3-Fluoro-4-iodoaniline .

Mechanism & Integrity Check:

  • Why Iron? The electron transfer mechanism via surface-bound species is specific to the nitro group and does not possess the oxidative addition capability required to break the C-I bond under these conditions.

  • Validation: 1H NMR will show the retention of the aromatic protons pattern and the appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.

Advanced Workflow: Synthesis of Fluorinated Biaryl-Amines

This workflow integrates both protocols to generate high-value intermediates for kinase inhibitors.

Workflow Step1 Step 1: Suzuki Coupling (Protocol A) Inter Intermediate: 3-Fluoro-4-aryl-nitrobenzene Step1->Inter C-C Bond Formation Step2 Step 2: Fe/NH4Cl Reduction (Protocol B) Inter->Step2 NO2 -> NH2 Final Final Product: 3-Fluoro-4-aryl-aniline Step2->Final Isolation

Figure 2: Sequential functionalization strategy. This order is preferred to avoid catalyst poisoning by the free amine during the Suzuki step.

Safety & Handling

  • Energetic Potential: While 3-Fluoro-4-iodonitrobenzene is not classified as a high explosive, all nitroaromatics possess significant decomposition energy. Do not heat dry residues above 150°C.

  • Light Sensitivity: Aryl iodides degrade under UV light. Store the solid in amber glass and wrap reaction vessels in foil if reaction times exceed 12 hours.

  • Toxicity: Treat as a potential mutagen and skin sensitizer. Use double nitrile gloves.

References

  • Suzuki-Miyaura Coupling Mechanisms & Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide
    • Source: Yoneda Labs / Organic Chemistry Portal
    • URL:[Link]

  • Chemoselective Reduction of Nitroarenes

    • Title: Selective and sustainable nitro reduction using heterogeneous catalysts[1]

    • Source: Royal Society of Chemistry (M
    • URL:[Link]

  • Compound Profile & Safety Data

    • Title: 3-Fluoro-4-iodonitrobenzene Compound Summary[2][3][4][5][6][7]

    • Source: PubChem (N
    • URL:[Link]

  • Flow Chemistry Applications (SNAr Context)

    • Title: Continuous-flow SNAr reaction of halonitrobenzenes
    • Source: ResearchG
    • URL:[Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-4-iodonitrobenzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated and Nitrated Biaryl Scaffolds

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl structures remains a cornerstone of molecular design. Among these, scaffolds containing fluorine and nitro functionalities are of paramount importance. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the nitro group, a potent electron-withdrawing moiety, not only modulates the electronic characteristics of the aromatic system but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group. This opens avenues for a diverse array of subsequent derivatizations.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[2] This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of 3-fluoro-4-iodonitrobenzene with a variety of boronic acids. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge and practical methodologies to successfully synthesize 2-fluoro-4-nitrobiphenyl derivatives and their analogues.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 3-fluoro-4-iodonitrobenzene. The C-I bond is significantly more reactive than C-F or C-Cl bonds, ensuring high chemoselectivity at this position. This step forms a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: This is the final step where the two organic moieties on the palladium center couple to form the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product 2-Fluoro-4-nitrobiphenyl (Ar-Ar') RedElim->Product ArylHalide 3-Fluoro-4-iodonitrobenzene (Ar-I) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 3-fluoro-4-iodonitrobenzene. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general method that has shown success for a range of arylboronic acids.

Materials:

  • 3-Fluoro-4-iodonitrobenzene

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add 3-fluoro-4-iodonitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water). The solvent should be sufficiently degassed to prevent oxidation of the phosphine ligand.[3]

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - 3-Fluoro-4-iodonitrobenzene - Boronic Acid - Base (K₂CO₃) start->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc/Water - Separate Layers - Extract Aqueous Layer monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Optimization and Substrate Scope

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes various conditions that can be explored for optimization. For electron-deficient aryl halides like 3-fluoro-4-iodonitrobenzene, ligands such as SPhos and XPhos have proven to be highly effective.

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285-95[4]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1008>90General knowledge
33-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃2-MeTHF/H₂O801680-90[5]
44-Fluorophenylboronic acidPd/C (5)-K₂CO₃DMF/H₂O1103~90[1][6]
5Phenylboronic acidPdFe₂O₄ (20 mg)-K₂CO₃MeOH/H₂O1004High[7]

Troubleshooting and Key Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the temperature, changing the base to a stronger one like Cs₂CO₃ or K₃PO₄, or employing a more active catalyst/ligand system such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[5]

  • Dehalogenation: The replacement of iodine with hydrogen can sometimes be a side reaction. This can be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium catalyst.

  • Protodeboronation: The boronic acid can be degraded under the reaction conditions. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to compensate for this.[8] Anhydrous conditions with a base like K₃PO₄ can also mitigate this side reaction.[5]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often more prevalent at higher temperatures or with very active catalysts.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-fluoro-4-iodonitrobenzene is a powerful and reliable method for the synthesis of a wide range of 2-fluoro-4-nitrobiphenyl derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and other functional materials. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols and data presented in this application note provide a solid foundation for the successful implementation and optimization of this important transformation.

References

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. ResearchGate. [Link]

  • Suzuki−Miyaura cross-coupling of iodobenzene and phenylboronic acid in representative glycerol−triacetin mixtures. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • 3D Printed Tetrakis(triphenylphosphine)palladium(0) Impregnated Stirrer Devices for Suzuki-Miyaura Cross-Coupling Reactions. ChemRxiv. [Link]

Sources

Application Note: Optimized Protocol for Sonogashira Coupling of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of 3-Fluoro-4-iodonitrobenzene with terminal alkynes. This specific substrate presents a unique dichotomy in reactivity: the para-nitro group activates the carbon-iodine bond for rapid oxidative addition (beneficial), but simultaneously activates the ortho-fluorine atom for Nucleophilic Aromatic Substitution (SNAr) (detrimental).[1]

The protocol defined below prioritizes chemoselectivity . By utilizing a Pd(II)/Cu(I) catalytic system under mild thermal conditions, we maximize the cross-coupling yield while suppressing the displacement of the labile fluorine atom by the base or nucleophilic solvents.

Strategic Analysis & Mechanism

Substrate Reactivity Profile

The substrate contains three functional features that dictate the reaction conditions:

  • Iodine (C-4): The primary reaction site. The C-I bond is weak and highly activated by the electron-withdrawing nitro group (

    
    ), making oxidative addition by Pd(0) extremely fast, often proceeding at room temperature.
    
  • Fluorine (C-3): Located ortho to the reaction site. While it provides steric bulk, its primary effect is inductive electron withdrawal.[1] Critical Risk: The para-nitro group makes this fluorine susceptible to SNAr attack by amines (the base) or alkynyl anions.

  • Nitro Group (C-1): Strongly electron-withdrawing.[1][2] It stabilizes the anionic intermediates of SNAr, necessitating the use of non-nucleophilic bases or strictly controlled stoichiometry.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing side-reaction pathways that this protocol is designed to avoid.

Sonogashira_Mechanism Start Pd(II) Pre-catalyst Pd0 Pd(0) Active Species Start->Pd0 Reduction OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide SideRxn SIDE REACTION: SNAr Displacement of F OxAdd->SideRxn Excess Heat/Base Prod Coupled Product (C-C Bond Formed) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition advantage and the SNAr risk pathway.

Experimental Protocol

Materials & Reagents Table
ComponentRoleSpecificationStoichiometry
3-Fluoro-4-iodonitrobenzene Substrate>98% Purity1.0 equiv
Terminal Alkyne Coupling Partner(e.g., TMS-acetylene)1.1 - 1.2 equiv
Pd(PPh3)2Cl2 CatalystPalladium(II)0.02 - 0.05 equiv (2-5 mol%)
CuI Co-CatalystCopper(I) Iodide, 99.9%0.01 - 0.03 equiv (1-3 mol%)
Triethylamine (Et3N) BaseAnhydrous, degassed2.0 - 3.0 equiv
THF SolventAnhydrous, inhibitor-free0.1 - 0.2 M concentration
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (leads to Glaser homocoupling of the alkyne).

Step 1: Reactor Assembly

  • Equip a 2-neck round-bottom flask with a magnetic stir bar and a rubber septum.

  • Connect the side neck to a Schlenk line (vacuum/argon manifold).

  • Flame-dry the flask under vacuum and backfill with Argon (repeat 3x).

Step 2: Reagent Loading (Glovebox or Counter-flow)

  • Add 3-Fluoro-4-iodonitrobenzene (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (2 mol%) to the flask.

    • Note: Adding solids first allows for simultaneous inerting.

  • Evacuate and backfill with Argon 3 times to remove adsorbed oxygen from the solids.

Step 3: Solvent & Base Addition

  • Via syringe, add anhydrous THF (degassed).

  • Add Triethylamine (Et3N) via syringe.

    • Critical: Do not use stronger bases like piperidine or hydroxide, as these will attack the C-F bond.

  • Start stirring. The solution typically turns yellow/orange.

Step 4: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.

    • Exotherm Alert: A mild exotherm may occur. If scaling up (>10g), cool the flask to 0°C during addition.

  • Temperature Control: Stir at Room Temperature (20-25°C) .

    • Why? The activated aryl iodide reacts readily at RT.[3] Heating to reflux (>60°C) significantly increases the rate of fluorine displacement (impurity formation).

  • Monitor via TLC or HPLC at 1-hour intervals. Reaction is typically complete within 2-4 hours.[1]

Step 5: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Wash the filtrate with:

    • 1x Saturated NH4Cl (removes copper species).[1]

    • 1x Brine.

  • Dry over Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc).[1]

    • Stability:[1][4] The nitro-alkyne product is stable on silica.[1]

Troubleshooting & QC Decision Tree

Use the following logic flow to address common deviations in the reaction outcome.

Troubleshooting Start QC Check: LCMS/TLC Check1 Starting Material Remains? Start->Check1 Check2 Homocoupling (Alkyne-Alkyne)? Check1->Check2 No Action1 Add 1 mol% catalyst Increase T to 35°C Check1->Action1 Yes Check3 Des-Fluoro Product? Check2->Check3 No Action2 O2 Leak. Degas solvents better. Check2->Action2 Yes Action3 SNAr occurred. Lower Temp. Use weaker base. Check3->Action3 Yes (M-19 peak)

Figure 2: Troubleshooting logic for common Sonogashira failure modes.

Safety & Handling

  • Energetic Materials: Nitro-substituted aryl alkynes can be energetic.[1] Avoid distilling the final product to dryness at high temperatures (>100°C).

  • Heavy Metals: Palladium and Copper are toxic. All waste must be segregated into heavy metal streams.

  • Vesicants: Aryl halides and alkyl halides are potential skin irritants/sensitizers. Double-glove (Nitrile) recommended.[1]

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[3] Chemical Reviews, 107(3), 874-922.[1] Link

  • Alfonsi, K., et al. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry, 10, 31-36.[1] (Reference for solvent selection/THF). Link

  • BenchChem. (2025). Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne. (Specific precedent for handling fluorinated alkynes/substrates). Link

Sources

Application Note: Strategic Utilization of 3-Fluoro-4-iodonitrobenzene in Advanced Materials Synthesis

[1]

Executive Summary

In the architecture of functional organic materials, 3-Fluoro-4-iodonitrobenzene represents a "tri-functional" command center. Unlike simple halogenated benzenes, this scaffold offers three distinct handles with orthogonal reactivity profiles:

  • Iodine (

    
    ):  A highly activated site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabled by the para-nitro electron-withdrawing effect.[1]
    
  • Nitro (

    
    ):  A latent anchoring group.[1] Once the core structure is assembled via the iodine handle, the nitro group can be chemoselectively reduced to an aniline (
    
    
    ) for incorporation into polyimides or surface grafting.[1]
  • Fluorine (

    
    ):  A "static" electronic tuner.[1] Positioned ortho to the iodine, it exerts a strong inductive effect (
    
    
    ), lowering the LUMO energy of the final material and inducing specific dipole-dipole stacking interactions critical for Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs) .[1]

This guide details the protocols for leveraging these handles without "short-circuiting" the molecule's reactivity (e.g., preventing dehalogenation during reduction).[1]

Chemical Profile & Reactivity Logic

PropertyDataRelevance to Materials Science
CAS 2996-30-7Unique identifier for sourcing.[1][2]
Structure 1-Nitro, 3-Fluoro, 4-IodoI and F are ortho; I and

are para.[1]
Electronic Nature Electron DeficientThe Nitro group activates the C-I bond for oxidative addition.[1]
Key Hazard Skin/Eye IrritantRequires standard PPE; store away from light (iodides degrade).
Melting Point 129–130 °CSolid handling is easier than liquid analogs.[1]
The "Orthogonal" Strategy

The primary challenge in using this intermediate is preserving the Carbon-Iodine (


1
  • Path A (Coupling First): The

    
     bond is consumed to build a "Rigid Rod" core.[1] The 
    
    
    is reduced later. Risk: Low.
  • Path B (Reduction First): The

    
     is reduced to 
    
    
    to create a "Functionalized Monomer." Risk: High.[1] Standard catalytic hydrogenation (
    
    
    , Pd/C) will cleave the
    
    
    bond (hydrodehalogenation).[1] Protocol 2 addresses this with Chemoselective Reduction.[1]

Visual Workflow (Pathway Logic)

Gcluster_legendKey Decision PointStart3-Fluoro-4-iodonitrobenzene(Starting Material)CoupledBiaryl/Alkyne Core(Nitro Intact)Start->CoupledSuzuki/Sonogashira(Pd cat., R-B(OH)2)Reduced3-Fluoro-4-iodoaniline(Iodine Intact)Start->ReducedChemoselective Reduction(SnCl2 or Fe/NH4Cl)*AVOID H2/Pd*FinalMat_AFunctionalized OLED/LC Core(Amine/Imide)Coupled->FinalMat_ANitro Reduction(Fe/HCl or H2/Pd)PolymerFluorinated PolyimidePrecursorReduced->PolymerPolymerization(Dianhydride)

Figure 1: Decision tree for functionalizing 3-Fluoro-4-iodonitrobenzene. Path B (Red) requires specific chemoselective conditions to prevent loss of the Iodine handle.

Experimental Protocols

Protocol 1: Construction of Fluorinated Biaryl Cores (Suzuki Coupling)

Application: Synthesis of Liquid Crystal mesogens or OLED host materials.[1] Objective: Replace the Iodine with an Aryl group (Ar) while keeping the Nitro group intact.[1]

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 eq)

  • Coupling Partner: Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.1 eq)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    / S-Phos.[1]
  • Base:

    
     (2.0 eq) or 
    
    
    .[1]
  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane.[1]

Step-by-Step:

  • Degassing: In a Schlenk flask, combine the solvent mixture and sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Assembly: Add the substrate, boronic acid, and base.[1] Add the Pd catalyst last under a counter-flow of Argon.[1]

  • Reaction: Seal and heat to 80–90 °C for 4–12 hours. Monitor via TLC (The iodide is highly reactive; conversion is usually rapid due to the electron-poor ring).[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel column chromatography.

    • Note: The product will be a 4-Aryl-3-fluoro-1-nitrobenzene .[1] The Fluorine atom forces a twist in the biaryl backbone (dihedral angle > 30°), disrupting planarity—a desired feature to prevent aggregation quenching in OLEDs.[1]

Protocol 2: Chemoselective Reduction (The "Anchor" Route)

Application: Synthesis of 3-Fluoro-4-iodoaniline , a monomer for fluorinated polyimides.[1] Challenge: Reducing


Forbidden Method:NOT

1

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [1]

Reagents:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (10 mmol)

  • Reductant: Iron Powder (30-50 mmol, ~3-5 eq)[1]

  • Electrolyte/Acid: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid.[1][3]
    
  • Solvent: Ethanol/Water (3:1).[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in Ethanol/Water (3:1) in a round-bottom flask.

  • Activation: Add Ammonium Chloride and Iron powder.

  • Reflux: Heat to vigorous reflux (80 °C ) with mechanical stirring. Vigorous stirring is essential to keep the heavy Fe powder suspended.[1]

  • Monitoring: Reaction is typically complete in 1–3 hours.[1] The yellow nitro compound will fade to a colorless/pale amine.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Neutralize with

    
     if acetic acid was used.[1] Extract with Dichloromethane.[1]
    
  • Result: 3-Fluoro-4-iodoaniline . This intermediate can now be polymerized with dianhydrides (e.g., 6FDA) to form transparent, fluorinated polyimides with an Iodine site available for post-polymerization cross-linking.[1]

Materials Science Context & Performance[1][5]

Why this specific isomer?

The 3-Fluoro position (ortho to Iodine) is not arbitrary.[1] In the final material:

  • Viscosity Reduction (Liquid Crystals): The lateral Fluorine atom disrupts efficient packing just enough to lower the viscosity and melting point of liquid crystals without destroying the mesophase (liquid crystalline state).[1]

  • Dielectric Anisotropy: The C-F bond creates a strong dipole perpendicular to the long axis of the molecule (if coupled at the Iodo position).[1] This is essential for Negative Dielectric Anisotropy materials used in VA-mode (Vertical Alignment) LCD displays.[1]

  • Polymer Solubility: In polyimides, the bulky Iodine and the Fluorine atom disrupt chain packing, significantly increasing solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability (

    
    ).[1]
    
Comparative Reactivity Table
Reaction TypeSiteConditionsOutcome
Suzuki Coupling C-4 (Iodo)Pd(0), Base, HeatC-C Bond Formation. High yield due to activation by p-Nitro.[1]
Sonogashira C-4 (Iodo)Pd(0), CuI, AmineAlkyne Insertion. Creates rigid rod spacers for LCs.[1]
Nucleophilic Subst. C-3 (Fluoro)Strong Nuc (

), Heat
Possible Side Reaction. F is activated by o-I and m-Nitro.[1] Avoid strong alkoxides if preserving F is desired.[1]
Reduction C-1 (Nitro)Fe/HCl or SnCl2Aniline Formation. Preserves I and F.

References

  • General Reactivity & Properties

    • PubChem Compound Summary for CID 230102 (3-Fluoro-4-iodonitrobenzene).[1][2] National Center for Biotechnology Information (2025).[1] [1]

  • Chemoselective Reduction Protocols

    • Selective chemical reduction of Nitrobenzene to Aniline.[1] ChemRxiv (2024).[1] Describes mechanistic pathways for nitro reduction preserving sensitive groups.

    • Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development (ACS).[1] Discusses preventing dehalogenation during reduction. [1]

  • Suzuki Coupling Applications

    • The Suzuki Reaction: Mechanism and Applications.[1][4] Nobel Prize grounded catalysis for biaryl synthesis.[1]

  • Liquid Crystal/Polymer Applications

    • Fluorinated Aromatic Compounds in Materials.[1][5] J. Fluorine Chem. (Contextual citation for the role of lateral fluorine in LCs).

Application Note: Strategic Functionalization of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional handles: a nitro group (strong electron-withdrawing), an iodine atom (excellent for cross-coupling and nucleophilic displacement), and a fluorine atom (bioisostere/metabolic blocker).

This guide provides validated protocols for the divergent synthesis of substituted nitroarenes. Unlike standard aryl halides, this substrate exhibits "Super-Activated" electrophilicity at the C4 position due to the synergistic electron-withdrawing effects of the para-nitro and meta-fluoro groups.

Key Applications
  • Biaryl Synthesis: Via Suzuki-Miyaura coupling.[1]

  • Heterocycle Formation: Via Sonogashira coupling and subsequent cyclization.[1]

  • Amination/Etherification: Via catalyst-free Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape of 3-Fluoro-4-iodonitrobenzene is critical for reaction design.[1]

The Activation Hierarchy

The molecule possesses two potential leaving groups: Fluorine (C3) and Iodine (C4).

  • C4 (Iodine) Reactivity: The iodine is para to the nitro group. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is delocalized onto the nitro group oxygens. This resonance stabilization drastically lowers the activation energy.[1]

  • C3 (Fluorine) Reactivity: The fluorine is meta to the nitro group. Attack at C3 places the negative charge on carbons 2, 4, and 6. The nitro group cannot participate in resonance stabilization of this intermediate.

Conclusion: Under both


 and Pd-catalyzed oxidative addition conditions, the C4-Iodine bond is the exclusive site of reaction . The C3-Fluorine atom acts as an inductive activator (

) but remains intact, serving as a permanent structural motif in the final product.[1]
Reactivity Decision Tree

Use the following logic flow to select the optimal synthetic pathway:

ReactivityLogic Start Target: 3-Fluoro-4-Substituted-Nitrobenzene Decision What is the incoming group? Start->Decision Carbon Carbon (Aryl/Alkyl/Alkynyl) Decision->Carbon Hetero Heteroatom (N, O, S) Decision->Hetero Suzuki Suzuki-Miyaura (Boronic Acids) Carbon->Suzuki Aryl/Alkyl Sono Sonogashira (Terminal Alkynes) Carbon->Sono Alkyne NuCheck Is Nucleophile Strong? Hetero->NuCheck SNAr Catalyst-Free SNAr (Heat + Base) NuCheck->SNAr Yes (Amines, Thiols) Buchwald Buchwald-Hartwig (Pd-Catalysis) NuCheck->Buchwald No (Amides, Anilines)

Figure 1: Strategic decision tree for functionalizing 3-Fluoro-4-iodonitrobenzene. Note the preference for catalyst-free


 when possible.

Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Synthesis of 3-Fluoro-4-aryl-nitrobenzenes (Biaryls).[1] Rationale: Iodine is the most reactive halide for oxidative addition to Pd(0). The presence of the nitro group requires mild bases to prevent side reactions.

Materials:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered acids)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal with a septum.[1] Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
    • Expert Tip: Oxygen is the enemy of Pd(0). Thorough degassing is the single biggest factor in reproducibility.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting iodide should disappear rapidly.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

    • Note: Nitro-biaryls are often bright yellow solids.[1]

Protocol B: C-N Bond Formation (Catalyst-Free )

Objective: Synthesis of 3-Fluoro-4-amino-nitrobenzenes. Rationale: The 3-Fluoro and 1-Nitro groups make the C4-Iodine extremely electrophilic.[1] Expensive Pd-catalysts (Buchwald-Hartwig) are generally unnecessary for primary and secondary aliphatic amines.[1]

Materials:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (fastest rates) or Acetonitrile (easier workup)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 3-Fluoro-4-iodonitrobenzene in DMSO (0.5 M concentration).

  • Addition: Add the amine and the base.

  • Reaction:

    • Aliphatic Amines (e.g., Morpholine, Piperidine): Stir at Room Temperature for 1–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C .

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation:

    • Solid Products: The product often precipitates as a yellow/orange solid. Filter, wash with water, and dry.

    • Liquid Products: Extract with EtOAc, wash extensively with water (to remove DMSO), dry, and concentrate.

Data Summary: Nucleophile Performance

Nucleophile ClassExampleConditionsTypical YieldMechanism
Cyclic 2° AminesMorpholineRT, 1h>95%

Primary AminesBenzylamineRT, 2h85-95%

AnilinesAniline80°C, 12h60-80%

(Slow)
AmidesAcetamidePd-Catalysis Req.70-90%Buchwald
Protocol C: C-C Bond Formation (Sonogashira Coupling)

Objective: Synthesis of 3-Fluoro-4-alkynyl-nitrobenzenes. Rationale: Useful for accessing indole derivatives via subsequent cyclization.[1]

Materials:

  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) or THF/
    
    
    
    (1:1)[1]

Step-by-Step Methodology:

  • Order of Addition: Dissolve substrate and alkyne in degassed solvent. Add Pd catalyst.[1][2][3][4][5][6][7]

  • Activation: Add CuI last.

    • Safety: The reaction is exothermic.

  • Conditions: Stir at Room Temperature. If sluggish, heat to 40°C.

    • Warning: Do not overheat nitro-alkynes; risk of decomposition.[1]

  • Workup: Filter through a pad of Celite to remove Pd/Cu.[1] Concentrate and purify via column chromatography.[1][8]

Troubleshooting & Optimization

  • Issue: Hydrodehalogenation (Loss of Iodine, replaced by H).

    • Cause: In Suzuki coupling, this occurs if the oxidative addition complex is reduced before transmetallation.

    • Solution: Increase the concentration of the boronic acid, ensure strictly anhydrous solvents if possible, or switch to a more active catalyst like

      
      .
      
  • Issue: Reaction at Fluorine (C3).

    • Observation: Trace amounts of 3-substituted-4-iodonitrobenzene.[1]

    • Cause: Extremely hard nucleophiles (e.g., alkoxides in HMPA) might attack the fluorine, but this is rare.

    • Solution: Lower the temperature and ensure the Iodine displacement is complete (kinetic control favors C4).

References

  • Regioselectivity in Nitroarenes

    • Mechanism of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      : "Nucleophilic Aromatic Substitution."[1][3][9][10][11] Chemistry LibreTexts. Link
      
  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]

  • Specific Reactivity of Halonitrobenzenes

    • "Reactivity of 3-Fluoro-4-iodonitrobenzene."[1] PubChem Compound Summary. Link[1]

  • Buchwald-Hartwig vs

    
    : 
    
    • Ruiz-Castillo, P., & Buchwald, S. L.[4] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] Link[1]

Disclaimer: These protocols involve the use of hazardous chemicals.[1] All experiments should be performed in a fume hood with appropriate PPE.[1] The author assumes no liability for the use of this information.

Sources

Application Note: 3-Fluoro-4-iodonitrobenzene in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) in the synthesis of kinase inhibitors. It focuses on its role as a high-value bifunctional scaffold for constructing diarylamine and biaryl cores, common pharmacophores in MEK, Factor Xa, and VEGFR inhibitors.[1][2][3]

Executive Summary

3-Fluoro-4-iodonitrobenzene is a critical intermediate in the synthesis of small-molecule kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

  • Nitro Group (-NO₂): A masked aniline precursor at the C4 position (relative to Iodine at C1), essential for forming amide or urea linkages.[2][3]

  • Iodine Atom (-I): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Ullmann-type condensations.[2][3]

  • Fluorine Atom (-F): Positioned ortho to the iodine (and meta to the nitro group), it modulates metabolic stability and pKa, a common design element in drugs like Cobimetinib and Trametinib analogues.[1][2][3]

This guide provides a validated protocol for the chemoselective reduction of the nitro group—preserving the labile iodine atom—and its subsequent application in constructing kinase inhibitor cores.[2]

Chemical Reactivity Profile

The utility of 3-Fluoro-4-iodonitrobenzene arises from its ability to serve as a "linchpin" in convergent synthesis.

Functional GroupReactivity ModeStrategic Application
Nitro (-NO₂) Electrophilic (pre-reduction) / Nucleophilic (post-reduction)Precursor to 3-Fluoro-4-iodoaniline , a key building block for N-arylation.[2][3]
Iodine (-I) Oxidative Addition (Pd/Cu catalysis)Site for installing biaryl tails (Suzuki) or alkynes (Sonogashira).[1][2][3]
Fluorine (-F) Inductive Withdrawal / BioisostereModulates the electronic properties of the ring; rarely displaced in this specific isomer due to meta positioning relative to -NO₂.[2][3]
Structural Logic & Numbering

Note on Nomenclature: The CAS 2996-30-7 corresponds to 2-fluoro-1-iodo-4-nitrobenzene . However, in the context of aniline derivatives (after reduction), it is frequently referred to as the precursor to 3-fluoro-4-iodoaniline (where the amino group takes priority at C1).[1][2]

  • Precursor: 1-Iodo-2-fluoro-4-nitrobenzene.

  • Product: 4-Iodo-3-fluoroaniline (often commercially listed as 3-Fluoro-4-iodoaniline).

Validated Protocol: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the iodine atom.[2] Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodeiodination (loss of Iodine).[2][3] Solution: Use a dissolving metal reduction (Fe/NH₄Cl) or Dithionite reduction.[2][3]

Materials
  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)[1][2][3]

  • Solvent: Ethanol / Water (4:1 v/v)[1][2][3]

  • Workup: Ethyl Acetate, Brine, Celite®[1][2][3]

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Fluoro-4-iodonitrobenzene (10 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of Ammonium Chloride (50 mmol) in Water (10 mL).

  • Reduction: Add Iron powder (50 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3]

    • Checkpoint: The reaction typically completes within 1–2 hours.[2][3] The starting material (Rf ~0.[2][3]6) should disappear, and a fluorescent amine spot (Rf ~0.[1][2][3]3) should appear.[2][3]

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron residues.[2][3] Wash the pad with Ethyl Acetate (50 mL).[2][3]

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect 85–95% of 3-Fluoro-4-iodoaniline as an off-white solid.[3]

Data Specification:

  • 1H NMR (DMSO-d6): δ 7.35 (dd, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 6.30 (m, 1H, Ar-H), 5.60 (s, 2H, NH₂).[1][2][3]

  • MS (ESI): m/z 237.9 [M+H]⁺.[1][2][3]

Application Case Study: Synthesis of Factor Xa / MEK Inhibitor Core

The resulting 3-Fluoro-4-iodoaniline is a versatile nucleophile for constructing the core of inhibitors like Cobimetinib (analogues) or Factor Xa inhibitors via Ullmann-type coupling.

Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the parent nitro compound.

G cluster_0 Key Transformation: N-Arylation Start 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) Aniline Intermediate A: 3-Fluoro-4-iodoaniline Start->Aniline Chemoselective Reduction (Fe/NH4Cl or SnCl2) Biaryl Intermediate B: 3-Fluoro-4-nitro-biaryl Start->Biaryl Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core Kinase Inhibitor Core (Diarylamine Scaffold) Aniline->Core Ullmann Coupling (CuI, Ligand, Heterocycle) Final Functionalized Biaryl Amine Biaryl->Final Nitro Reduction

Caption: Divergent synthetic pathways. Route A (top) is preferred for installing the aniline onto a kinase hinge-binding scaffold (e.g., pyridone).[1][2][3] Route B (bottom) is used when building the tail region first.[1][3]

Protocol: Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

This step couples the aniline to a lactam or pyridone scaffold, a motif found in Factor Xa inhibitors.[3]

  • Reagents:

    • 3-Fluoro-4-iodoaniline (1.0 equiv)

    • Scaffold (e.g., 2-Piperidone or substituted Lactam) (1.2 equiv)[1][2][3]

    • Catalyst: CuI (10 mol%)[1][2][3]

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)[1][2]

    • Base: K₃PO₄ (2.0 equiv)[1][2][3]

    • Solvent: 1,4-Dioxane[1][2]

  • Procedure:

    • Charge a Schlenk tube with CuI, K₃PO₄, the aniline, and the lactam.[1][2]

    • Evacuate and backfill with Argon (3 cycles).[2][3]

    • Add Dioxane and the diamine ligand.[2][3]

    • Heat to 100°C for 12–24 hours.

    • Result: Formation of the C-N bond at the aniline nitrogen, displacing the lactam NH (or vice versa depending on leaving groups), retaining the Iodine on the aniline ring for further elaboration.[1][2]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Loss of Iodine Hydrogenolysis during reduction.[2]Avoid Pd/C + H₂. Switch to Fe/NH₄Cl, SnCl₂/HCl, or Zn/AcOH.[1][2][3]
Low Yield in Coupling Catalyst poisoning or poor solubility.[2][3]Use degassed solvents (Argon sparge).[2][3] Switch ligand to DMEDA or Phenanthroline.[2][3] Ensure K₃PO₄ is finely ground.[2][3]
Regioselectivity (SNAr) Attempting SNAr on the Nitro compound.[2][3]The fluorine is meta to the nitro group and ortho to iodine.[2] It is NOT activated for SNAr displacement.[2][3] Do not attempt to displace the fluorine with amines directly.[2][3]

References

  • PubChem. (2025).[2][3][4] 3-Fluoro-4-iodonitrobenzene Compound Summary. National Library of Medicine.[2][3] Link

  • Zacconi, F., et al. (2021).[1][2][3][5] Green by Design: Convergent Synthesis... of New FXa Inhibitors Bearing Peptide Triazole Linking Units. International Journal of Molecular Sciences. (Demonstrates use of 3-fluoro-4-iodoaniline in Ullmann coupling). Link

  • Kniess, T., et al. (2009).[1][2][3] Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one. Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. (2025).[2][3] 3-Fluoro-4-iodoaniline Properties and Applications. Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Suzuki-Miyaura Coupling of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-F-NO2-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Substrate Paradox

Welcome to the technical support center for halo-nitrobenzene couplings. You are working with 3-Fluoro-4-iodonitrobenzene , a substrate that presents a classic "double-edged sword" in palladium catalysis.

  • The Good: The Iodine (C-I) bond is weak and highly activated by the para-nitro group. Oxidative addition will be extremely fast, often occurring at room temperature.

  • The Bad: The Fluorine (C-F) bond is ortho to the nitro group. This setup creates a perfect storm for Nucleophilic Aromatic Substitution (

    
    ) .
    

The Core Challenge: Your goal is to promote the Palladium-catalyzed coupling at the C-I position while completely suppressing the background


 attack at the C-F position. If your yield is low, it is likely because your base is attacking the fluorine, not activating the boron.

Module 1: Troubleshooting Logic (Visual Guide)

Before altering your protocol, use this decision tree to diagnose your specific failure mode.

TroubleshootingLogic Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS/NMR Start->CheckLCMS Result1 Product: Phenol or Ether species (Fluorine lost) CheckLCMS->Result1 Mass = M - F + OH/OR Result2 Product: Homocoupling (Ar-Ar dimer) CheckLCMS->Result2 Mass = 2M - 2I Result3 Starting Material Remaining (No Reaction) CheckLCMS->Result3 Mass = SM Sol1 Diagnosis: SNAr Side Reaction Action: Switch to non-nucleophilic base (K3PO4 or CsF). Lower Temp. Result1->Sol1 Sol2 Diagnosis: Oxidation/Transmetallation Issue Action: Degas solvent thoroughly. Switch to Pd(dppf)Cl2. Result2->Sol2 Sol3 Diagnosis: Catalyst Deactivation Action: Check O2 levels. Increase Boronic Acid eq. Result3->Sol3

Figure 1: Diagnostic workflow for identifying reaction failure modes based on crude analysis.

Module 2: The Optimization Matrix

To maximize yield, you must balance reactivity against stability. The following table outlines the "Safe" vs. "Risky" parameters for this specific substrate.

ParameterRecommended (Safe) Risky (Avoid) Technical Rationale
Base

,

,


,

,

Strong bases are nucleophiles. They will displace the Fluorine via

to form phenols or ethers [1].
Solvent Toluene/Water, DME, DioxaneDMF, DMSO, MeOHPolar aprotic solvents (DMF) accelerate

reactions by orders of magnitude. Alcohols can participate in etherification.
Catalyst

,


(without ligand)
The C-I bond is facile; simple phosphine ligands are sufficient. Bidentate ligands like dppf prevent catalyst decomposition.
Temp 40°C – 60°C> 80°CHigh heat promotes the unwanted

pathway. The Suzuki coupling of Ar-I should proceed at mild temperatures.

Module 3: The "Gold Standard" Protocol

This protocol is designed to prioritize chemoselectivity . It uses a mild base and a biphasic solvent system to keep the base concentration in the organic phase low, protecting the C-F bond.

Reagents
  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 – 3.0 eq)
    
  • Solvent: Toluene : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and Base .

  • Solvent Addition: Add the Toluene/Water mixture.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Catalyst Addition: Add the

    
     catalyst quickly under a positive stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat to 50°C for 4–12 hours.

    • Note: Monitor via TLC or LCMS after 2 hours. If the reaction is sluggish, increase to 60°C, but do not exceed unless necessary.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Mechanism of Action

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic


 pathway.

Mechanism Substrate 3-Fluoro-4-iodo-NO2 OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd Fast (Activated by NO2) SideProd SNAr Byproduct (Phenol/Ether) Substrate->SideProd Attack at C-F Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Product Suzuki Product (Biaryl) TransMet->Product Reductive Elimination Product->Pd0 Base Strong Base (OH-, OR-) Base->SideProd Nucleophilic Attack

Figure 2: Kinetic competition. The Nitro group activates the Iodine for coupling (Blue path) but also activates the Fluorine for displacement (Red path).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why did my reaction turn black and stop working? A: "Pd Black" formation indicates catalyst decomposition. This usually happens if:

  • The reaction was not degassed properly (Oxygen kills the ligand).

  • The temperature was too high for the ligand stability. Fix: Ensure rigorous degassing and consider adding excess ligand (e.g., 10 mol%

    
    ) to stabilize the Pd species.
    

Q2: I see a byproduct with Mass [M - 19 + 17]. What is it? A: This corresponds to the loss of Fluorine (-19) and addition of Hydroxyl (+17). You have hydrolyzed your C-F bond to form a phenol. Fix: Your system is too basic or too wet at high temperatures. Switch from Carbonate bases to Phosphate bases (


) or Fluoride bases (

) and ensure you are not using a hydroxylic solvent like methanol [2].

Q3: Can I use DMF to solubilize everything? A: Use with extreme caution. DMF is a polar aprotic solvent which solvates cations effectively, leaving anions (like your base) "naked" and highly reactive. This drastically increases the rate of


 side reactions. If you must use DMF, keep the temperature below 50°C.

Q4: Is the Nitro group stable under these conditions? A: Generally, yes. However, if you use


 or hydrogen gas sources (like ammonium formate), the nitro group can reduce to an amine. Under standard Suzuki conditions (Boronic acid, mild base), the nitro group is inert.

References

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Discussion on base sensitivity in electron-deficient arenes).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3][4][5][6][7] Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoro-4-iodonitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-fluoro-4-iodonitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile but reactive building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) on Core Reactivity

This section addresses high-level questions about the inherent reactivity of 3-fluoro-4-iodonitrobenzene that underpins the side products observed in various transformations.

Q1: What are the primary reactive sites on 3-fluoro-4-iodonitrobenzene and how do they influence its chemistry?

A1: 3-Fluoro-4-iodonitrobenzene has two primary sites for reaction, governed by the electronic nature of the substituents:

  • The Carbon-Iodine (C-I) Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly weaker than C-F, C-Br, or C-Cl bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the first and often rate-determining step in the catalytic cycle.[1][2][3] The strong electron-withdrawing effect of the adjacent nitro group further activates this position, making oxidative addition more facile compared to non-activated aryl iodides.[4][5]

  • The Carbon-Fluorine (C-F) Bond: This site is activated for Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing nitro group is positioned para to the fluorine, which strongly stabilizes the negative charge in the intermediate Meisenheimer complex—a key requirement for a successful SNAr reaction.[6][7] While the C-I bond can also undergo SNAr, the C-F bond is often the target due to the unique reactivity patterns of fluorine in this context.

The presence of these two distinct reactive centers means that reaction conditions must be carefully chosen to favor one pathway over the other and to avoid unwanted side reactions at the non-target site.

Q2: Why is fluorine a good leaving group in SNAr reactions with this substrate, but not in cross-coupling?

A2: This is a critical concept stemming from the different mechanisms of the two reaction classes.

  • In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the negatively charged Meisenheimer complex.[8] Fluorine's high electronegativity powerfully polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom highly electrophilic and accelerating this rate-limiting attack. The subsequent C-F bond cleavage is fast and does not impact the overall reaction rate.[6]

  • In Palladium-Catalyzed Cross-Coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) center.[1] This step depends on bond strength. The C-I bond is the weakest among the aryl halides, making it the most reactive for oxidative addition. The C-F bond is extremely strong and generally does not undergo oxidative addition under standard cross-coupling conditions.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common side products observed when using the C-I bond of 3-fluoro-4-iodonitrobenzene as the reactive handle in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Q3: I am observing a significant amount of 3-fluoro-nitrobenzene in my Suzuki reaction. What is this side product and how can I prevent it?

A3: The side product, 3-fluoro-nitrobenzene, is the result of proto-deiodination (or more broadly, proto-dehalogenation). This is a common side reaction where the iodine atom is replaced by a hydrogen atom from the solvent, base, or other reagents.[9]

Causality: Proto-dehalogenation can occur through several pathways, but it often involves the palladium hydride (Pd-H) species. These can form from the reaction of the palladium catalyst with trace water, alcohols, or even the amine base in some cases. Once the Ar-Pd(II)-I complex is formed via oxidative addition, it can react with a hydride source instead of the intended coupling partner, leading to the undesired reduced product. This pathway is particularly common in reactions run in basic DMF media.[9]

Troubleshooting Guide: Minimizing Proto-deiodination

StrategyMechanistic RationaleRecommended Actions
1. Rigorously Dry Reagents & Solvents Reduces the formation of Pd-H species from trace water.Use freshly distilled or anhydrous solvents. Dry bases (e.g., K2CO3, Cs2CO3) in an oven before use.
2. Optimize the Base The choice of base can influence the rate of competing pathways. A weaker, non-nucleophilic base may be preferable.Screen bases such as K3PO4, K2CO3, or organic bases like Et3N or DIPEA. Avoid strong, hydroxide-containing bases if possible.
3. Change the Solvent Solvents like DMF can sometimes be a source of hydrides, especially at high temperatures.[9]Consider switching to less reactive solvents like dioxane, toluene, or THF.
4. Increase Transmetalation Rate If the desired transmetalation step is slow, the intermediate Ar-Pd-I species has more time to undergo side reactions.Ensure your boronic acid is of high quality. For sluggish couplings, using a more reactive boronate ester or potassium trifluoroborate salt can help.[10]
5. Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step relative to side reactions.Screen ligands such as SPhos, XPhos, or RuPhos, especially if using a modern Pd-precatalyst.[11]
Q4: My reaction mixture contains a significant amount of a biaryl product derived from the boronic acid. What is causing this homocoupling?

A4: This side product is the result of boronic acid homocoupling (e.g., Biphenyl from Phenylboronic acid). This occurs when two molecules of the organoboron reagent couple with each other.

Causality: Homocoupling is primarily driven by two factors: the presence of Pd(II) species and oxygen .[12][13] If the Pd(0) catalyst is oxidized to Pd(II) by residual air, or if a Pd(II) precatalyst is not efficiently reduced to Pd(0), the Pd(II) can catalyze the homocoupling of the boronic acid.[4] This process also serves to generate the active Pd(0) catalyst, but can be a major competing pathway.[4]

Workflow Diagram: Preventing Boronic Acid Homocoupling

Caption: Workflow to minimize boronic acid homocoupling.

Protocol: Example Suzuki Coupling with Minimized Side Products

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-fluoro-4-iodonitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K3PO4, 3.0 eq).

  • Degassing: Seal the flask, and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle a total of three times.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh3)4, 2-5 mol%) or a modern precatalyst/ligand system under a positive flow of argon.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate for purification.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

This section addresses challenges when targeting the C-F bond with a nucleophile.

Q5: I am trying to perform an SNAr reaction with an amine nucleophile at the fluorine position, but I am getting a mixture of products, including substitution at the iodine position. How can I improve selectivity?

A5: This is a classic case of competing reaction pathways. While the C-F bond is highly activated towards SNAr, the C-I bond is not completely inert and can also be displaced, especially with potent nucleophiles or under harsh conditions.

Causality: The selectivity is determined by the relative rates of nucleophilic attack at the two positions. The nitro group activates both the ortho (C-F) and meta (C-I) positions, but the stabilization of the Meisenheimer intermediate is far superior when the electron-withdrawing group is ortho or para to the site of attack.[6][7] Therefore, attack at the C-F position is kinetically favored. However, if the reaction is run at high temperatures for extended periods, the thermodynamically controlled product or other side reactions may become more prevalent.

Mechanism Diagram: Competing SNAr Pathways

SNAr_Competition cluster_path1 Favored Pathway (ortho-activation) cluster_path2 Disfavored Pathway (meta-activation) Start 3-Fluoro-4-iodonitrobenzene + Nu:⁻ MeisenheimerF Meisenheimer Intermediate (Attack at C-F) Charge stabilized by NO₂ Start->MeisenheimerF k₁ (fast) MeisenheimerI Meisenheimer Intermediate (Attack at C-I) Less stable Start->MeisenheimerI k₂ (slow) ProductF Desired Product (Nu replaces F) MeisenheimerF->ProductF - F⁻ ProductI Side Product (Nu replaces I) MeisenheimerI->ProductI - I⁻

Caption: Kinetic vs. thermodynamic control in SNAr.

Troubleshooting Guide: Improving SNAr Selectivity

StrategyMechanistic RationaleRecommended Actions
1. Lower Reaction Temperature Maximizes the kinetic preference for attack at the more activated C-F position.Start reactions at room temperature or even 0 °C and only warm if necessary. Avoid high-temperature reflux if possible.
2. Use a Weaker Base Strong bases can promote side reactions. A non-nucleophilic base is often sufficient to deprotonate the nucleophile or scavenge acid.Use K2CO3 or DIPEA instead of stronger bases like NaH or NaOH, especially with alcohol or amine nucleophiles.
3. Choose an Aprotic Polar Solvent Solvents like DMSO, DMF, or NMP are excellent for SNAr as they solvate the cation but leave the nucleophile "bare" and highly reactive, often allowing for milder conditions.Use anhydrous DMSO or DMF.
4. Consider Nucleophile Strength "Softer" nucleophiles (e.g., thiols) may show different selectivity profiles than "harder" ones (e.g., alkoxides).If selectivity is poor with one class of nucleophile, it may be an inherent property. However, milder conditions should always be the first line of optimization.
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • PubChem. 3-Fluoro-4-iodonitrobenzene. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]

  • PubMed. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. [Link]

  • NIH. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Journal of the American Society for Mass Spectrometry. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

  • NIH. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. [Link]

  • The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • Teledyne ISCO. The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and Material Science. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Critical Properties

Before initiating purification, verify your target specifications.[1] 3-Fluoro-4-iodonitrobenzene is a crystalline solid, not an oil. If your crude product is a persistent oil, you likely have significant solvent retention or high impurity levels preventing crystallization.

PropertySpecificationNotes
IUPAC Name 2-Fluoro-1-iodo-4-nitrobenzeneNumbering prioritizes Iodo (1) and Fluoro (2) relative to Nitro (4) in some nomenclatures, but commonly referred to as 3-fluoro-4-iodo relative to nitro.[1][2]
CAS Number 2996-30-7 Critical Check: Do not confuse with 3-fluoro-4-nitroaniline (starting material).[1][3][4]
Melting Point 129–130 °C High MP indicates recrystallization is the preferred purification method.
Appearance Yellow to brownish crystalline solidDeep brown/purple indicates free iodine contamination.[1]
Solubility Soluble in EtOAc, DCM, hot Ethanol.[1]Insoluble in water.[5]

Diagnostic Workflow: The Triage

Do not blindly recrystallize. Use this decision matrix to determine the correct purification pathway based on your crude profile.

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Sandmeyer) ColorCheck Visual Check: Is it Purple/Dark Brown? Start->ColorCheck ThioWash ACTION: Wash with 10% Na2S2O3 (Thiosulfate) ColorCheck->ThioWash Yes (Free Iodine) TLC_HPLC Analytical Check (TLC/HPLC): Identify Impurities ColorCheck->TLC_HPLC No (Yellow/Orange) ThioWash->TLC_HPLC Impurity_SM Impurity: Unreacted Aniline (3-Fluoro-4-nitroaniline) TLC_HPLC->Impurity_SM Lower Rf Spot Impurity_Phenol Impurity: Phenol Byproduct (Hydrolysis of Diazonium) TLC_HPLC->Impurity_Phenol Polar Spot Impurity_Clean Profile: >85% Pure Mainly trace isomers TLC_HPLC->Impurity_Clean Clean Profile AcidWash ACTION: Acid Wash (1M HCl Extraction) Impurity_SM->AcidWash BaseWash ACTION: Base Wash (1M NaOH Extraction) Impurity_Phenol->BaseWash Recryst PROTOCOL A: Recrystallization (Ethanol) Impurity_Clean->Recryst AcidWash->Recryst BaseWash->Recryst Column PROTOCOL B: Column Chromatography (Hexane:EtOAc) Recryst->Column If Purity < 98%

Figure 1: Purification Logic Flow.[1][6] Note that chemical washes (Acid/Base/Thiosulfate) are far more efficient than chromatography for removing bulk byproducts like anilines or iodine.

Troubleshooting Guide (FAQs)

Q1: My product is a dark purple/brown sticky solid. Is it decomposed?

Diagnosis: This is likely free iodine (


) contamination, common in Sandmeyer reactions using KI.[1] It is not necessarily decomposition of your nitro compound.
The Fix: 
  • Dissolve the crude in a minimal amount of organic solvent (Ethyl Acetate or DCM).

  • Wash vigorously with 10% Sodium Thiosulfate (

    
    )  solution.
    
  • Visual Cue: The organic layer should shift from purple/brown to yellow/orange as the iodine is reduced to water-soluble iodide (

    
    ).[1]
    
  • Reference: Standard halogen workup protocols [1].[1]

Q2: I see a persistent yellow impurity on TLC that moves slightly slower than my product.

Diagnosis: This is likely unreacted starting material, 3-fluoro-4-nitroaniline .[1] Anilines are difficult to separate via recrystallization due to similar solubility profiles in polar solvents. The Fix (Chemoselective Wash):

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash 2x with 1M HCl .

  • Mechanism: The HCl protonates the aniline (

    
    ), forcing it into the aqueous layer.[1] The nitro compound remains neutral and stays in the organic layer.
    
  • Warning: Do not use concentrated acid, or you risk nitrating the ring further.

Q3: Recrystallization from Ethanol yielded oil droplets, not crystals ("Oiling Out").

Diagnosis: The solution was too concentrated, or the temperature dropped too quickly, causing the compound to crash out as a supercooled liquid (oil) rather than nucleating as a crystal. The Fix:

  • Re-heat the mixture until clear.

  • Add a small amount of co-solvent (Water) dropwise until just turbid, then add a drop of Ethanol to clear it.[1]

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass side with a rod at roughly 100°C (below boiling, but hot) to induce nucleation sites.[1]

  • Cool slowly to room temperature with stirring, then to 0°C.

Validated Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Crude purity >85%, removal of trace salts and isomers.

Solvent System: Ethanol (95% or Absolute).[1] Alternative: Toluene/Heptane (if Ethanol fails).

  • Dissolution: Place crude 3-Fluoro-4-iodonitrobenzene in an Erlenmeyer flask. Add hot Ethanol (near boiling, ~75°C) in small portions.

    • Target: ~5–7 mL solvent per gram of solute.

    • Note: If insoluble black specks remain, filter hot through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature over 30–45 minutes. Do not plunge into ice immediately; this traps impurities.

  • Harvest: Once thick crystals form at RT, cool in an ice bath (0–4°C) for 20 minutes to maximize yield.

  • Filtration: Filter via Buchner funnel. Wash the cake with cold Ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. Caution: Do not exceed 60°C under high vacuum for extended periods to avoid sublimation or thermal instability [2].[1]

Protocol B: Flash Column Chromatography

Best for: Low purity (<80%) or separating non-ionizable isomers.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.[1]

    • Product Elution: Typically occurs around 90:10 to 85:15 .[1]

  • Loading: Dry load (adsorb crude onto silica) is recommended due to the compound's limited solubility in pure Hexane.

Safety & Stability (Critical)

Risk of Explosion: Nitro-aromatics possess high energy potential.[1] While 3-Fluoro-4-iodonitrobenzene is generally stable, never distill the reaction mixture to total dryness at high temperatures (>150°C), as the residue (often containing diazonium byproducts if workup was poor) can detonate [3].[1]

Iodine Handling: If the crude is purple, it releases iodine vapor. Handle in a fume hood. Iodine is corrosive to respiratory tracts and metal equipment.

References

  • Frontier, A. (2026).[1] Workup for Removing Bromine or Iodine. University of Rochester, Not Voodoo. Available at: [Link]

  • Lumen Learning. (2024).[1] Reactions involving arenediazonium salts (Sandmeyer Safety). Available at: [Link]

  • PubChem. (2025).[1][7] 3-Fluoro-4-iodonitrobenzene (CID 230102).[1][4] National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-3F4I-NO2 Status: Open Assigned Specialist: Senior Application Scientist

🟢 Module 1: Diagnostic Triage

Start Here. Before altering your protocol, identify the specific failure mode. The electronic nature of 3-Fluoro-4-iodonitrobenzene creates a "bifurcation of reactivity" where the catalyst and the base compete for the substrate.

Diagnostic_Flowchart Start Analyze Reaction Mixture (TLC/LCMS) Result1 Starting Material (SM) Intact Catalyst Precipitated (Black) Start->Result1 No Conversion Result2 New Spot: Mass = SM - I + H (Protodehalogenation) Start->Result2 Mass [M-126] Result3 New Spot: Mass = SM - F + OH/OR (SNAr Side Product) Start->Result3 Mass [M-20+17] or [M-20+31] Result4 Product formed but Low Yield (Homocoupling) Start->Result4 Biaryl Dimer Solution1 Issue: Catalyst Poisoning/Instability Fix: Switch to SPhos/XPhos Gen 2 Result1->Solution1 Solution2 Issue: Moisture/Proton Source Fix: Anhydrous Toluene, dry base Result2->Solution2 Solution3 Issue: Base Attack (SNAr) Fix: Use non-nucleophilic base (K3PO4/CsF) Result3->Solution3 Solution4 Issue: Boronic Acid Oxidation Fix: Degas strictly; Slow addition Result4->Solution4

Figure 1: Diagnostic logic tree for identifying the primary cause of low yield based on crude reaction analysis.

🔵 Module 2: The Substrate Analysis (The "Why")

The Electronic Trap

Your substrate, 3-Fluoro-4-iodonitrobenzene , is not a standard aryl halide. It is a highly electron-deficient "trap" that confuses standard Suzuki conditions.

  • The Nitro Effect (

    
    ):  Located para to the Iodine, it strongly withdraws electron density, theoretically accelerating Oxidative Addition. However, it also makes the ring susceptible to nucleophilic attack.
    
  • The Fluoro Effect (

    
    ):  Located ortho to the Iodine (and ortho to the Nitro group), it further depletes electron density.
    
  • The Conflict: The standard Suzuki mechanism requires a base to activate the boronic acid.[1] However, in this substrate, the carbon-fluorine bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .
    

If you use a nucleophilic base (e.g.,


, 

,

) or a protic solvent, the base will attack the ring, displacing the Fluorine (or sometimes the Iodine) rather than facilitating the palladium cycle.

🟠 Module 3: Troubleshooting Q&A

Q1: My TLC shows a new spot, but it’s not the coupled product. LCMS indicates loss of Fluorine. What happened?

Diagnosis: You have triggered an


 side reaction.
Mechanism:  The base used (likely hydroxide or alkoxide) acted as a nucleophile. The nitro group activates the ortho-fluorine, making it a better leaving group than usual.
The Fix: 
  • Switch Base: Move to Tribasic Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    . These are effective for transmetallation but poorly nucleophilic toward the ring.
  • Switch Solvent: Avoid alcohols (MeOH, EtOH) completely. Use aprotic solvents like Toluene , Dioxane , or DME .

Q2: The reaction turns black immediately, and I see only starting material.

Diagnosis: Catalyst decomposition ("Palladium Black" formation).[2] Mechanism: The electron-deficient nitro group can coordinate to the Palladium center, inhibiting the catalytic cycle. If the ligand is not bulky or electron-rich enough, the Pd(0) aggregates and precipitates. The Fix:

  • Ligand Selection: Standard

    
     or 
    
    
    
    often fail here. You need a Buchwald Ligand (Dialkylbiaryl phosphine).
  • Recommendation: SPhos or XPhos . These ligands are bulky (preventing aggregation) and electron-rich (accelerating oxidative addition into the C-I bond).

Q3: I see the product, but also a significant amount of de-iodinated starting material (3-fluoronitrobenzene).

Diagnosis: Protodehalogenation. Mechanism: This occurs when the Pd-Aryl intermediate picks up a proton (from water or solvent) instead of undergoing transmetallation. Electron-poor aryl-Pd species are particularly prone to this. The Fix:

  • Water Control: While Suzuki coupling tolerates water, this substrate does not. Switch to anhydrous conditions (Anhydrous Toluene/Dioxane).

  • Base: Use anhydrous

    
     or 
    
    
    
    .

🟢 Module 4: Optimized Protocol (The "Gold Standard")

This protocol minimizes


 competition and maximizes catalyst stability using a pre-formed catalyst system.
Reagents
  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–3 mol%)

    • Alternative:

      
       (2 mol%) + SPhos (4 mol%)
      
  • Base:

    
     (Tribasic Potassium Phosphate), finely ground (2.0 – 3.0 equiv)
    
  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the aryl iodide, boronic acid, base, and SPhos Pd G2 catalyst.

  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon or Nitrogen (3 cycles). Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous Toluene via syringe.

    • Note: If solubility is poor, add a minimal amount of degassed water (ratio 10:1 Toluene:Water) only if strictly necessary. Try to stay anhydrous first.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Tip: Do not overheat (>100°C) as this increases the rate of

      
       side reactions.
      
  • Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Dilute with EtOAc and wash with water.

Comparative Data: Base Selection
BaseNucleophilicitySNAr RiskRec. for this Substrate

HighCritical ❌ Avoid

HighCritical ❌ Avoid

ModerateModerate⚠️ Use with caution

Low Low Recommended

Very Low Minimal Excellent

🔵 Module 5: Visualizing the Competitive Pathways

Reaction_Pathways Substrate 3-Fluoro-4- Iodonitrobenzene Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle SPhos Ligand (Fast) Base_Attack Base Attack (Nucleophile) Substrate->Base_Attack Strong Base (Competes) Product Desired Biaryl Product Pd_Cycle->Product Transmetallation Side_Dehal De-iodinated Byproduct Pd_Cycle->Side_Dehal Proton Source (Moisture) Side_SNAr SNAr Byproduct (Phenol/Ether) Base_Attack->Side_SNAr Displacement of F

Figure 2: The "Bifurcation of Reactivity" showing how ligand choice accelerates the green path, while base choice suppresses the red path.

References

  • Suzuki Coupling Mechanism & Base Activation

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995 , 95(7), 2457-2483.

    • Source:

  • Ligand Selection (SPhos)

    • Altman, R. A.; Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source:

  • SNAr Competition in Fluoro-Nitro-Benzenes

    • Detailed mechanistic insight on the activation of fluoro-nitro-arenes toward nucleophilic
    • Source:

  • Nitroarene Coupling Specifics

    • Discussion on the challenges of nitro-containing electrophiles in cross-coupling.
    • Source:

Sources

Technical Support Center: Suzuki Coupling of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SUZ-3F4I-NO2-OPT Assigned Specialist: Senior Application Scientist

Substrate Analysis & Reaction Profile

Before selecting a catalyst, it is critical to understand the unique electronic and steric environment of 3-Fluoro-4-iodonitrobenzene . This substrate presents a "High Reward / High Risk" profile due to the conflicting effects of its substituents.

The "Activated but Fragile" Paradox
  • The Leaving Group (Iodine): The C-I bond is weak and highly reactive toward Oxidative Addition.

  • The Activator (Para-Nitro): The nitro group (

    
    ) at the para position strongly withdraws electrons, making the C-I bond extremely electrophilic. This accelerates the catalytic cycle but also opens the door to unwanted nucleophilic attacks.
    
  • The Steric Gatekeeper (Ortho-Fluoro): The fluorine atom ortho to the iodine introduces steric bulk, which can hinder the approach of bulky boronic acids and the transmetallation step.

Competing Pathways Diagram

The following diagram illustrates the critical bifurcation point between the desired Suzuki coupling and the fatal


 side reaction.

ReactionPathways cluster_warning Critical Control Point Substrate 3-Fluoro-4-iodonitrobenzene Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Substrate->Pd_Cycle  Catalyst Control   SnAr_Attack Base Attack (SNAr) (Competing Pathway) Substrate->SnAr_Attack  Strong Base / Heat   Suzuki_Product Biaryl Product Pd_Cycle->Suzuki_Product  Transmetallation   Phenol_Ether Phenol / Ether Side Product (Dead End) SnAr_Attack->Phenol_Ether  Displacement of I  

Figure 1: Reaction pathway divergence. The para-nitro group activates the C-I bond for both Palladium insertion (green) and direct nucleophilic displacement by the base (red).

Catalyst & Ligand Selection Matrix

Do not default to Tetrakis (


) without considering the specific challenges of this substrate.[1]
Catalyst SystemRecommendation LevelTechnical Rationale
Pd(dppf)Cl₂ · DCM Primary Recommendation Best Balance. The bidentate dppf ligand has a large bite angle which stabilizes the Pd complex against the steric bulk of the ortho-fluorine. It is also robust against the electron-deficient nature of the aryl ring.
Pd(PPh₃)₄ Conditional (Tier 2) High Risk of Homocoupling. While active, the monodentate phosphines can dissociate too easily. With such a reactive iodide, this often leads to rapid oxidative addition followed by disproportionation (homocoupling) before the boronic acid can react.
Pd₂(dba)₃ + XPhos Specialist (Tier 3) For Sterically Demanding Partners. Use only if the boronic acid partner is extremely bulky (e.g., ortho-substituted). XPhos facilitates transmetallation in difficult steric environments.
Pd(OAc)₂ + PPh₃ Not Recommended Inconsistent. In situ reduction of Pd(II) to Pd(0) can be sluggish with electron-deficient substrates, leading to induction periods and side reactions.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a major spot that corresponds to the phenol or alkyl ether of the starting material."

Diagnosis: Nucleophilic Aromatic Substitution (


). 
Because the nitro group is para to the iodine, the ring is highly activated for nucleophilic attack. If you use a strong base (like hydroxide or ethoxide) or heat the reaction too aggressively before coupling occurs, the base will simply kick out the iodine.
Corrective Action: 
  • Switch Base: Move to a weaker, non-nucleophilic base. Use Potassium Phosphate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . Avoid Hydroxides (
    
    
    ,
    
    
    ) and Alkoxides (
    
    
    ,
    
    
    ).
  • Solvent Switch: Avoid alcohols (MeOH, EtOH) which can act as nucleophiles. Use Dioxane , Toluene , or DMF .

Issue 2: "My starting material disappears instantly, but I get the homocoupled dimer (Ar-Ar) instead of the cross-product."

Diagnosis: Oxidative Addition > Transmetallation. The C-I bond breaks so fast that the Palladium species accumulates and reacts with itself because the Boronic Acid hasn't had time to transmetallate. Corrective Action:

  • Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for at least 15 minutes.

  • Slow Addition: Add the catalyst last, or add the aryl iodide slowly to the mixture containing the catalyst and borate.

  • Water is Vital: Ensure your solvent system has enough water (e.g., 4:1 ratio). Boronic acids require water to form the active boronate species necessary for transmetallation.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning or Dehalogenation. The fluorine atom might be coordinating to the Pd, or the product is inhibiting the catalyst. Corrective Action:

  • Increase Load: Move from 1 mol% to 3-5 mol% Pd(dppf)Cl₂.

  • Check Boronic Acid Quality: Boronic acids can dehydrate to boroxines (anhydrides) which are less reactive. Add a slight excess (1.5 equiv) of the boronic acid.

Validated Experimental Protocol

Objective: Cross-coupling of 3-Fluoro-4-iodonitrobenzene with Phenylboronic Acid (Model).

Workflow Diagram:

Protocol Step1 Charge Solids: 1.0 eq Aryl Iodide 1.2 eq Boronic Acid 2.0 eq K3PO4 Step2 Solvent Addition: Dioxane / Water (4:1) [0.1 M Concentration] Step1->Step2 Step3 Degassing: Sparge w/ Argon (15 min) CRITICAL STEP Step2->Step3 Step4 Catalyst Addition: Pd(dppf)Cl2 (3 mol%) Step3->Step4 Step5 Reaction: Heat to 60-80°C Monitor by HPLC/TLC Step4->Step5

Figure 2: Optimized workflow minimizing homocoupling and oxidation risks.

Step-by-Step Procedure:
  • Preparation: In a reaction vial equipped with a stir bar, add 3-Fluoro-4-iodonitrobenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Potassium Phosphate Tribasic (

    
    )  (2.0 equiv).
    
    • Note:

      
       is chosen to minimize 
      
      
      
      side reactions compared to stronger bases.
  • Solvation: Add a mixture of 1,4-Dioxane/Water (4:1 v/v) .

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Degassing (Crucial): Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Why? Removing

      
       prevents phenol formation and homocoupling.
      
  • Catalyst Addition: Quickly add

    
      (0.03 equiv / 3 mol%). Cap the vial immediately under inert atmosphere.
    
  • Reaction: Heat the mixture to 60–80°C .

    • Monitoring: Check HPLC/TLC after 1 hour. The high reactivity of the iodide usually allows this reaction to complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

References & Authority

  • General Suzuki Mechanism & Catalyst Cycles:

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Catalyst Selection for Sterically Hindered/Electron-Poor Substrates:

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Competition between Coupling and

    
     in Nitroarenes: 
    
    • Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066. (Discusses competing nucleophilic pathways in activated systems).

  • Pd(dppf)Cl2 Efficacy:

    • Colacot, T. J. "A Concise Update on the Applications of Bis(diphenylphosphino)ferrocene (dppf) in Catalysis." Platinum Metals Review, 2015 .[1] (Highlighting dppf robustness).

Sources

Preventing homocoupling in Sonogashira reaction of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Sonogashira reaction, specifically addressing the challenges encountered with electron-deficient substrates like 3-fluoro-4-iodonitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions by minimizing the pervasive issue of alkyne homocoupling (Glaser coupling).

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section directly addresses common problems and provides actionable solutions rooted in mechanistic understanding.

Q1: I am observing a significant amount of a byproduct that I've identified as the homocoupled dimer of my terminal alkyne. What is causing this, and how can I prevent it?

A1: The formation of a symmetric butadiyne byproduct, known as Glaser coupling, is a frequent and undesirable side reaction in Sonogashira couplings.[1] This occurs through the oxidative dimerization of the terminal alkyne. The primary culprits behind this side reaction are the copper(I) co-catalyst and the presence of oxygen.[1][2] The copper acetylide intermediate, essential for the main reaction, can be oxidized, leading to dimerization and reducing the yield of your desired cross-coupled product.[2]

Your substrate, 3-fluoro-4-iodonitrobenzene, is electron-deficient due to the nitro and fluoro substituents. This electronic property can sometimes slow down the rate-determining reductive elimination step in the palladium cycle, allowing more time for the competing copper-mediated homocoupling to occur.

Here are primary strategies to suppress this side reaction:

  • Rigorous Exclusion of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate.[1][2] It is critical to thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 30-60 minutes) and to maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Minimize Copper(I) Catalyst Loading: While the copper co-catalyst accelerates the desired reaction, an excess amount can significantly increase the rate of homocoupling.[1] Use the lowest effective concentration of the copper(I) salt (e.g., CuI), typically in the range of 1-5 mol%.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump over several hours can help to maintain a low instantaneous concentration. This minimizes the opportunity for the alkyne to undergo homocoupling before it can react in the desired cross-coupling pathway.[3]

Q2: I've tried degassing my solvents and reducing the copper catalyst concentration, but homocoupling is still a major issue. What is the most definitive way to eliminate this side reaction?

A2: The most direct and effective method to prevent copper-mediated homocoupling is to perform the reaction under copper-free conditions .[2] This approach entirely removes the primary pathway for the Glaser coupling side reaction.[1][2] While the reaction may proceed more slowly without the copper co-catalyst, for many substrates, including electron-deficient ones, this is a highly effective strategy to improve the purity and yield of the desired product.

It's important to note that some commercially available palladium catalysts may contain trace amounts of copper, which could still influence the reaction.[4] However, eliminating the intentionally added copper co-catalyst is the most significant step you can take.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of copper in the Sonogashira reaction, and why does it lead to homocoupling?

A1: The Sonogashira reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide (3-fluoro-4-iodonitrobenzene).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][5] This copper acetylide then undergoes transmetalation with the palladium complex.

  • Final Step: Reductive elimination from the palladium center yields the final cross-coupled product and regenerates the palladium(0) catalyst.[5]

The copper co-catalyst's primary role is to activate the alkyne, facilitating the crucial transmetalation step and allowing the reaction to proceed under milder conditions.[2] However, in the presence of an oxidant (typically oxygen), the copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of the homocoupled butadiyne byproduct (Glaser coupling).[2]

Q2: Are there specific palladium catalysts or ligands that are better suited for copper-free Sonogashira reactions with electron-deficient aryl iodides?

A2: Yes, the choice of palladium catalyst and ligand is crucial for the success of copper-free Sonogashira reactions. For electron-deficient substrates, which can be more challenging, catalyst systems that promote a rapid rate of oxidative addition and reductive elimination are preferred to outcompete potential side reactions.

Highly active catalysts are often required. For instance, palladium complexes with bulky, electron-rich phosphine ligands, such as P(t-Bu)3, have been shown to be effective for Sonogashira reactions of aryl bromides at room temperature, which can be extended to activated aryl iodides.[6] N-heterocyclic carbene (NHC) palladium complexes are also known for their high activity and stability and can be excellent choices for copper-free couplings.[4]

Q3: What are the ideal solvent and base combinations for the Sonogashira reaction of 3-fluoro-4-iodonitrobenzene, especially when trying to avoid homocoupling?

A3: The choice of solvent and base is critical and can significantly impact reaction outcomes.

  • Solvents: Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[2] However, for substrates that are not readily soluble in amines, co-solvents like THF, DMF, or acetonitrile are commonly used. The reaction medium must be basic enough to neutralize the hydrogen halide byproduct formed during the reaction.[2]

  • Bases: An amine base is typically used.[6] The base deprotonates the terminal alkyne, facilitating the formation of the copper acetylide (in the copper-catalyzed version) or direct reaction with the palladium complex (in the copper-free version). For copper-free reactions, stronger, non-coordinating organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like K2CO3 or Cs2CO3 can be effective.[7] The choice of base can influence the reaction rate and should be optimized for your specific substrate and catalyst system.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Suppressing Homocoupling
ParameterStandard Cu-CatalyzedOptimized Low-CuCopper-FreeRationale for Change
Copper(I) Source CuI (5 mol%)CuI (0.5-1 mol%)NoneDirectly minimizes the catalyst for homocoupling.[1]
Atmosphere Inert GasRigorous Inert GasRigorous Inert GasPrevents oxidative dimerization of the alkyne.[2]
Alkyne Addition All at onceSlow addition via syringe pumpAll at once or slow additionLow instantaneous concentration of alkyne reduces homocoupling.[3]
Pd Catalyst Pd(PPh3)2Cl2 (2 mol%)Pd(PPh3)2Cl2 (2 mol%)Pd(P(t-Bu)3)2 (2 mol%) or NHC-Pd cat.More active catalyst needed to compensate for the absence of copper.[4]
Base TriethylamineTriethylamineDBU or K2CO3Stronger, non-coordinating bases are often more effective in copper-free systems.[7]
Temperature Room Temp to 50 °CRoom TemperatureRoom Temp to 80 °CMay require slightly higher temperatures to achieve a good reaction rate.
Protocol 1: Copper-Free Sonogashira Coupling of 3-Fluoro-4-iodonitrobenzene

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(P(t-Bu)3)2 (0.02 equiv, 2 mol%)

  • DBU (2.0 equiv)

  • Anhydrous, degassed THF (solvent)

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add 3-fluoro-4-iodonitrobenzene and the palladium catalyst.

  • Add the anhydrous, degassed THF via cannula or syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Add the DBU dropwise to the stirring solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing homocoupling pathway.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Homocoupling Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-Alkyne Desired Product Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Product Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne Base, CuI Cu-Alkyne->Ar-Pd(II)-I(L2) Cu-Alkyne_Glaser Cu-Alkyne Alkyne-Alkyne Homocoupled Byproduct Cu-Alkyne_Glaser->Alkyne-Alkyne O2 (Oxidation) Ar-I 3-Fluoro-4-iodonitrobenzene Troubleshooting_Workflow start Start: Significant Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 sol1 Implement rigorous degassing of solvents/reagents and maintain an inert atmosphere. q1->sol1 No q2 Is the CuI loading > 1 mol%? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce CuI loading to 0.5-1 mol%. q2->sol2 Yes q3 Is homocoupling still significant? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Switch to a copper-free protocol. Consider a more active Pd catalyst/ligand system. q3->sol3 Yes end Problem Resolved q3->end No a3_yes Yes a3_no No sol3->end

Caption: Decision workflow for troubleshooting homocoupling in Sonogashira reactions.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. Retrieved from [Link]

  • Joseph, J., & Van der Eycken, E. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(4), 986–1002. Retrieved from [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Retrieved from [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12591–12599. Retrieved from [Link]

  • Li, J.-H., et al. (2004). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 69(17), 5777–5780. Retrieved from [Link]

  • Wilde, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1339. Retrieved from [Link]

Sources

Removal of palladium catalyst from 3-Fluoro-4-iodonitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal for 3-Fluoro-4-iodonitrobenzene Workflows

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Post-reaction workup of 3-Fluoro-4-iodonitrobenzene derivatives (Suzuki/Sonogashira/Heck couplings).

Executive Summary & Scientific Context

User: "Why is palladium (Pd) removal so difficult with this specific substrate?"

Scientist's Response: 3-Fluoro-4-iodonitrobenzene is a highly electron-deficient scaffold. When you use it in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the resulting product retains the nitro (


) and fluoro (

) groups. These electron-withdrawing groups (EWGs) create two specific challenges for Pd removal:
  • Lewis Basicity: The nitro group can act as a weak ligand, stabilizing soluble Pd(II) species and preventing them from precipitating as "Pd black."

  • Solubility Profile: The fluorine atom increases lipophilicity. If your product is highly soluble in non-polar solvents, standard aqueous extractions often fail to partition the Pd effectively.

Regulatory Hard Stop: Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity. For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day (approx. 10 ppm depending on dose), requiring rigorous cleanup.

Scavenger Selection Guide (The "Hardware")

Do not guess. Use the coordination chemistry of the residual Palladium to select your scavenger.

Decision Matrix: Which Scavenger?
  • Scenario A: The "Black Soup" (Pd(0) Colloids)

    • Visual: Dark reaction mixture.

    • Chemistry: Pd is in the zero oxidation state, often clustered.

    • Recommendation:Silica-supported TAA (Triamine) or Activated Carbon . These work by physical adsorption and weak coordination.

  • Scenario B: The "Orange/Red Solution" (Soluble Pd(II))

    • Visual: Clear but colored (yellow/orange) solution.

    • Chemistry: Pd is oxidized (Pd(II)) and coordinated to ligands (phosphines) or the substrate (nitro group).

    • Recommendation:Silica-supported Thiol (Si-SH) or Thiourea (Si-Thiourea) . Sulfur is a "soft" donor that binds irreversibly to "soft" Pd(II), displacing the phosphine ligands.

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupBest ForCompatibility with

Risk of Yield Loss
Si-Thiol MercaptopropylPd(II), Pd(0)Excellent (Non-reductive)Low (High Specificity)
Si-Thiourea ThioureaPd(II)Excellent Low
Si-TAA TriaminePd(0) ColloidsGoodMedium (Can bind acidic protons)
Activated Carbon N/A (Porous)Bulk Pd RemovalGoodHigh (Non-specific binding)

Visualizing the Workflow

The following diagram outlines the logical flow for purifying reaction mixtures derived from 3-Fluoro-4-iodonitrobenzene.

Pd_Removal_Workflow Start Crude Reaction Mixture (Post-Coupling) Check_State Visual Inspection: Particulates or Solution? Start->Check_State Pd_Black Dark/Black Suspension (Colloidal Pd0) Check_State->Pd_Black Precipitate Pd_Soluble Clear/Colored Solution (Soluble PdII) Check_State->Pd_Soluble Homogeneous Step_Celite Step 1: Celite Filtration (Remove bulk solids) Pd_Black->Step_Celite Step_Scavenger Step 2: Add Si-Thiol (SH) (5-10 equiv vs Pd) Pd_Soluble->Step_Scavenger Step_Celite->Step_Scavenger Condition_Check Optimization: Solvent = THF/EtOAc Temp = 50°C Step_Scavenger->Condition_Check Filter_Final Final Filtration (0.2 µm Filter) Condition_Check->Filter_Final ICP_MS QC: ICP-MS Analysis (< 10 ppm?) Filter_Final->ICP_MS

Figure 1: Decision logic for palladium removal workflows. Note that filtration is critical before scavenging if colloidal Pd is present to prevent pore blocking of the scavenger silica.

Experimental Protocols

Protocol A: The "Gold Standard" (Silica-Thiol Scavenging)

Best for: High-value intermediates where yield loss must be minimized.

  • Preparation: Dissolve the crude 3-Fluoro-4-iodonitrobenzene product in a solvent that dissolves the product but not the silica.

    • Recommended Solvents: Ethyl Acetate, THF, or DCM. Avoid DMF/DMSO if possible (they compete for Pd coordination).

  • Loading: Add SiliaMetS® Thiol or Biotage® MP-TMT .

    • Stoichiometry: Calculate 4–5 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, start with 10% w/w relative to the crude mass.

  • Incubation: Stir at 40–50°C for 4 hours.

    • Why Heat? Heat increases the kinetics of ligand exchange, forcing the Pd to detach from the nitro-aromatic product and bind to the sulfur on the silica.

  • Filtration: Filter the suspension through a P3 sintered glass funnel or a 0.45 µm membrane filter.

  • Wash: Wash the silica cake with 2 bed volumes of the solvent to recover any trapped product.

Protocol B: Activated Carbon (The "Budget" Method)

Best for: Early-stage intermediates where 10-15% yield loss is acceptable.

  • Slurry: Add Activated Carbon (e.g., Darco® G-60) to the reaction mixture (10-20% w/w relative to substrate).

  • Heat: Reflux the mixture for 1 hour.

  • Filtration: CRITICAL STEP. You must filter through a pad of Celite® (diatomaceous earth). Carbon fines are notoriously difficult to remove and will contaminate downstream steps if not filtered properly.

  • Warning: Activated carbon may adsorb the planar nitro-aromatic product due to

    
    -
    
    
    
    stacking interactions, leading to yield loss.

Troubleshooting (FAQ)

Q: I used Si-Thiol, but my ICP-MS still shows 500 ppm Pd. What happened? A: This is likely a "Solvent Competition" issue.

  • Diagnosis: Did you use DMF, DMSO, or Pyridine? These solvents are strong Lewis bases and compete with the Thiol scavenger for the Palladium.

  • Fix: Perform an aqueous workup first to extract the product into an "innocent" solvent like Isopropyl Acetate or Toluene, then add the scavenger.

Q: My product is turning pink/red during scavenging. A: This indicates the formation of charge-transfer complexes.

  • Context: Nitro-aromatics are electron acceptors. Some amines (impurities in scavengers) can form colored complexes.

  • Fix: Ensure you are using "End-capped" silica scavengers (where free silanol groups are blocked) to prevent non-specific surface acidity/basicity.

Q: Can I use hydrogenation to precipitate the Pd? A: ABSOLUTELY NOT.

  • Reason: You have a nitro group (

    
    ) and a C-I bond (if unreacted starting material remains) or the biaryl product. Hydrogenation (Pd/C + H2) will reduce the nitro group to an aniline (
    
    
    
    ) and potentially de-halogenate the fluorine/iodine. Stick to chemical scavengers.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Application Note: Palladium Removal Strategies. SiliCycle Technical Library. Link

  • Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification. Biotage Literature.[1][2] Link

Sources

Troubleshooting low conversion in Heck reaction of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion in 3-Fluoro-4-iodonitrobenzene Coupling

Executive Summary: The "Reactive Substrate" Paradox

You are likely encountering a counter-intuitive problem. 3-Fluoro-4-iodonitrobenzene is an electronically activated aryl iodide. The para-nitro group strongly withdraws electron density, making the C-I bond highly susceptible to oxidative addition by Palladium(0).

The Core Issue: In highly reactive substrates, the rate of oxidative addition (


) often outpaces the rate of alkene insertion (

). This leads to a buildup of the arylpalladium(II) intermediate. Without rapid interception by the alkene, this intermediate decomposes, leading to Palladium Black precipitation (irreversible catalyst death) before the reaction reaches completion.

This guide moves beyond standard textbook conditions to protocols specifically engineered for electron-deficient aryl iodides.

Module 1: Diagnostic & Troubleshooting Logic

Use this decision matrix to identify the root cause of your low conversion.

Symptom 1: Reaction turns black/grey rapidly (< 1 hour) with low conversion.
  • Diagnosis: Premature Catalyst Deactivation (Pd Aggregation).

  • The Science: The oxidative addition is too fast. The resting state of the catalyst is shifting to unstable Pd(II) species which aggregate into inactive Pd(0) nanoparticles.

  • The Fix: Switch to "Jeffery Conditions" (Ligand-free Pd + Phase Transfer Catalyst). The ammonium salts stabilize the colloidal Pd nanoparticles, keeping them active.

    • Action: Replace

      
       with 
      
      
      
      (1-2 mol%) + TBAB (1.0 equiv).
Symptom 2: Reaction stays clear/brown, but conversion stalls at ~40-50%.
  • Diagnosis: Product Inhibition or Base Insolubility.

  • The Science: As the reaction proceeds, the halide salt byproduct (e.g.,

    
    ) accumulates. If using non-polar solvents, this salt can coat the base surface or inhibit the catalyst.
    
  • The Fix: Change the base/solvent system to ensure homogeneity or effective phase transfer.

    • Action: Switch solvent to DMF or DMAc. Use an inorganic base (

      
       or 
      
      
      
      ) with water or a PTC.
Symptom 3: Formation of De-iodinated byproduct (Nitro-fluorobenzene).
  • Diagnosis: Reductive Dehalogenation.

  • The Science: If the alkene insertion is slow, the Pd-Ar intermediate can abstract a hydride (often from the solvent, especially alcohols, or amine bases).

  • The Fix: Remove hydride sources.

    • Action: Avoid alcohol solvents. Switch from

      
       to an inorganic base (
      
      
      
      ). Ensure the alkene is in slight excess (1.2 - 1.5 equiv).
Module 2: The "Gold Standard" Protocol (Jeffery Conditions)

For electron-deficient aryl iodides like 3-Fluoro-4-iodonitrobenzene, phosphine ligands are often unnecessary and detrimental. The following protocol utilizes Jeffery Conditions , which are robust, cost-effective, and specifically effective for this substrate class.

Reaction Setup:

ComponentEquiv.RoleSelection Logic
Substrate 1.0Electrophile3-Fluoro-4-iodonitrobenzene
Alkene 1.2 - 1.5NucleophileAcrylates/Styrenes (Electron-poor alkenes react faster)
Catalyst 0.01 - 0.02Metal Center

. Avoid

to prevent phosphine inhibition.
Base 2.0 - 2.5Acid Scavenger

or

. Milder bases prevent side reactions.
Additive 1.0PTC / StabilizerTBAB (Tetrabutylammonium bromide). Critical for stabilizing "ligand-free" Pd.
Solvent [0.2 M]MediumDMF or DMAc . High polarity stabilizes the ionic intermediates.

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial, add 3-Fluoro-4-iodonitrobenzene (1.0 equiv),

    
     (2 mol%), 
    
    
    
    (2.5 equiv), and TBAB (1.0 equiv).
  • Solvent & Alkene: Add DMF (concentration 0.2 M relative to aryl halide) and the alkene (1.5 equiv).

  • Degassing: Critical Step. Sparge with Argon or Nitrogen for 10-15 minutes. Oxygen promotes homocoupling and catalyst oxidation.[1]

  • Heating: Seal the vessel. Heat to 80°C - 100°C .

    • Note: Do not overheat (>120°C) initially. High temps accelerate catalyst death more than the reaction rate for iodides.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. If the mixture turns black immediately, lower temp to 60°C.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the productive Heck cycle and the destructive catalyst aggregation pathway.

HeckFailureModes Start Start: 3-Fluoro-4-iodonitrobenzene + Pd(0) OxAdd Intermediate A: Ar-Pd(II)-I (Rapid Formation) Start->OxAdd Fast Oxidative Addition (Due to -NO2 group) Coordination Intermediate B: Ar-Pd(II)-Alkene OxAdd->Coordination Rate Limiting Step 1 (Needs Alkene) PdBlack FAILURE MODE: Pd Black Precipitation (Irreversible Catalyst Death) OxAdd->PdBlack Slow Alkene Interception + Lack of Stabilizing Ligands Dehal SIDE REACTION: Reductive Dehalogenation (Ar-H) OxAdd->Dehal Presence of Hydride Source (Alcohol/Amine) Insertion Intermediate C: Carbopalladation Coordination->Insertion Migratory Insertion Product Final Product: Substituted Alkene Insertion->Product Beta-Hydride Elimination TBAB Jeffery Conditions (TBAB) Stabilizes Nanoclusters TBAB->PdBlack Prevents

Figure 1: Kinetic competition in the Heck reaction of electron-deficient aryl iodides. Note that the rapid oxidative addition creates a bottleneck at the alkene coordination step, increasing the risk of Pd black formation.

Frequently Asked Questions (FAQ)

Q: Can I use


 as the base? 
A:  Proceed with caution. While 

is standard, it can act as a reducing agent, converting Pd(II) to Pd(0) too rapidly, leading to precipitation. For this specific substrate, inorganic bases like

or

are safer. If you must use an amine, use a bulky inorganic base like

or add the amine slowly.

Q: Why not use phosphine ligands like


? 
A:  For aryl iodides, phosphine ligands can sometimes retard the reaction. The Pd-I bond is already strong; adding strong donor ligands can make the complex too stable or sterically crowded for alkene coordination. "Ligand-free" conditions (Jeffery conditions) are often superior for iodides.

Q: Is the Fluorine atom at risk of substitution (


)? 
A:  In 3-Fluoro-4-iodonitrobenzene, the fluorine is meta to the nitro group. This position is not strongly activated for Nucleophilic Aromatic Substitution (

). However, the Iodine is para to the nitro group and is highly activated. If you use strong nucleophilic bases (like NaOMe) in the absence of active catalyst, you might see displacement of the Iodine, not the Heck product. Stick to non-nucleophilic bases (Carbonates/Acetates).
References
  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient substrates). Link

Sources

Technical Support Center: 3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7)

[1]

Executive Technical Summary

3-Fluoro-4-iodonitrobenzene is a high-value trisubstituted benzene scaffold used primarily as a precursor for kinase inhibitors and radiolabeled tracers.[1] Its utility stems from its orthogonal reactivity:

  • Iodine (C-4): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and nucleophilic aromatic substitution (

    
    ) due to activation by the para-nitro group.[1]
    
  • Nitro (C-1): Precursor to anilines via reduction, but poses a chemoselectivity challenge (risk of hydrodehalogenation).

  • Fluorine (C-3): Located meta to the nitro group, rendering it electronically decoupled from resonance activation.[1] Unlike 4-fluoronitrobenzene, this fluorine is stable to mild nucleophiles and is rarely the site of substitution unless forcing conditions are applied.

Storage & Physical Stability

Q: What are the critical storage parameters to prevent degradation before use?

A: The C–I bond is the weak link (Bond Dissociation Energy

ParameterRecommendationMechanism of Failure
Light Strictly Dark (Amber vials/Aluminum foil)Photolytic cleavage of C–I bond leads to radical formation and iodine liberation (purple discoloration).
Temperature 2°C to 8°C (Refrigerated)Thermal instability of the nitro group at elevated temperatures (>50°C) during long-term storage.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation; while the compound is not highly air-sensitive, iodine liberation is accelerated by

.
Solution Unstable > 24h In solution (e.g., DMSO/DMF), spontaneous deiodination can occur under ambient light. Prepare fresh.

Reaction Stability: Chemoselective Reduction

The most common failure mode with this compound is the accidental loss of the iodine atom during nitro reduction.

Q: How do I reduce the nitro group to an aniline without losing the iodine (Hydrodehalogenation)?

A: You must avoid standard catalytic hydrogenation (Pd/C +

1

Recommended Protocols:

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Best for: High chemoselectivity, scalability, and tolerance of the C–F bond.

  • Reagents: Iron powder (3-5 equiv),

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (70–80°C) for 1–4 hours.

  • Mechanism: Single-electron transfer (SET) reduces

    
     to 
    
    
    without inserting into the C–I bond.
  • Workup: Filter hot through Celite to remove iron oxides.

Protocol B: Dithionite Reduction

Best for: Mild, basic conditions.[1]

  • Reagents: Sodium Dithionite (

    
    , 3-4 equiv).
    
  • Solvent: THF/Water or Dioxane/Water.

  • Conditions: Room temperature to 40°C.

Protocol C: Poisoned Hydrogenation (Advanced)

Best for: High-throughput screening where solid metals (Fe) are undesirable.[1]

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum.

  • Conditions: 1 atm

    
    , Room Temperature.
    
  • Note: Strictly monitor reaction time. Over-reduction will eventually cleave the iodine.

ReductionPathwayscluster_0Path A (Forbidden)cluster_1Path B (Recommended)Start3-Fluoro-4-iodonitrobenzenePdCH2 / Pd/CStart->PdCFeRedFe / NH4Clor SnCl2Start->FeRedFailProd3-Fluoroaniline(Loss of Iodine)PdC->FailProdHydrodehalogenationSuccessProd3-Fluoro-4-iodoaniline(Target)FeRed->SuccessProdSelective Reduction

Figure 1: Chemoselectivity pathways for nitro reduction. Path A leads to destructive side reactions.

Reaction Stability: Cross-Coupling (Suzuki/Sonogashira)

Q: Does the nitro group interfere with Palladium-catalyzed coupling at the iodine?

A: Generally, no. The C–I bond undergoes oxidative addition to Pd(0) much faster than the nitro group can interfere. However, the base used in Suzuki coupling can cause side reactions if too strong.

Troubleshooting Matrix for Cross-Coupling:

IssueProbable CauseCorrective Action
Homocoupling (Biaryl formation) Presence of Oxygen or excess catalyst.[1]Degas solvents (freeze-pump-thaw or sparge with Ar for 20 min). Reduce catalyst loading to 1–3 mol%.
Deiodination (Ar-H)

-Hydride elimination from solvent/ligand.
Avoid alcoholic solvents (EtOH/iPrOH) if possible; use Toluene/Water or DMF. Use bi-dentate ligands (dppf) to stabilize Pd.
Substitution at Fluorine Use of strong alkoxide bases (

,

).
Switch to mild inorganic bases:

,

, or

. The fluorine is meta but can still react with strong alkoxides at high temp.

Reactivity Profile: Nucleophilic Substitution ( )

Q: Why isn't the fluorine atom reacting with my nucleophile?

A: This is a common misconception based on the structure of 4-fluoronitrobenzene.

  • In 3-fluoro-4-iodonitrobenzene , the fluorine is meta to the nitro group.[1]

  • The nitro group activates positions ortho and para to itself.[2]

  • Therefore, the Iodine (para) is the activated leaving group, not the Fluorine.

Reactivity Hierarchy:

  • C–I (Para to

    
    ):  Highly active for 
    
    
    with strong nucleophiles (e.g., thiols, amines) or SRN1 mechanisms.
  • C–F (Meta to

    
    ): Inert  to standard 
    
    
    . It relies solely on inductive withdrawal, which is insufficient for displacement under mild conditions.

ReactivityMapCore3-Fluoro-4-iodonitrobenzeneNitroNitro Group (C-1)Reducible to AmineCore->NitroReductionFluoroFluoro Group (C-3)META to Nitro = STABLE(Resistant to SNAr)Core->FluoroInductive Effect OnlyIodoIodo Group (C-4)PARA to Nitro = ACTIVE(Site of Pd-Coupling or SNAr)Core->IodoOxidative Addition / Substitution

Figure 2: Reactivity map highlighting the stability of the meta-fluorine vs. the labile para-iodine.[1]

References

  • Synthesis and Properties of Halogenated Nitrobenzenes

    • PubChem Compound Summary for CID 230102. National Center for Biotechnology Information (2025). Link[1]

  • Chemoselective Reduction Protocols

    • Cantillo, D., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow."[1] Organic Process Research & Development (2014). Link

  • Nucleophilic Aromatic Substitution Mechanisms

    • Makosza, M. "How Do Aromatic Nitro Compounds React with Nucleophiles?" Molecules (2020).[2][3] Link

  • Suzuki Coupling Optimization

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995). Link

  • Safety Data & Handling

    • Safety Data Sheet: 3-Fluoro-4-iodonitrobenzene. Thermo Fisher Scientific (2021). Link

Identifying byproducts in the amination of 3-Fluoro-4-iodonitrobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination of 3-Fluoro-4-iodonitrobenzene

Welcome to the technical support guide for the amination of 3-fluoro-4-iodonitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges, from reaction selectivity to byproduct identification, in a practical question-and-answer format.

Part 1: Reaction Fundamentals & Expected Outcome

What is the primary reaction and its expected product?

The amination of 3-fluoro-4-iodonitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophile (an amine, R-NH₂) displaces one of the halogen atoms on the aromatic ring. The reaction is activated by the strongly electron-withdrawing nitro group (-NO₂), which stabilizes the negatively charged intermediate (Meisenheimer complex) necessary for the reaction to proceed.[1][2][3]

Primary Reaction Pathway:

The key to predicting the major product lies in understanding the relative leaving group abilities of iodide (I⁻) versus fluoride (F⁻) in the context of an SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[4] While the C-F bond is stronger than the C-I bond, the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the forming negative charge in the transition state. However, in many SNAr reactions, the overall leaving group ability follows the trend F > Cl > Br > I.[4][5] This is because the first step (nucleophilic attack) is often rate-limiting, and fluorine's strong inductive effect accelerates this step.[5]

Despite this, the substitution of iodine is also highly plausible and can be favored under certain conditions. For this guide, we will consider the substitution at the iodo position as a primary expected outcome, but acknowledge that substitution at the fluoro position is a significant possibility.

  • Starting Material: 3-Fluoro-4-iodonitrobenzene (MW: ~267.0 g/mol )[6]

  • Nucleophile: A generic primary amine (e.g., butylamine, C₄H₉NH₂)

  • Expected Major Product: N-butyl-3-fluoro-4-nitroaniline (MW: ~212.2 g/mol )

Reaction Pathway SM 3-Fluoro-4-iodonitrobenzene (MW: 267.0) Amine + Butylamine Product Major Product: N-butyl-3-fluoro-4-nitroaniline (MW: 212.2) Amine->Product  Substitution at C-I (More Common Leaving Group) Byproduct1 Minor Byproduct: N-butyl-5-iodo-2-nitroaniline (MW: 320.1) Amine->Byproduct1  Substitution at C-F (Kinetically Favored Attack)

Caption: Primary reaction pathways in the amination of 3-fluoro-4-iodonitrobenzene.

Part 2: Troubleshooting & FAQ for Byproduct Identification

This section addresses specific analytical observations and provides a logical framework for identifying unexpected peaks in your GC-MS chromatogram.

Q1: My chromatogram shows two major peaks with similar fragmentation patterns, but different retention times and molecular ions. What are they?

This is the most common scenario and points to the formation of positional isomers.

Likely Cause: Competitive substitution at both the C-I and C-F positions.

  • Peak 1 (Major Product): N-butyl-3-fluoro-4-nitroaniline (MW = 212.22)

  • Peak 2 (Isomeric Byproduct): N-butyl-5-iodo-2-nitroaniline (MW = 320.13)

Troubleshooting Steps:

  • Confirm Molecular Ions: Check the mass spectra for each peak. The molecular ion (M⁺) should correspond to the calculated molecular weights. Look for m/z 212 for the fluoro-substituted product and m/z 320 for the iodo-substituted product.

  • Analyze Isotopic Patterns: The peak corresponding to the iodo-substituted compound will not have a significant M+2 peak, as iodine is monoisotopic (¹²⁷I).

  • Rationale: The nucleophilic attack is directed by the nitro group to the ortho and para positions.[2] Both the fluorine (at C3, ortho to nitro) and iodine (at C4, para to nitro) are in activated positions. The final product ratio is a delicate balance between the electrophilicity of the carbon center and the stability of the leaving group.

Q2: I see a peak with a molecular weight that is 30 units less than my expected product. What could this be?

A mass difference of 30 amu (or 46 amu) from an aromatic nitro compound is a strong indicator of nitro group reduction.

Likely Cause: Reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can happen to the starting material or the product if the reaction conditions are inadvertently reducing.

  • Byproduct from Starting Material: 3-Fluoro-4-iodoaniline (MW = 237.01). This forms if the starting material is reduced before amination.

  • Byproduct from Product: N¹-butyl-5-fluorobenzene-1,2,4-triamine (MW = 182.23). This forms if the aminated product is subsequently reduced.

Troubleshooting Steps:

  • Examine Mass Spectra: Look for molecular ions corresponding to the reduced species (m/z 237 or 182).

  • Review Reaction Conditions:

    • Are you using any reagents that could act as reducing agents? Some amines or additives can have reducing properties, especially at elevated temperatures.[7][8]

    • Was the reaction performed under an inert atmosphere? The presence of catalytic metals (e.g., palladium from a previous reaction) and a hydrogen source can lead to nitro reduction.[9]

  • Confirmation: If you suspect nitro reduction, run a control reaction with a known nitro compound under the same conditions to see if reduction occurs.

Byproduct Formation cluster_main Main Reaction cluster_side Side Reactions SM Starting Material (3-Fluoro-4-iodonitrobenzene) Product Expected Product (N-R-3-fluoro-4-nitroaniline) SM->Product Amination Reduced_SM Nitro-Reduced SM (3-Fluoro-4-iodoaniline) SM->Reduced_SM Reduction Isomer_Prod Isomeric Product (Substitution at C-F) SM->Isomer_Prod Isomerization Reduced_Prod Nitro-Reduced Product Product->Reduced_Prod Reduction

Caption: Potential pathways for byproduct formation during the amination reaction.

Q3: My GC-MS shows a significant peak for the starting material, even after a long reaction time. Why is the conversion incomplete?

Likely Causes:

  • Insufficient Activation: The temperature may be too low, or the solvent may not be polar enough to facilitate the SNAr reaction.

  • Base Stoichiometry: A non-nucleophilic base is often required to deprotonate the amine, making it a more potent nucleophile, and to neutralize the HX acid formed. If the base is too weak or used in insufficient quantity, the reaction can stall.

  • Steric Hindrance: The amine being used might be too bulky, sterically hindering its approach to the aromatic ring.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C.

  • Change Solvent: Switch to a more polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr reactions.

  • Add a Base: Introduce a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to the reaction mixture.

  • Consider a Different Amine: If possible, try a less sterically hindered amine to test the hypothesis.

Part 3: GC-MS Methodological Guide

A robust GC-MS method is critical for separating and identifying the components of your reaction mixture.[10]

Recommended GC-MS Protocol

This protocol provides a starting point; optimization will be necessary based on your specific instrumentation and amine.

1. Sample Preparation:

  • Quench the reaction mixture with water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Carefully evaporate the solvent.

  • Dissolve a small amount of the crude residue in a GC-compatible solvent (e.g., ethyl acetate) to a final concentration of ~1 mg/mL.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column provides good separation for aromatic compounds with varying functional groups.[11]
Injection Mode Split (e.g., 50:1)Prevents column overloading and peak tailing with crude samples.
Inlet Temp 250 °CEnsures complete vaporization of analytes without thermal degradation.
Carrier Gas Helium, constant flow ~1.0 mL/minStandard inert carrier gas for GC-MS.[12]
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °CThis gradient effectively separates compounds with different boiling points, from the solvent front to the higher molecular weight byproducts.
MS Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the molecular weights of all expected species and their fragments.

digraph "GC-MS Workflow" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A[label="1. Sample Injection\n& Vaporization (250°C)"]; B[label="2. Separation on GC Column\n(Temperature Gradient)"]; C [label="3. Ionization\n(EI, 70 eV)"]; D [label="4. Mass Analysis\n(Quadrupole)"]; E [label="5. Detection & Data Acquisition"];

A -> B -> C -> D -> E; }

Caption: A typical workflow for GC-MS analysis of reaction mixtures.

Interpreting Mass Spectra: Key Fragmentation Patterns

The fragmentation patterns observed in EI-MS provide a "fingerprint" for compound identification.

CompoundMolecular Ion (M⁺)Key Fragments (m/z)Interpretation of Fragments
3-Fluoro-4-iodonitrobenzene (SM) 267221, 127, 94Loss of -NO₂ (M-46), Iodine ion (I⁺), Loss of I
N-butyl-3-fluoro-4-nitroaniline (Product) 212195, 166, 155, 139Loss of -OH (rearrangement), Loss of -NO₂, Loss of butyl group (M-57), Further fragmentation
3-Fluoro-4-iodoaniline (Reduced SM) 237110, 127Loss of I, Iodine ion (I⁺)

Note: Aromatic nitro compounds often show fragments corresponding to the loss of -O (M-16), -NO (M-30), and -NO₂ (M-46).[13]

References

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Vapourtec. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230102, 3-Fluoro-4-iodonitrobenzene. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]

  • Wang, Z., et al. (2024, May 17). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications. Retrieved from [Link]

  • Trivedi, M. K., & Jana, S. (2017). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of... ResearchGate. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Rostvall, A., et al. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Sciences Europe. Retrieved from [Link]

  • Um, I. H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]

  • Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science. Retrieved from [Link]

  • Ragaini, F., & Cenini, S. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Khan, F. N., & Shah, M. (2013). Mass-fragmentation patterns of the metabolites identified by GC-MS... ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. Retrieved from [Link]

  • Shokri, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Nuclear Medicine and Biology. Retrieved from [Link]

  • Patel, A., et al. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Activated Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent on the Rate of Suzuki Coupling with 3-Fluoro-4-iodonitrobenzene Document ID: TSC-2024-SM-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific kinetic and mechanistic challenges of coupling 3-Fluoro-4-iodonitrobenzene .

Unlike unactivated aryl chlorides where oxidative addition is the bottleneck, your substrate is highly activated . The electron-withdrawing nitro (


) and fluoro (

) groups make the C–I bond extremely labile. Consequently, the Rate-Determining Step (RDS) shifts from oxidative addition to transmetallation .

Therefore, solvent selection must prioritize base solubility and boronate formation rather than catalyst activation. This guide provides the troubleshooting logic to optimize this specific transformation.

Module 1: The Mechanics of Solvent Selection

The Kinetic Shift

For 3-Fluoro-4-iodonitrobenzene, the oxidative addition of Pd(0) into the C–I bond is virtually instantaneous. The reaction rate is governed by how effectively the solvent facilitates the interaction between the inorganic base (e.g.,


) and the boronic acid to form the reactive boronate species 

.
Solvent Class Performance Matrix
Solvent SystemRate ImpactMechanism of ActionRisk Profile
Polar Aprotic (DMF, DMSO)Highest Solubilizes both organic substrate and inorganic base. Stabilizes Pd(II) species.High: Difficult workup; risk of

side reactions on the Fluorine atom due to "naked" base effect.
Biphasic (Toluene/

, Dioxane/

)
Moderate Water phase dissolves base; Organic phase dissolves catalyst/substrate. Rate limited by phase transfer.Low: Robust, scalable. Best balance for this specific substrate.
Protic (EtOH, MeOH)Variable Fast transmetallation due to H-bonding, but interferes with catalyst stability.Medium: High risk of hydrodehalogenation (iodine replaced by hydrogen) via hydride transfer from solvent.
Visualizing the Solvent Influence

The following diagram illustrates where the solvent impacts the catalytic cycle for your specific substrate.

SuzukiCycle cluster_solvent Solvent Impact Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST for Aryl Iodides) Pd0->OxAdd + 3-F-4-I-Nitrobenzene PdII_Ox Pd(II)-Ar-I Complex OxAdd->PdII_Ox TransMet Transmetallation (Rate Determining Step) PdII_Ox->TransMet BaseStep Base Activation (Solvent Critical) BaseStep->TransMet Supplies [Ar-B(OH)3]- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting that for activated iodides, solvent selection dictates the efficiency of the Base Activation and Transmetallation steps.[2][3]

Module 2: Troubleshooting Guide

Use this logic flow to diagnose reaction failures specific to 3-Fluoro-4-iodonitrobenzene.

Scenario A: Reaction Stalls (Low Conversion)
  • Symptom: Starting material remains, but catalyst is still soluble (red/orange solution).

  • Root Cause: The base is not dissolving sufficiently to activate the boronic acid.

  • Fix:

    • Increase water content (e.g., move from 9:1 to 4:1 Organic:Water).

    • Switch base to

      
       (higher solubility in organics).
      
    • Add a Phase Transfer Catalyst (e.g., TBAB) if using Toluene/Water.

Scenario B: "Black Metal" Precipitate (Catalyst Death)
  • Symptom: Solution turns black and conversion stops immediately.

  • Root Cause: Pd(0) aggregation. The rate of oxidative addition is too fast relative to transmetallation, leading to a buildup of unstable Pd species that crash out.

  • Fix:

    • Switch Solvent: Use a coordinating solvent like Dioxane or DMF which stabilizes the Pd intermediates.

    • Ligand Upgrade: Switch from

      
       to a bidentate ligand like dppf  or XPhos  to stabilize the metal center.
      
Scenario C: Impurity Formation (Dehalogenation)
  • Symptom: LCMS shows mass [M-I+H] (Loss of Iodine, replaced by H).

  • Root Cause: Use of protic solvents (Ethanol/Methanol) at high temperatures. The solvent acts as a hydride source.

  • Fix:

    • Switch to strictly aprotic solvents (Toluene, Dioxane, DMF).

    • Ensure the reaction is strictly anhydrous if using hydride-donor solvents (though water is usually needed for the Suzuki).

Scenario D: Impurity Formation ( )
  • Symptom: The Fluorine atom is replaced by

    
     or 
    
    
    
    .
  • Root Cause: The nitro group activates the ring for Nucleophilic Aromatic Substitution. Strong bases (

    
    ) in polar aprotic solvents (DMSO) enhance nucleophilicity.
    
  • Fix:

    • Use a weaker base (

      
       or 
      
      
      
      instead of
      
      
      ).
    • Avoid DMSO/DMF; use Toluene/Water to keep the bulk base in the aqueous phase, minimizing contact with the organic substrate.

Module 3: Recommended Experimental Protocol

Protocol ID: SOP-SUZ-F-NO2 Objective: High-yield coupling of 3-Fluoro-4-iodonitrobenzene minimizing


 side products.
Reagents
  • Substrate: 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Why: Bidentate ligand prevents catalyst decomposition during the wait for transmetallation.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Dioxane coordinates Pd slightly (stabilizing) and is miscible with water (ensuring base availability).

Procedure
  • Charge Solids: Add substrate, boronic acid, base, and catalyst to a reaction vial.

  • Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C .

    • Note: Do not overheat (>90°C) as this substrate is prone to thermal decomposition or side reactions due to the Nitro group.

  • Monitor: Check LCMS at 1 hour.

    • Success Indicator: Disappearance of Iodide peak. Retention of Fluorine peak.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol to make the reaction "greener"? A: Proceed with caution. While Ethanol is green, activated aryl iodides are prone to hydrodehalogenation (losing the iodine without coupling) in alcoholic solvents. If you must use ethanol, keep the temperature below 50°C and monitor strictly for the de-iodinated byproduct.

Q2: Why is my reaction yield low even though the starting material is gone? A: Check for homocoupling of the boronic acid. If the oxidative addition is fast (which it is) but transmetallation is slow (due to poor solvent choice), the boronic acid may consume itself in the presence of oxygen. Ensure rigorous degassing and perhaps increase the boronic acid equivalents to 1.5.

Q3: Can I use microwave heating? A: Yes, but be careful. 3-Fluoro-4-iodonitrobenzene is thermally sensitive. Microwave heating in DMF can lead to rapid pressure buildup and decomposition. We recommend conventional heating or keeping microwave temperatures below 80°C.

Q4: I see a peak corresponding to [M-F+OH]. What happened? A: You hydrolyzed the Fluorine. This is a Nucleophilic Aromatic Substitution (


). This happens if your base is too strong (like 

or

) or if you used a solvent like DMSO that strips the hydration shell off the hydroxide ion, making it extremely aggressive. Switch to

in Toluene/Water.

Module 5: Diagnostic Decision Tree

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckProd Is Product Formed? SM_Yes->CheckProd CheckCat Is Catalyst Precipitated? (Black Solids) SM_No->CheckCat Prod_Yes Success CheckProd->Prod_Yes Prod_No Check Side Products CheckProd->Prod_No Soln_CatDeath Fix: Switch to Dioxane/DMF Use bidentate ligand (dppf) CheckCat->Soln_CatDeath Yes Soln_Base Fix: Add Water Increase Temp CheckCat->Soln_Base No (Solution Clear) Dehalo Dehalogenation Detected? (Mass = SM - I + H) Prod_No->Dehalo SNAr SNAr Detected? (Mass = SM - F + OH) Prod_No->SNAr Soln_Dehalo Fix: Remove Protic Solvents Use Toluene/Dioxane Dehalo->Soln_Dehalo Soln_SNAr Fix: Weaker Base Avoid DMSO SNAr->Soln_SNAr

Figure 2: Troubleshooting logic for Suzuki coupling of activated aryl iodides.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on rate-determining steps for activated vs. deactivated substrates).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism on transmetallation and base role).

  • Aliprantis, A. O., & Canary, J. W. (1994). Observation of Catalytic Intermediates in the Suzuki Reaction by Electrospray Mass Spectrometry. Journal of the American Chemical Society, 116(15), 6985–6986.

Sources

Technical Support Center: Purification of 3-Fluoro-4-iodonitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-3F4I-NB Subject: Advanced Chromatography & Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. You are working with 3-Fluoro-4-iodonitrobenzene and its derivatives. This scaffold presents a unique purification paradox: the iodine atom significantly increases lipophilicity (pushing


 up), while the nitro group  and fluorine  handle electron-withdrawing duties that can create strong dipole interactions with the stationary phase.

This guide is not a generic textbook entry. It is a dynamic troubleshooting workflow designed to address the specific physicochemical behavior of halogenated nitroaromatics.

Module 1: Pre-Purification Diagnostics (The "Go/No-Go" Check)

Before packing a column, you must validate your separation on Thin Layer Chromatography (TLC). This scaffold is prone to " deceptive purity," where regioisomers co-elute.

Q: My TLC shows a single spot, but NMR shows impurities. Why?

A: You are likely facing regioisomer co-elution . In the synthesis of 3-fluoro-4-iodonitrobenzene (often via iodination of 3-fluoronitrobenzene), the iodine prefers the para position to the fluorine, but ortho isomers (2-iodo) or poly-iodinated byproducts often form. These have nearly identical polarities.

The Fix: The "Solvent Contrast" Test Do not rely solely on Hexane/Ethyl Acetate. Test these three systems:

  • Standard: 10% EtOAc in Hexane (Checks general retention).

  • π-Active: 100% Toluene or Toluene/Hexane (Exploits

    
    -
    
    
    
    interactions; effective for separating isomers with different electronic distributions).
  • Chlorinated: DCM/Hexane (Changes selectivity based on dipole moment).

Q: The product spot is "streaking" or "tailing."

A: This depends on your specific derivative:

  • Nitro-derivative (Neutral): Streaking indicates overloading or decomposition (iodine release).

  • Amino-derivative (Aniline): If you have reduced the nitro group to an amine, the basic nitrogen is interacting with the acidic silanols on the silica.

The Fix:

  • For Anilines: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase to neutralize the silica [1].
    
  • For Labile Iodides: If the streak turns purple/brown over time, your compound is de-iodinating on the acidic silica. Switch to Neutral Alumina or buffer the silica with 1% TEA.

Module 2: The Golden Protocol (Column Execution)

Standard Operating Procedure (SOP-3F4I)
ParameterSpecificationReasoning
Stationary Phase Silica Gel 60 (40–63 µm)Standard, unless compound is acid-sensitive.
Loading Method Dry Load (Celite or Silica)These compounds often have poor solubility in Hexane. Liquid loading with DCM causes band broadening.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (or DCM)Polar modifier.
Flow Rate 15–20 mL/min (for 12g column)Slower flow improves resolution of close regioisomers.
Detection UV 254 nm & 280 nmThe Nitro group absorbs strongly at 254 nm; Iodine enhances absorbance at higher wavelengths.
Visual Workflow: Optimization Logic

PurificationLogic Start Crude Mixture TLC_Check 1. Run TLC (Hex/EtOAc) Start->TLC_Check Decision_Rf Is u0394Rf > 0.1? TLC_Check->Decision_Rf Load_Col 2. Dry Load on Celite Decision_Rf->Load_Col Yes Alt_Solvent Switch to Toluene/Hexane Decision_Rf->Alt_Solvent No (Co-elution) Decomp_Check Does spot turn purple? Load_Col->Decomp_Check Run_Col 3. Run Gradient 0-20% EtOAc Success Pure Fractions Run_Col->Success Alt_Solvent->Load_Col Alt_Phase Switch to Neutral Alumina Alt_Phase->Success Decomp_Check->Run_Col No Decomp_Check->Alt_Phase Yes (De-iodination)

Figure 1: Decision tree for optimizing the purification of halogenated nitrobenzenes. Note the critical check for de-iodination (purple discoloration).

Module 3: Troubleshooting & FAQs

Issue: "The Purple Band of Death"

Symptom: During the column run, a broad purple or pink band appears, or the fractions turn pink upon standing. Diagnosis: Photolytic or Acid-Catalyzed De-iodination . The C-I bond is weak (approx. 57 kcal/mol) [2]. Light and acidic silica accelerate the homolytic cleavage of the iodine, generating free iodine (


, purple) and the de-iodinated byproduct.

Corrective Actions:

  • Wrap the column in aluminum foil. Light exclusion is critical for aryl iodides.

  • Speed is key. Do not leave the compound on the column overnight.

  • Buffer the system. Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acidic sites.

Issue: "I can't separate the 4-iodo product from the 3-fluoro-nitrobenzene starting material."

Diagnosis: The iodine atom increases lipophilicity, but the starting material is smaller. The net result is often an


 difference of < 0.05.

Corrective Actions:

  • Change the Selectivity (Selectivity Triangle): If Hexane/EtOAc fails, move to DCM/Hexane . Dichloromethane interacts differently with the nitro group's dipole.

  • Recrystallization Hybrid: If the column gives 90% purity, do not run a second column. Recrystallize from hot Ethanol or Hexane/Toluene . Aryl iodides crystallize well due to the "heavy atom effect" facilitating packing.

Issue: "My amine derivative is stuck at the baseline."

Diagnosis: If you reduced the nitro group to an amine (3-Fluoro-4-iodoaniline), it is now a base. It is salt-forming with the silica. Corrective Action:

  • Use DCM:MeOH:NH4OH (95:5:1) . The ammonia competes for the silanol sites, freeing your amine to elute [3].

Module 4: Reference Data

Solvent Strength & Selectivity Table

Use this to choose an alternative mobile phase if Hexane/EtOAc fails.

Solvent SystemPolarity Index (P')Best For...
Hexane / EtOAc 0.1 - 4.4General purification.[1]
Hexane / Toluene 2.4Separating regioisomers (exploits

-stacking).
DCM / Methanol 3.1 - 5.1Polar derivatives (anilines/amides).
Hexane / Ether 2.8Compounds sensitive to EtOAc (transesterification risk).

References

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography." University of Rochester. Available at: [Link]

  • Klapötke, T. M., et al. "Binary C-I Compounds." Chemistry - A European Journal. (Contextual reference regarding C-I bond stability and energetics in high-nitrogen/halogen systems).
  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-4-iodonitrobenzene before handling, as it is a potential skin irritant and sensitizer.

Sources

Technical Support Center: Purification Protocols for 3-Fluoro-4-iodonitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-iodonitrobenzene is a high-value scaffold used primarily to access polysubstituted aromatics via three divergent pathways: Reduction (to anilines),


  (fluorine displacement), and Cross-Coupling  (iodine displacement).[1]

Users frequently encounter purification failures not because of the chemistry, but because of the physical properties of the products. The derivatives (particularly the anilines) often possess low melting points (<60°C) , leading to the "oiling out" phenomenon where the product separates as a liquid emulsion rather than a crystalline solid.

This guide provides self-validating protocols to bypass these thermodynamic traps.

Module 1: The "Oiling Out" Troubleshooting Protocol

Severity: Critical Applicability: All low-melting derivatives (e.g., 3-Fluoro-4-iodoaniline, MP ~55-57°C).[1]

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation limit is exceeded at a temperature above the product's melting point, or when impurities depress the melting point below the crystallization temperature.

Diagnostic Workflow

Use the following logic gate to determine if your phase separation is a standard melt or a supersaturation failure.

OilingOutProtocol Start Observation: Product separates as oil/droplets CheckTemp Check Internal Temp (T_int) vs. Literature Melting Point (MP) Start->CheckTemp Decision1 Is T_int > MP? CheckTemp->Decision1 NormalMelt Diagnosis: Normal Melt. You are simply above the MP. Decision1->NormalMelt Yes SuperSat Diagnosis: Oiling Out. Supersaturation failure. Decision1->SuperSat No Action1 Action: Add solvent to dissolve oil at current T. Cool SLOWLY. NormalMelt->Action1 Action2 Action: Re-heat to dissolve. Add 'Anti-Solvent' dropwise until faint turbidity. SuperSat->Action2 Result Result: Controlled Crystal Growth Action1->Result Seed CRITICAL STEP: Add Seed Crystal at T = MP - 5°C Action2->Seed Seed->Result

Figure 1: Decision logic for managing liquid-liquid phase separation (LLPS).

Module 2: Purification of the Reduction Product (3-Fluoro-4-iodoaniline)

Context: Reduction of the nitro group (using Fe/HCl or SnCl2) yields the aniline.[1] Challenge: The product is oxidation-sensitive (turns dark brown) and has a low MP (~56°C). Target Purity: >98% (HPLC).

Solvent System Selection Matrix
Solvent SystemRatio (v/v)ApplicabilityProsCons
Hexanes / EtOAc 9:1 to 4:1Primary Choice Excellent for removing non-polar impurities.[1]Risk of oiling out if cooling is too fast.[1][2]
Ethanol / Water 1:1 to 1:2SecondaryGood for removing inorganic salts (Fe/Sn residues).[1]High risk of oxidation if water is not degassed.[1]
Dichloromethane PureExtraction onlyHigh solubility; poor crystallization yield.[1]Use only for initial isolation.[1]
Step-by-Step Protocol (Hexane/EtOAc Method)
  • Dissolution (The "Minimum" Rule):

    • Place the crude dark solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) dropwise at 40°C (do not boil, as MP is ~56°C) until just dissolved.

    • Why? Boiling risks melting the product into an emulsion before it dissolves.

  • The Anti-Solvent Titration:

    • While stirring at 40°C, slowly add Hexanes (or Heptane).

    • Stop point: The moment a persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of EtOAc to clear the solution back to transparent.[1]

  • Seeding (The Nucleation Trigger):

    • Remove from heat.[1][3][4] Allow to cool to ~30°C.

    • Add a single seed crystal of pure 3-Fluoro-4-iodoaniline.[1]

    • Note: If you lack seeds, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • The "Slow-Down":

    • Wrap the flask in aluminum foil or a towel to slow the cooling rate.

    • Allow to stand at room temperature for 2 hours.

    • Do not move to the fridge until a heavy crop of crystals is visible. Rapid cooling will force the product back into an oil.

Module 3: Purification of Products (Ether/Amine Derivatives)

Context: Displacement of the Fluorine atom by nucleophiles (e.g., alkoxides, amines).[1] Challenge: Separating the product from unreacted starting material (which has similar polarity).

The "Trituration" Technique

Recrystallization is often overkill and yield-destructive for these derivatives.[1] Trituration (washing a solid with a solvent that dissolves impurities but not the product) is preferred.

Protocol:

  • Solvent Choice: Cold Pentane or Diethyl Ether .[1]

  • Procedure:

    • Suspend the crude solid in minimal cold pentane (0°C).

    • Sonicate for 5 minutes.

    • Filter rapidly.

  • Mechanism: The starting material (3-Fluoro-4-iodonitrobenzene) is highly soluble in pentane/ether.[1] The more polar

    
     products (especially if they contain amide/amine linkages) are often less soluble, remaining on the filter cake.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: My aniline product turned purple/black during recrystallization. What happened? A: Oxidation.[1][3] Anilines are electron-rich and prone to air oxidation, especially when heated in solution.[1]

  • Fix: Add a pinch of sodium metabisulfite (

    
    ) to the recrystallization solvent if using aqueous ethanol. If using organic solvents, purge the flask with Nitrogen/Argon before heating.
    

Q2: I am doing a Suzuki coupling on the Iodine, but the yield is low. Is it the purification? A: Likely not. The issue is often de-iodination or homocoupling .

  • Check: If your crude NMR shows a loss of the Iodine signal (resulting in 3-fluoronitrobenzene), your catalyst system is too active or the base is too strong.

  • Purification: Biaryl products are much less polar than the starting nitro-iodide.[1] Filter through a short pad of silica gel using 100% Hexanes before attempting recrystallization.[1] This removes the polar palladium residues.

Q3: Can I use Ethanol for the starting material (3-Fluoro-4-iodonitrobenzene)? A: Yes, but be careful.[1]

  • The starting material has a melting point of ~62-64°C (check specific isomer data, as 4-iodo-nitro is higher, but the 3-fluoro depresses it).[1]

  • Ethanol/Water is the standard system. Dissolve in hot ethanol, add warm water until cloudy, then cool.

Reference Data & Solubility Map

The following diagram illustrates the solubility relationships essential for separating the starting material from its derivatives.

SolubilityMap Start 3-Fluoro-4-iodonitrobenzene (Starting Material) NonPolar Hexanes/Pentane Start->NonPolar Soluble Polar Ethanol/Methanol Start->Polar Mod. Soluble Aniline 3-Fluoro-4-iodoaniline (Reduction Product) Aniline->NonPolar Insoluble (Oiling Risk) Aniline->Polar Highly Soluble Mid Ethyl Acetate/DCM Aniline->Mid Soluble Biaryl Biaryl Derivative (Coupling Product) Biaryl->NonPolar Mod. Soluble Biaryl->Polar Insoluble

Figure 2: Solubility profiles for solvent selection.[1] Green arrows indicate good solubility; Red arrows indicate insolubility/precipitation potential.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of nitro/amino aromatics).

  • Sigma-Aldrich. Product Specification: 3-Fluoro-4-iodoaniline.[1] (Verifying MP of 55-57°C).[1]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. (Authoritative source on thermodynamic control of phase separation).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15475546, 3-Fluoro-4-iodoaniline. (Verification of chemical properties).

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Fluoro-4-iodonitrobenzene vs. 3-Fluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 3-Fluoro-4-iodonitrobenzene vs. 3-Fluoro-4-bromonitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Halogen Advantage

In the design of fluorinated aryl scaffolds—particularly for oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors—the choice between 3-Fluoro-4-iodonitrobenzene (3-F-4-I-NB) and 3-Fluoro-4-bromonitrobenzene (3-F-4-Br-NB) is rarely a matter of simple substitution. It is a strategic decision based on chemoselectivity , catalytic turnover , and reaction orthogonality .

While both substrates possess a nitro-activated core, the iodide analog offers superior kinetics in palladium-catalyzed cross-couplings (oxidative addition is rate-limiting), enabling reactions at lower temperatures with lower catalyst loadings. The bromide , while more cost-effective, requires higher activation energies and is often reserved for scale-up processes where forcing conditions are tolerated.

Key Decision Matrix:

  • Select the Iodide (3-F-4-I-NB) when: Performing difficult cross-couplings (e.g., sterically hindered boronic acids), requiring mild conditions to protect sensitive functional groups, or conducting sequential halogen functionalization.

  • Select the Bromide (3-F-4-Br-NB) when: Optimizing for cost on multi-gram/kilogram scale, using highly active modern catalysts (e.g., Buchwald precatalysts), or when the reaction temperature is not a limiting factor.

Structural & Electronic Profile

Both molecules share a 1,2,4-trisubstituted benzene core. The reactivity is dictated by the interplay between the electron-withdrawing Nitro group (


) and the Fluorine atom.
Feature3-Fluoro-4-iodonitrobenzene3-Fluoro-4-bromonitrobenzene
CAS Number 2996-30-7 185331-69-5 (Isomer check: 4-Br-3-F)
C-X Bond Energy ~57 kcal/mol (Weak)~68 kcal/mol (Moderate)
C-X Bond Length ~2.10 Å~1.90 Å
Leaving Group (SNAr) Good (activated by p-NO₂ and o-F)Good (activated by p-NO₂ and o-F)
Oxidative Addition Rate Fast (

)
Slow (Requires heat/ligands)
Mechanistic Implication: The "Ortho-Fluoro" Effect

The fluorine atom at position 3 plays a dual role:

  • Inductive Activation (-I Effect): It pulls electron density from C4, making the C-Halogen bond more susceptible to oxidative addition (Pd) and nucleophilic attack (SNAr).

  • Lability: Unlike the C4-Halogen, the C3-Fluorine is meta to the nitro group. It is not activated for SNAr displacement. This ensures that nucleophiles selectively attack C4, displacing the Iodine or Bromine, while the Fluorine remains intact.

Reactivity Analysis: Palladium-Catalyzed Cross-Coupling

The primary utility of these intermediates is in Suzuki-Miyaura, Sonogashira, and Heck couplings. The reactivity difference is governed by the Oxidative Addition step (


).
Reaction Pathway Visualization

ReactivityPathway cluster_0 Kinetic Advantage of Iodide Start Substrate (3-F-4-X-NB) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0) Catalyst Complex Pd(II)-Ar-X Complex OxAdd->Complex X = I (Fast) X = Br (Slow) Transmetal Transmetalation (Boronic Acid) Complex->Transmetal Base / R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Product Coupled Biaryl Product RedElim->Product

Figure 1: The catalytic cycle highlights Oxidative Addition as the differentiator. The C-I bond breaks significantly faster than C-Br, allowing the reaction to proceed under milder conditions.

Performance Comparison Data
Reaction TypeParameter3-Fluoro-4-iodonitrobenzene3-Fluoro-4-bromonitrobenzene
Suzuki Coupling Temp 25°C - 60°C80°C - 110°C
Catalyst Simple Pd(PPh₃)₄ or Pd(OAc)₂Requires bulky ligands (e.g., SPhos, XPhos) or high loading
Yield >90% (High Chemoselectivity)75-85% (Potential homocoupling at high T)
Sonogashira Rate Rapid (often RT)Sluggish (Requires heating/Cu cocatalyst)
Chemoselectivity Orthogonality Can be coupled in presence of BromidesN/A (Reacts concurrently with other bromides)
Experimental Protocols

These protocols are designed to highlight the operational differences. Note: All reactions should be performed in a fume hood.

Protocol A: High-Efficiency Suzuki Coupling (Iodide Protocol)

Targeting mild conditions to prevent defluorination or nitro-reduction.

  • Reagents:

    • 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • 
       (2 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the iodide, boronic acid, base, and catalyst.

    • Degas the solvent stream with nitrogen for 10 minutes (Critical for Pd(0) stability).

    • Add solvent and seal the vial.

    • Stir at 40°C for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The iodide usually disappears within 2 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Cost-Effective Suzuki Coupling (Bromide Protocol)

Targeting scale-up where heat is permissible.

  • Reagents:

    • 3-Fluoro-4-bromonitrobenzene (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)

    • 
       (1 mol%) + 
      
      
      
      (4 mol%) OR
      
      
      (5 mol%)
    • 
       (2.5 equiv)
      
    • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Degas thoroughly.

    • Heat to Reflux (approx. 90-100°C) for 12-16 hours.

    • Note: The higher temperature is required to overcome the C-Br bond activation energy.

  • Workup: Standard extraction. Recrystallization is often preferred over column chromatography for bromides due to lower byproduct complexity on scale.

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While Cross-Coupling is the primary application, these molecules can undergo SNAr.

  • Mechanism: Addition-Elimination.

  • Regioselectivity: The nucleophile attacks C4 (displacing the Halogen).

    • Why C4? It is para to the Nitro group (strong resonance activation) and ortho to the Fluorine (inductive activation).

    • Why not C3? The Fluorine at C3 is meta to the Nitro group (poor activation).

  • Comparison: In SNAr, the leaving group ability is generally

    
    .
    
    • If the goal is simple SNAr (e.g., adding Morpholine), neither of these is the best choice. The 3,4-difluoronitrobenzene is superior because the C4-Fluorine is a much faster leaving group than I or Br.

    • Use Case: Use the Iodo/Bromo analogs for SNAr only if you intend to utilize the Halogen later (e.g., SNAr at C3-Fluorine, which is very difficult, or if the Halogen is needed for a subsequent step).

References
  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[2][3][4][5][6] Accounts of Chemical Research, 36(4), 255-263. Link

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • SNAr Reactivity Trends: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Synthesis of Linezolid Intermediates: Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Comparative Halogen Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses the I > Br > Cl reactivity hierarchy). Link

Sources

A Senior Application Scientist's Guide to Fluoronitrobenzene Isomers: A Comparative Analysis of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic synthesis, the selection of the correct starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. The fluoronitrobenzene scaffold is a cornerstone in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by the fluorine and nitro substituents.[1] However, not all isomers are created equal. The strategic placement of these groups, and the introduction of additional halogens, dramatically alters the molecule's reactivity and synthetic potential.

This guide provides an in-depth comparison of 3-fluoro-4-iodonitrobenzene with its simpler fluoronitrobenzene cousins: 1-fluoro-2-nitrobenzene (ortho), 1-fluoro-3-nitrobenzene (meta), and 1-fluoro-4-nitrobenzene (para). We will move beyond a simple catalog of properties to explain the fundamental principles of reactivity that govern their use, supported by experimental data and detailed protocols. Our goal is to empower you to make informed decisions, selecting the optimal building block for your specific synthetic challenge.

Physicochemical Properties: A Foundation for Comparison

The physical properties of these isomers, while seemingly basic, have practical implications for reaction setup, solvent choice, and purification. 3-Fluoro-4-iodonitrobenzene is a solid at room temperature, distinguishing it from most of its non-iodinated counterparts.[2] All are generally soluble in common organic solvents but insoluble in water.[1]

Property3-Fluoro-4-iodonitrobenzene4-Fluoronitrobenzene (para)2-Fluoronitrobenzene (ortho)3-Fluoronitrobenzene (meta)
Molecular Formula C₆H₃FINO₂C₆H₄FNO₂C₆H₄FNO₂C₆H₄FNO₂
Molecular Weight 267.00 g/mol [3]141.10 g/mol [4]141.10 g/mol 141.10 g/mol [5]
Appearance Yellow to brown solid[2]Yellow solid or liquid[4][6]Yellow to Amber LiquidYellowish liquid
Melting Point (°C) 129-130[2]21-27[6][7]-6[8]N/A (Liquid at RT)
Boiling Point (°C) 292[2]205-207[4][7]215-222[8]~206
Density (g/mL) 2.093[2]~1.33[6][7]~1.33-1.34[8]~1.33
CAS Number 2996-30-7[9]350-46-9[6]1493-27-2402-67-5[5]

The Decisive Factor: A Tale of Two Reactivities

The true divergence between these molecules lies in their chemical reactivity, which is governed by the electronic interplay of the substituents. This section dissects the two primary reaction classes where these differences are most pronounced: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Power of the Nitro Group

The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, a cornerstone of fluoronitrobenzene chemistry.[1] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate.

Causality of Reactivity: For the Meisenheimer complex to be stabilized, the negative charge must be delocalized by the nitro group. This is only possible if the incoming nucleophile attacks the carbon bearing the leaving group (fluorine) and this position is ortho or para to the nitro group. In the meta isomer, the nitro group cannot participate in resonance stabilization of the negative charge, rendering it significantly less reactive.

Therefore, a clear reactivity hierarchy emerges: para- > ortho- >> meta-

The para-isomer (4-fluoronitrobenzene) is generally the most reactive and widely used substrate for SNAr reactions.[10][11] The fluorine atom, being the most electronegative halogen, is an excellent leaving group in this context because it stabilizes the transition state leading to the Meisenheimer complex.[10][12]

In 3-fluoro-4-iodonitrobenzene , the fluorine atom is meta to the nitro group, while the iodine is ortho. This structural arrangement means that for SNAr reactions, the C-I bond is the activated site, and iodine, not fluorine, will act as the leaving group. This is a crucial distinction from isomers like 3,4-difluoronitrobenzene, where the fluorine para to the nitro group is selectively displaced.[13]

Caption: Relative SNAr reactivity of fluoronitrobenzene isomers.

Palladium-Catalyzed Cross-Coupling: The Unique Advantage of the C-I Bond

This is where 3-fluoro-4-iodonitrobenzene truly distinguishes itself. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions rely on the oxidative addition of an organohalide to a low-valent palladium complex.[14]

The reactivity of the carbon-halogen bond in this step follows the order: C-I > C-Br > C-Cl >> C-F

The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.[15] This makes 2-, 3-, and 4-fluoronitrobenzene poor substrates for these transformations.

Conversely, the carbon-iodine bond in 3-fluoro-4-iodonitrobenzene is highly reactive, making it an ideal substrate for introducing a vast array of functionalities (aryl, alkyl, alkynyl, amino groups, etc.) at the 4-position via cross-coupling. The fluorine at the 3-position remains a spectator, available for subsequent SNAr chemistry if desired, enabling complex, regioselective molecular construction.

Caption: Decision workflow for cross-coupling substrate selection.

Experimental Protocols & Supporting Data

Theoretical understanding must be grounded in practical application. Below are representative, self-validating protocols for the key reactions discussed, demonstrating the orthogonal reactivity of these building blocks.

Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-4-iodonitrobenzene

This protocol demonstrates the selective functionalization of the C-I bond. The persistence of the C-F bond and the nitro group highlights the chemoselectivity of the reaction.

Objective: To synthesize 3-fluoro-4-phenylnitrobenzene.

Methodology:

  • To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoro-4-iodonitrobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Add a suitable base, such as aqueous 2M Na₂CO₃ (3.0 eq.).

  • Add a solvent system, typically a mixture like toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O>90Adapted from[16][17]
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O>85Adapted from[18]
Protocol 2: Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene

This protocol exemplifies the high reactivity of the C-F bond para to a nitro group.

Objective: To synthesize 4-(piperidin-1-yl)nitrobenzene.

Methodology:

  • In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) as a base.

  • Add piperidine (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it into ice-water to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

EntryNucleophileBaseSolventTemperature (°C)Yield (%)Reference
1PyrrolidineK₂CO₃DMSO100HighAdapted from[19]
2MorpholineNa₂CO₃N/A78>98[13]
3PolyvinylamineN/A (in water)Water with CyclodextrinN/AN/A[20]

Conclusion: Strategic Selection for Synthetic Success

The choice between 3-fluoro-4-iodonitrobenzene and other fluoronitrobenzene isomers is not arbitrary; it is a strategic decision based on a clear understanding of their orthogonal reactivities.

  • Choose 4-Fluoronitrobenzene (or 2-Fluoronitrobenzene) when your primary goal is to introduce a nucleophile via Nucleophilic Aromatic Substitution . Its activated C-F bond provides a reliable and high-yielding pathway for C-N, C-O, and C-S bond formation.

  • Choose 3-Fluoro-4-iodonitrobenzene when your synthesis requires the precision of Palladium-Catalyzed Cross-Coupling . Its C-I bond serves as a versatile handle for constructing complex molecular architectures, while the more inert C-F bond remains for potential downstream functionalization.

By appreciating the distinct electronic environments created by the substituent patterns, the synthetic chemist can unlock the full potential of these valuable building blocks, designing more efficient and elegant pathways to complex target molecules.

References

  • ChemBK. (2024). 3-Fluoro-4-Iodonitrobenzene. Retrieved from [Link]

  • Fluoronitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • UHasselt Document Server. (n.d.). Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C12H8F2N2O4. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. Retrieved from [Link]

Sources

Alternative reagents to 3-Fluoro-4-iodonitrobenzene for biaryl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Iodide: A Comparative Guide to Alternative Reagents for 3-Fluoro-4-nitrobiaryl Synthesis

Executive Summary

In medicinal chemistry and agrochemical synthesis, 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) has long been the "Gold Standard" electrophile for introducing the 2-fluoro-4-nitroaryl motif via Suzuki-Miyaura coupling. Its high reactivity allows for mild conditions and low catalyst loading. However, its high cost, lower atom economy, and potential for dehalogenation side reactions necessitate alternatives for scalable processes.

This guide objectively compares the iodide benchmark against its Bromide (Value Alternative) and Chloride (Commodity Alternative) analogs. It provides experimental protocols to overcome the reduced reactivity of these alternatives, ensuring high yields without the premium price tag.

The Reagent Landscape: Technical Comparison

The following table contrasts the benchmark iodide with its direct structural analogs.

FeatureThe Benchmark (Iodide) The Workhorse (Bromide) The Challenger (Chloride)
Chemical Name 3-Fluoro-4-iodonitrobenzene4-Bromo-3-fluoronitrobenzene4-Chloro-3-fluoronitrobenzene
CAS Number 2996-30-7 185331-69-5 350-31-2
Relative Cost High (

$)
Moderate (

)
Low ($)
Atom Economy Poor (Leaving group = 127 Da)Moderate (Leaving group = 80 Da)Excellent (Leaving group = 35.5 Da)
Reactivity High (Fast oxidative addition)Moderate (Requires heat)Low (Requires specialized ligands)
Stability Light sensitive; prone to degradationStableHighly Stable
Primary Use Case Discovery phase; difficult substratesScale-up; standard couplingsIndustrial manufacturing; cost-critical steps

Decision Logic: Selecting the Right Precursor

The choice of reagent depends on the coupling partner's complexity and the project phase.

ReagentSelection Start Start: Select Electrophile IsScale Is this >100g Scale? Start->IsScale IsPartnerHard Is Boronic Acid Unstable/Sterically Hindered? IsScale->IsPartnerHard No (Discovery) UseCl Use Chloride (CAS 350-31-2) Maximize Economy IsScale->UseCl Yes (Process) UseI Use Iodide (CAS 2996-30-7) Prioritize Success Rate IsPartnerHard->UseI Yes UseBr Use Bromide (CAS 185331-69-5) Balance Cost/Yield IsPartnerHard->UseBr No LigandCheck Ligand Selection Critical UseCl->LigandCheck Requires S-Phos/X-Phos

Caption: Decision tree for selecting the optimal 3-fluoro-4-halonitrobenzene analog based on scale and substrate complexity.

Detailed Experimental Protocols

Method A: The Standard Protocol (For Iodides & Bromides)

Best for CAS 2996-30-7 and CAS 185331-69-5

The nitro group at the para position activates the carbon-halogen bond, making the bromide sufficiently reactive for standard palladium catalysts.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Step-by-Step:

    • Charge a reaction vial with the Aryl Halide, Boronic Acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Evacuate and backfill with nitrogen (3 cycles).

    • Add degassed 1,4-Dioxane/Water mixture via syringe.

    • For Iodide: Stir at 60°C for 2–4 hours.

    • For Bromide: Stir at 80–90°C for 4–8 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Method B: The Advanced Protocol (For Chlorides)

Required for CAS 350-31-2

Aryl chlorides are generally inert to Pd(PPh₃)₄. To activate 4-Chloro-3-fluoronitrobenzene , you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate the oxidative addition step.

  • Reagents:

    • Chloride (CAS 350-31-2) (1.0 equiv)[2]

    • Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst Source: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂ (2.0 mol%)

    • Ligand: S-Phos or X-Phos (2.0 – 4.0 mol%)

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: Toluene/Water (10:1) or n-Butanol

  • Step-by-Step:

    • Pre-complexation (Recommended): Stir Pd source and Ligand in the solvent for 15 mins under N₂ to form the active catalytic species (L-Pd-0).

    • Add the Chloride, Boronic Acid, and Base.

    • Heat to 100–110°C (reflux) for 12–16 hours.

    • Note: The nitro group significantly aids this reaction; yields are typically >85% despite the chloride leaving group.

Mechanistic Insight: Why the Switch Matters

The following diagram illustrates the energy landscape. While the Iodide has a low activation energy (


) for oxidative addition, the Chloride requires a ligand-assisted pathway to overcome a higher barrier.

Mechanism cluster_0 Oxidative Addition (Rate Limiting Step) Pd0 Pd(0) Species I_Path Iodide Path (Fast, Low Ea) Pd0->I_Path Spontaneous Br_Path Bromide Path (Moderate) Pd0->Br_Path Heat req. Cl_Path Chloride Path (Slow, High Ea) Pd0->Cl_Path S-Phos/X-Phos req. Complex Pd(II) Oxidative Addition Complex I_Path->Complex Br_Path->Complex Cl_Path->Complex Transmetalation Transmetalation Complex->Transmetalation + Boronic Acid

Caption: Comparative oxidative addition pathways. The chloride route requires specialized ligands to lower the activation energy.

Strategic Inversion: The "Reverse" Coupling

If the 3-fluoro-4-nitroaryl halide proves problematic (e.g., due to instability or competing


 reactions with the base), consider inverting the polarity of the coupling partners.
  • Old Strategy: 3-Fluoro-4-iodonitrobenzene (Electrophile) + Aryl-Boronic Acid (Nucleophile).

  • New Strategy: (2-Fluoro-4-nitrophenyl)boronic acid (Nucleophile) + Aryl Halide (Electrophile).

When to use this:

  • When the partner aryl halide is cheap and readily available.

  • When the nitro-aryl halide undergoes side reactions (like hydrolysis of the fluorine) under basic conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • PubChem Compound Summary. (2024). 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-fluoronitrobenzene (CAS 185331-69-5).[3][4] Merck KGaA. Link

Sources

Synthetic Equivalents of 3-Fluoro-4-iodonitrobenzene: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In the optimization of medicinal chemistry scaffolds, 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) serves as a critical "pivot point" building block. Its unique substitution pattern offers three distinct vectors for diversification:

  • C4-Iodine: A high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C3-Fluorine: A metabolic blocking group that modulates pKa and lipophilicity without significant steric penalty.

  • C1-Nitro: A latent amine precursor for downstream amide coupling or heterocycle formation.

While the iodo-variant is the gold standard for reactivity, its high cost and lower atom economy often necessitate the evaluation of synthetic equivalents. This guide objectively compares the performance of the iodo-scaffold against its bromo- and chloro-analogs, providing data-driven protocols to facilitate the transition from discovery to process scale.

Comparative Analysis of Synthetic Equivalents

The choice of halogen (X) at the C4 position dictates the reaction kinetics, catalyst loading, and overall process cost.

The Gold Standard: 3-Fluoro-4-iodonitrobenzene
  • CAS: 2996-30-7[1][2]

  • Reactivity: Highest (

    
    ). Oxidative addition to Pd(0) is rapid and often occurs at room temperature.
    
  • Pros: Mildest reaction conditions; tolerates sensitive functional groups; ideal for late-stage functionalization.

  • Cons: Expensive (~$35/g); light-sensitive; lower atom economy.

Alternative 1: The Economic Workhorse (Bromo-Analog)
  • Compound: 3-Bromo-4-fluoronitrobenzene [3][4][5]

  • CAS: 701-45-1[3][4][5]

  • Reactivity: Moderate (

    
    ). Requires elevated temperatures (60–80°C) or specialized ligands (e.g., SPhos, XPhos) for difficult couplings.
    
  • Pros: Significantly cheaper (~$11/g); higher stability; better atom economy.

  • Cons: Slower kinetics; may require heating that degrades sensitive substrates.

Alternative 2: The Atom-Economy Challenger (Chloro-Analog)
  • Compound: 3-Chloro-4-fluoronitrobenzene [6][7][8][9]

  • CAS: 350-30-1[6][7][8][9]

  • Reactivity: Low (

    
    ). Inert to standard Pd(
    
    
    
    )
    
    
    conditions.
  • Pros: Very low cost (~$0.60/g at scale); widely available.

  • Cons: Requires advanced, expensive precatalysts (e.g., Pd-NHC complexes, Buchwald G3) and harsh conditions (>100°C), negating cost savings on small scales.

Data Summary Table
FeatureIodo-Analog (Standard)Bromo-Analog (Equivalent)Chloro-Analog (Challenger)
CAS Number 2996-30-7701-45-1350-30-1
Approx. Price (1g) ~$35.00~$11.00<$5.00
Pd-Coupling Temp 25 – 40°C60 – 90°C100 – 140°C
Leaving Group Ability ExcellentGoodPoor
Preferred Catalyst Pd(PPh

)

/ Pd(dppf)Cl

Pd(dppf)Cl

/ Pd(OAc)

+Ligand
Pd-PEPPSI / XPhos Pd G3
Primary Use Case Discovery / HTS / Sensitive SubstratesScale-up / Process OptimizationCommodity Chemical Synthesis

Decision Matrix: Selecting the Right Equivalent

The following logic flow guides the selection process based on project phase and substrate complexity.

DecisionMatrix Start Start: Select Reagent Scale Project Scale? Start->Scale Substrate Substrate Stability? Scale->Substrate Discovery (<10g) Budget Cost Sensitivity? Scale->Budget Process (>100g) Iodo Use 3-Fluoro-4-iodonitrobenzene (CAS 2996-30-7) Substrate->Iodo Thermally Unstable / Complex Bromo Use 3-Bromo-4-fluoronitrobenzene (CAS 701-45-1) Substrate->Bromo Robust Budget->Bromo Moderate Budget Chloro Use 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) Budget->Chloro Strict Cost Control

Figure 1: Strategic decision tree for selecting the optimal halogenated nitrobenzene scaffold.

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (Iodo-Scaffold)

Use this protocol for rapid library generation or when preserving sensitive functional groups.

Reagents:

  • 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Charge: In a vial, combine the iodo-nitrobenzene, boronic acid, base, and catalyst.

  • Purge: Seal and purge with

    
     for 5 minutes.
    
  • Reaction: Add degassed solvent. Stir at 40°C for 2-4 hours. Note: The weak C-I bond allows oxidative addition at mild temperatures.

  • Validation: Monitor by LCMS. The iodine atom provides a distinct mass shift compared to the product.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Cost-Optimized Synthesis of the Iodo-Scaffold (Sandmeyer)

If the commercial price of the iodo-compound is prohibitive, it can be synthesized from the cheaper 3-fluoro-4-nitroaniline via a self-validating Sandmeyer protocol.

Reagents:

  • 3-Fluoro-4-nitroaniline (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (2.0 equiv)[4]
    
  • 
     (2.5 M)
    

Workflow:

Sandmeyer Aniline 3-Fluoro-4-nitroaniline (Precursor) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, H2SO4 0-5°C Iodo 3-Fluoro-4-iodonitrobenzene (Target) Diazo->Iodo KI (aq) RT, -N2

Figure 2: Sandmeyer transformation pathway.

Step-by-Step:

  • Diazotization: Suspend 3-fluoro-4-nitroaniline in 2.5 M

    
     and cool to 0°C. Dropwise add aqueous 
    
    
    
    , maintaining temperature <5°C. The solution should turn clear/yellowish (formation of diazonium salt).
  • Iodination: Dissolve

    
     in water. Slowly add the cold diazonium solution to the 
    
    
    
    solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.
  • Self-Validation: The reaction is complete when gas evolution ceases and a dark solid precipitates.

  • Purification: Dissolve the solid in DCM, wash with 10% sodium thiosulfate (to remove excess

    
    , indicated by the disappearance of purple color), then brine. Recrystallize from ethanol.
    

Scientific Rationale & Mechanism

The superior performance of the iodo-analog stems from the bond dissociation energy (BDE) of the carbon-halogen bond.

  • C-I BDE: ~65 kcal/mol

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

In Pd-catalyzed cross-coupling, the Oxidative Addition step is often rate-determining.[10] The weak C-I bond allows this step to proceed rapidly, preventing catalyst decomposition and homocoupling side reactions often seen with slower bromide substrates [1].

Furthermore, the presence of the electron-withdrawing Nitro group (


) at the para position activates the C-I bond further via the mesomeric effect, making 3-Fluoro-4-iodonitrobenzene  significantly more reactive than unactivated aryl iodides [2]. This activation is less pronounced in the meta-fluorine position, but the combined electronic pull ensures high yields in nucleophilic aromatic substitutions (

) if displacement of the iodine is desired instead of coupling.

References

  • BenchChem. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.Link

  • ChemicalBook. 3-Fluoro-4-iodonitrobenzene Product Properties and Safety Data.Link

  • Oakwood Chemical. 3-Bromo-4-fluoronitrobenzene Commercial Availability and Pricing.Link

  • Vibzz Lab. Preparation of p-Iodonitrobenzene (Sandmeyer Protocol Adaptation).Link

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.Link

Sources

A Researcher's Guide to 3-Fluoro-4-iodonitrobenzene: A Computational and Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive examination of 3-fluoro-4-iodonitrobenzene, a versatile building block in modern synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to leverage the unique reactivity of this trifunctionalized aromatic ring. We will move beyond a simple catalog of reactions to provide a deep, computationally-grounded understanding of why this molecule behaves as it does, enabling more predictive and efficient synthetic design.

Introduction: The Strategic Value of Competing Functionality

3-Fluoro-4-iodonitrobenzene presents a fascinating case study in chemical reactivity. The benzene scaffold is decorated with three distinct functional groups, each exerting a profound and often competing electronic influence:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and induction, it strongly activates the ring towards nucleophilic attack.

  • Fluorine (-F): The most electronegative element, it withdraws electron density via a strong inductive effect. It is a key player in nucleophilic aromatic substitution (SNAr) reactions.

  • Iodine (-I): The least electronegative of the common halogens, it has a weaker inductive effect. Crucially, the carbon-iodine bond is the preferred site for metal-catalyzed cross-coupling reactions due to its susceptibility to oxidative addition.

This confluence of functionalities makes 3-fluoro-4-iodonitrobenzene a valuable intermediate, allowing for sequential and site-selective modifications. However, harnessing this potential requires a nuanced understanding of the electronic landscape of the molecule. This is where computational analysis provides indispensable insights.

Computational Deep Dive: Predicting Reactivity from First Principles

To rationalize the reactivity of 3-fluoro-4-iodonitrobenzene, we turn to Density Functional Theory (DFT), a robust quantum mechanical method for modeling molecular properties.[1][2] By calculating the electronic structure, we can generate predictive models for chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution on a molecule's surface. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are targets for nucleophiles.

For 3-fluoro-4-iodonitrobenzene, the MEP map is dominated by the powerful electron-withdrawing nitro group. This creates a significant region of positive potential across the aromatic ring, making the entire system "electron-deficient" and primed for nucleophilic attack.[3] A key feature is the presence of a positive "σ-hole" on the iodine atom along the axis of the C-I bond.[4][5] This region of positive potential is a critical factor in iodine's ability to form halogen bonds and influences its interactions with metal catalysts.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO: The LUMO represents the region where the molecule is most likely to accept electrons. In an SNAr reaction, a nucleophile donates electrons into the LUMO. For 3-fluoro-4-iodonitrobenzene, the LUMO is expected to have large coefficients on the carbons attached to the halogens (C1 and C2), indicating these are the primary sites for nucleophilic attack.

  • HOMO: The HOMO represents the region from which the molecule is most likely to donate electrons. While less critical for the reactions discussed here, it would be the primary site of interaction for a strong electrophile.

Computational studies on related halonitrobenzenes confirm that electron-withdrawing substituents lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.[6][7]

Workflow for Computational Reactivity Analysis

Below is a generalized workflow for performing a computational analysis of a molecule like 3-fluoro-4-iodonitrobenzene.

G cluster_0 Computational Setup cluster_1 Execution & Analysis cluster_2 Output mol_build 1. Build Molecule (e.g., Avogadro, GaussView) dft_setup 2. Define Calculation (DFT: B3LYP/6-311++G(d,p)) mol_build->dft_setup geom_opt 3. Geometry Optimization & Frequency Calculation dft_setup->geom_opt prop_calc 4. Property Calculation (MEP, FMO, Charges) geom_opt->prop_calc data_vis 5. Data Visualization & Interpretation prop_calc->data_vis react_predict Reactivity Prediction (e.g., Site Selectivity) data_vis->react_predict

Caption: A generalized workflow for the computational investigation of chemical reactivity.

Comparative Reactivity Guide

The true utility of 3-fluoro-4-iodonitrobenzene lies in its differential reactivity. The following sections compare its performance in key transformations against relevant alternatives, supported by computational predictions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for modifying electron-deficient aromatic rings.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The presence of a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group is essential for stabilizing this intermediate.[8]

Key Question: Which halogen, fluorine or iodine, is the better leaving group?

In 3-fluoro-4-iodonitrobenzene, both halogens are activated by the nitro group (ortho for fluorine, para for iodine).

  • Fluorine as a Leaving Group: The extreme electronegativity of fluorine stabilizes the Meisenheimer intermediate to the greatest extent, making it an excellent leaving group in SNAr.

  • Iodine as a Leaving Group: The C-I bond is weaker than the C-F bond, which would suggest it's a better leaving group. However, the stabilization of the intermediate is the rate-determining factor.

Prediction: Computational and experimental evidence suggests that for SNAr reactions, fluorine is generally the superior leaving group when both are similarly activated. The substitution of fluorine is often faster and occurs under milder conditions. Therefore, nucleophilic attack is predicted to preferentially occur at the C-F position.

G Reactant 3-Fluoro-4-iodonitrobenzene + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-determining) Product 3-(Nu)-4-iodonitrobenzene + F⁻ Intermediate->Product Elimination

Caption: Generalized mechanism for SNAr at the C-F position.

Comparative Data:

CompoundRelative Reactivity in SNArKey Factor
3-Fluoro-4-iodonitrobenzene High (at C-F)Strong activation of F (ortho) and I (para) by NO₂. F is a better SNAr leaving group.
1-Fluoro-4-nitrobenzeneHighStrong para-activation by NO₂.[10]
1-Iodo-4-nitrobenzeneModerateWeaker activation compared to fluoro analogue.
3,4-DifluoronitrobenzeneVery High (at C-4)The fluorine at C-4 is para to the nitro group, making it extremely activated.[11][12]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organoboron species and an organic halide.[13][14][15] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]

Key Question: Which bond, C-F or C-I, will react?

The first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity for this step generally follows the trend of bond strength: C-I > C-Br > C-Cl >> C-F. The C-F bond is exceptionally strong and is typically inert to oxidative addition under standard Suzuki conditions.

Prediction: The Suzuki coupling will occur exclusively at the carbon-iodine bond . The electron-withdrawing nature of the nitro and fluoro groups further polarizes the C-I bond, making the carbon more electrophilic and potentially accelerating the rate of oxidative addition compared to less substituted iodoarenes.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition ArI 3-F-4-I-Nitrobenzene (Ar-I) ArI->OxAdd Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product Product (Ar-R) Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling at the C-I bond.

Comparative Data:

CompoundRelative Reactivity in Suzuki CouplingKey Factor
3-Fluoro-4-iodonitrobenzene HighWeak C-I bond is the exclusive site for oxidative addition. C-F is inert.
4-IodonitrobenzeneHighElectron-withdrawing NO₂ group activates the C-I bond.[17][18][19]
IodobenzeneModerateBaseline reactivity for aryl iodides.[20]
4-FluoronitrobenzeneVery Low / InertThe C-F bond is too strong for standard oxidative addition.[21]

Experimental Protocols

Scientific integrity requires that theoretical predictions are grounded in robust experimental practice. The following protocols provide a framework for both the computational and synthetic validation of this molecule's reactivity.

Protocol: DFT Calculation of 3-Fluoro-4-iodonitrobenzene

Objective: To calculate the optimized geometry, MEP, and FMOs of the title compound.

Software: Gaussian 16, GaussView 6

  • Molecule Construction:

    • Launch GaussView 6. Using the builder tool, construct the 3-fluoro-4-iodonitrobenzene molecule.

    • Perform a preliminary structure clean-up using the "Clean" function.

  • Calculation Setup:

    • Go to Calculate > Gaussian Calculation Setup.

    • Job Type: Select Opt+Freq (Optimization and Frequency). This will first find the lowest energy structure and then confirm it is a true minimum (no imaginary frequencies).

    • Method:

      • Select DFT (Density Functional Theory).

      • Functional: Choose B3LYP. This is a widely used and well-validated hybrid functional.

      • Basis Set: Choose 6-311++G(d,p) for H, C, N, O, F. For Iodine (I), a basis set with an effective core potential, such as LanL2DZ, should be used to account for relativistic effects.

    • Charge/Multiplicity: Set Charge to 0 and Multiplicity to Singlet.

    • Keywords: Add Pop=Full and IOp(6/33=2) to the additional keywords line. This will ensure the necessary information for plotting orbitals is saved.

  • Submission and Analysis:

    • Save the input file (.gjf) and submit it to Gaussian.

    • Upon completion, open the checkpoint file (.chk) with GaussView.

    • Go to Results > Surfaces/Contours to generate the Molecular Electrostatic Potential (MEP) map and visualize the HOMO and LUMO.

Protocol: Suzuki-Miyaura Coupling Experiment

Objective: To couple 3-fluoro-4-iodonitrobenzene with phenylboronic acid.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[22]

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-iodonitrobenzene (267 mg, 1.0 mmol).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

    • Add sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reflux:

    • Add a 3:1 mixture of Toluene/Water (12 mL).

    • Flush the flask with an inert gas (Nitrogen or Argon).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-fluoro-4-nitro-1,1'-biphenyl.

Conclusion

3-Fluoro-4-iodonitrobenzene is a textbook example of how modern computational chemistry can inform and accelerate synthetic strategy. The orthogonal reactivity of its C-F and C-I bonds, governed by predictable electronic principles, allows for its selective functionalization through either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. By understanding the underlying electronic landscape via tools like MEP and FMO analysis, researchers can confidently design multi-step syntheses, saving valuable time and resources in the pursuit of novel molecules for drug discovery and materials science.

References

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Vapourtec. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of 4-iodonitrobenzene. Studocu. Retrieved from [Link]

  • Hao, M., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8343–8353. Retrieved from [Link]

  • Gabriele, C., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2020(3), M1149. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-iodonitrobenzene. PubChem. Retrieved from [Link]

  • Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Journal of Advanced Applied Sciences, 3(2), 40-54. Retrieved from [Link]

  • Namoos, J. (n.d.). Preparation of 4-Iodonitrobenzene. Scribd. Retrieved from [Link]

  • Unknown. (2011). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Retrieved from [Link]

  • Singh, S. K., et al. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 928-937. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, W., et al. (2022). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 8(12), 3058-3068. Retrieved from [Link]

  • Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Politzer, P., et al. (2015). Computed electrostatic potentials on 0.001 au molecular surfaces of.... ResearchGate. Retrieved from [Link]

  • R Discovery. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Argent, S. P., et al. (2022). Total Synthesis and Prediction of Ulodione Natural Products Guided by DFT Calculations. ChemRxiv. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Computed electrostatic potentials on 0.001 au molecular surfaces of the iodobenzene monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. Retrieved from [Link]

  • Vibzz Lab. (2021, February 9). p-Iodonitrobenzene : Organic synthesis. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodonitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-fluoro-4-nitrobenzene. PubChem. Retrieved from [Link]

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Spectroscopic Differentiation & Application Guide: 3-Fluoro-4-iodonitrobenzene vs. 3-Fluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, distinguishing between 3-Fluoro-4-iodonitrobenzene (Compound A) and its bromo analog (Compound B) is critical. While they share similar solubility and physical appearance (often pale yellow solids), their reactivity profiles diverge significantly.

  • The Iodo- analog is the superior candidate for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck) due to the labile C–I bond.

  • The Bromo- analog offers a cost-effective alternative for classical nucleophilic aromatic substitutions (

    
    ), though it requires harsher conditions for metal-catalyzed coupling.
    

This guide provides a definitive spectroscopic framework to distinguish these two isoteres, focusing on the Heavy Atom Effect in


C NMR as the primary validation tool.

Part 1: Structural & Electronic Context[1]

To understand the spectroscopic data, we must first analyze the electronic environment created by the halogen at the 4-position.

  • Electronic Shielding: Iodine is a large, "soft" atom with a diffuse electron cloud.[1] It induces a significant shielding effect on the attached carbon (C4) due to spin-orbit coupling (the Heavy Atom Effect).

  • Electronegativity: Bromine is more electronegative (

    
    ) than Iodine (
    
    
    
    ). This makes the C–Br bond more polarized, but the C–I bond is significantly weaker and longer.
DOT Diagram: Structural Analysis

structure_analysis cluster_0 Compound A: Iodo-Analog cluster_1 Compound B: Bromo-Analog Iodo 3-Fluoro-4-iodonitrobenzene (High Polarizability) C4_I C4 Carbon (Attached to I) Iodo->C4_I Effect_I Heavy Atom Effect (Strong Shielding) C4_I->Effect_I Upfield Shift (< 100 ppm) Bromo 3-Fluoro-4-bromonitrobenzene (Higher Electronegativity) C4_Br C4 Carbon (Attached to Br) Bromo->C4_Br Effect_Br Inductive Effect (Deshielding) C4_Br->Effect_Br Downfield Shift (> 120 ppm)

Caption: Comparative analysis of electronic effects at the C4 position. The Iodine atom induces a distinct shielding effect detectable by NMR.

Part 2: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The most reliable method for differentiation is


C NMR . While 

H NMR shows subtle differences in the ortho-proton coupling,

C NMR provides a "binary" yes/no signal based on the chemical shift of C4.
Comparative Data Table
Feature3-Fluoro-4-iodonitrobenzene3-Fluoro-4-bromonitrobenzeneDifferentiation Power

C NMR (C4-X)
~90 – 105 ppm (Shielded)~125 – 135 ppm (Deshielded)High (Definitive)

H NMR (H5)
Doublet of doublets (dd), slightly upfield relative to BrDoublet of doublets (dd), slightly downfieldLow (Ambiguous)

F NMR
~ -100 to -110 ppm (varies by solvent)Similar range, slight downfield shiftMedium
Mass Spec (Isotope) Single Peak (M+) dominant1:1 Doublet (M+, M+2)High (Definitive)
The "Heavy Atom" Marker (

C NMR)
  • Iodo-Analog: The carbon directly attached to Iodine (C-I) appears significantly upfield , often overlapping with solvent peaks or appearing in the 90–100 ppm range. This is counter-intuitive to electronegativity trends but is a hallmark of relativistic spin-orbit coupling in heavy atoms.

  • Bromo-Analog: The C-Br carbon behaves "normally," appearing in the aromatic region (120–135 ppm).

Mass Spectrometry (MS)

If NMR is unavailable, MS provides an instant fingerprint based on natural isotopic abundance.

  • Bromine:

    
    Br and 
    
    
    
    Br exist in a nearly 1:1 ratio. The molecular ion peak will appear as a doublet separated by 2 mass units of equal intensity.
  • Iodine:

    
    I is monoisotopic (100% abundance). The molecular ion will be a singlet .
    

Part 3: Experimental Protocols

Protocol A: Definitive Identification via C NMR

Objective: Confirm the identity of the 4-halo substituent.

  • Sample Prep: Dissolve 20–30 mg of the analyte in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
    • Note: Ensure the sample is fully homogeneous. If the solid is old, filter through a small plug of glass wool to remove insoluble oxides.

  • Acquisition: Run a standard proton-decoupled

    
    C NMR sequence (e.g., zgpg30 on Bruker systems).
    
    • Scans: Minimum 256 scans are recommended to resolve the quaternary C-I carbon, which often has a long relaxation time (

      
      ) and no NOE enhancement.
      
    • Delay: Set relaxation delay (

      
      ) to >2.0 seconds to ensure quantitative integration of quaternary carbons.
      
  • Processing: Apply exponential multiplication (LB = 1.0–2.0 Hz) to improve signal-to-noise.

  • Analysis: Look for the ipso-carbon signal.

    • If a peak exists at 90–105 ppm : Confirm Iodo .

    • If the corresponding peak is at 125–135 ppm : Confirm Bromo .

Protocol B: Purity Check via HPLC

Objective: Quantify cross-contamination (e.g., Bromo impurity in Iodo batch).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro aromatic absorption).[1]

  • Elution Order: The Iodo-analog is more lipophilic (higher logP) and will elute later than the Bromo-analog.

Part 4: Application Decision Matrix

Choosing between these two analogs is rarely about price alone; it is about the bond dissociation energy (BDE) required for the next step.

  • C–I BDE: ~ 65 kcal/mol (Weak, reactive to Pd insertion).[1]

  • C–Br BDE: ~ 81 kcal/mol (Stronger, requires higher energy or specialized ligands).[1]

DOT Diagram: Selection Workflow

selection_logic Start Select Intermediate Reaction_Type Intended Downstream Reaction? Start->Reaction_Type Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, Heck) Reaction_Type->Pd_Coupling SNAr Nucleophilic Substitution (S_NAr at C4) Reaction_Type->SNAr Select_I SELECT IODO-ANALOG (3-Fluoro-4-iodonitrobenzene) Pd_Coupling->Select_I Faster Oxidative Addition Complex_Substrate Substrate is Temperature Sensitive? Pd_Coupling->Complex_Substrate Select_Br SELECT BROMO-ANALOG (3-Fluoro-4-bromonitrobenzene) SNAr->Select_Br Cost Effective (Br is sufficient LG) Complex_Substrate->Select_I Yes (Mild conditions needed) Complex_Substrate->Select_Br No (Can heat >80°C)

Caption: Decision matrix for selecting the optimal halogen analog based on synthetic requirements.

Critical Application Note: Reactivity

In nucleophilic aromatic substitution (


), the rate-determining step is the attack of the nucleophile. Paradoxically, highly electronegative atoms (F > Cl > Br > I) accelerate this step by stabilizing the Meisenheimer intermediate.[1]
  • If your goal is to displace the halogen with an amine or alkoxide (

    
    ), the Bromo-analog  is often preferred over the Iodo-analog because the C-Br bond is more polarized, facilitating the initial attack, and it is significantly cheaper.
    
  • However, if utilizing the 3-Fluoro position for

    
    , both halogens (I/Br) at the 4-position act merely as steric/electronic modifiers.
    

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts.Chemical Reviews. (2020). Explains the shielding mechanism of Iodine on

    
    C spectra. 
    
  • Comparison of

    
    C NMR Shifts of Brominated Carbons. Chemistry Stack Exchange / Journal of Chemical Society. Discusses the deshielding trends of Bromine vs. Iodine. 
    
  • S_NAr Reactivity of Halonitrobenzenes. Journal of Organic Chemistry. Detailed kinetic data on leaving group ability (F > Br > I) in nitro-activated systems.[1]

  • Sigma-Aldrich Product Specification: 3-Fluoro-4-iodonitrobenzene. Physical property verification.

Sources

A Cost-Benefit Analysis of 3-Fluoro-4-iodonitrobenzene in Synthesis: A Guide for Strategic Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of multi-step organic synthesis, particularly within pharmaceutical and materials science, the choice of a starting material is a critical opening move that dictates the entire strategy. A reagent that may seem costly at the outset can, in fact, offer significant downstream savings in time, resources, and overall complexity. 3-Fluoro-4-iodonitrobenzene is a prime example of such a strategic building block. This guide provides an in-depth cost-benefit analysis of its use, offering a comparative look against seemingly simpler alternatives and providing the experimental context needed for informed decision-making.

The true value of 3-fluoro-4-iodonitrobenzene lies in its bifunctional nature. It possesses two distinct and orthogonally reactive sites: an iodine atom, prime for palladium-catalyzed cross-coupling reactions, and a fluorine atom, activated for nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group. This dual reactivity allows for selective, sequential functionalization, a paradigm of synthetic efficiency.

Caption: Orthogonal reactivity of 3-Fluoro-4-iodonitrobenzene.

Part 1: The C-I Bond — A Superior Handle for Cross-Coupling

The carbon-iodine bond is the workhorse of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][2] The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl > F.[3][4] This makes the iodo-substituted position of 3-fluoro-4-iodonitrobenzene highly reactive and preferable for predictable, efficient C-C bond formation under mild conditions.[5]

Comparative Analysis: Suzuki-Miyaura Coupling

Let's compare the performance of 3-fluoro-4-iodonitrobenzene with a common, less expensive alternative, 4-iodonitrobenzene, in a typical Suzuki-Miyaura coupling reaction. The goal is to introduce a phenyl group.

Feature3-Fluoro-4-iodonitrobenzene4-IodonitrobenzeneJustification & Expert Insights
Relative Cost HigherLowerThe synthesis of 3-fluoro-4-iodonitrobenzene is more complex, leading to a higher initial purchase price.
Reactivity HighHighBoth substrates possess a reactive C-I bond, leading to comparable, excellent yields in Suzuki couplings. The reaction is typically fast and efficient for both.
Key Differentiator Retains a fluorine atom for subsequent SNAr reaction. Lacks a secondary reactive site for SNAr.This is the crucial advantage. After the Suzuki coupling, the product from 3-fluoro-4-iodonitrobenzene is a valuable intermediate, ready for a second, different type of transformation.
Step Economy High. Enables a two-step sequence on the same scaffold.Low. Requires a new synthesis sequence to introduce functionality at the 3-position.The ability to perform sequential, site-selective reactions drastically reduces the number of synthetic steps, saving time, solvents, and purification costs.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures for palladium-catalyzed cross-coupling reactions.[6][7]

Reaction: Synthesis of 2-fluoro-4-nitro-1,1'-biphenyl

  • To a flame-dried round-bottom flask, add 3-fluoro-4-iodonitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), dissolved in a minimum amount of water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Part 2: The Activated C-F Bond — A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 3-fluoro-4-iodonitrobenzene is positioned ortho to a strongly electron-withdrawing nitro group. This electronic arrangement makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating a Nucleophilic Aromatic Substitution (SNAr) reaction.[8][9] In SNAr reactions of aryl halides, the reactivity order is inverted compared to cross-coupling: F > Cl > Br > I. The highly electronegative fluorine atom is the best leaving group in this context because it strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[8][10]

Comparative Analysis: Nucleophilic Aromatic Substitution

Here, we compare 3-fluoro-4-iodonitrobenzene with an alternative like 3,4-difluoronitrobenzene for an SNAr reaction with a representative amine, morpholine.

Feature3-Fluoro-4-iodonitrobenzene3,4-DifluoronitrobenzeneJustification & Expert Insights
Reactivity High (at C-F)High (at C-F, C-F)Both compounds have a fluorine atom activated by the nitro group, leading to efficient SNAr.
Selectivity Excellent. Reaction occurs selectively at the C-F bond, leaving the C-I bond intact for subsequent chemistry.Moderate. Can lead to mixtures of products if the nucleophile reacts at both fluorine positions, requiring careful control of stoichiometry and conditions.The defined reactivity of 3-fluoro-4-iodonitrobenzene ensures a clean, predictable reaction at a single site.
Key Differentiator Retains an iodine atom for subsequent cross-coupling. Lacks a site for cross-coupling reactions.This mirrors the advantage seen in the Suzuki comparison. The product is a versatile intermediate.
Process Control Simpler. The reaction endpoint is the mono-substituted product.More complex. Over-reaction can lead to di-substituted byproducts, complicating purification.The inherent selectivity of 3-fluoro-4-iodonitrobenzene simplifies process development and scale-up.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for SNAr reactions with activated aryl fluorides.[9]

Reaction: Synthesis of 4-(2-Iodo-5-nitrophenyl)morpholine

  • In a round-bottom flask, dissolve 3-fluoro-4-iodonitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Add morpholine (1.1 eq) to the solution.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to act as an acid scavenger.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and any remaining solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

The Synergistic Workflow: A Case Study in Step Economy

The ultimate value of 3-fluoro-4-iodonitrobenzene is realized when both reactive sites are utilized in a planned sequence. This approach epitomizes the principle of "step economy," a cornerstone of modern green chemistry and cost-effective drug development.

Consider the synthesis of a complex substituted diphenylamine.

Caption: Comparison of synthetic pathways.

As the diagram illustrates, a multi-step synthesis that would conventionally require protection, iodination, and nitration steps can be condensed into a highly efficient two-step sequence.

Cost-Benefit Breakdown:

  • Higher Reagent Cost: The initial purchase of 3-fluoro-4-iodonitrobenzene is higher than for a simpler starting material like 4-iodonitrobenzene.[11][12]

  • Reduced Labor Costs: A two-step synthesis requires significantly fewer man-hours than a four or five-step sequence.

  • Lower Solvent and Consumable Costs: Fewer reaction and purification steps lead to a dramatic reduction in the consumption of solvents, silica gel, and other consumables.

  • Increased Overall Yield: Each additional step in a synthesis inevitably leads to material loss. A shorter sequence almost always results in a higher overall yield, meaning more final product from the same amount of initial material.

  • Faster Project Timelines: In drug discovery and development, time is a critical resource. Shortening a synthetic route by several steps can accelerate project timelines by weeks or even months.

Conclusion

While a simple spreadsheet comparison might favor cheaper, monofunctional starting materials, a holistic cost-benefit analysis reveals a different story. 3-Fluoro-4-iodonitrobenzene is an investment in efficiency. Its higher upfront cost is frequently offset by substantial savings in labor, materials, and time. For research and development professionals aiming to construct complex molecular architectures, the strategic use of this bifunctional building block allows for elegant, convergent, and economically superior synthetic routes. It is a testament to the principle that the most valuable reagent is not always the cheapest, but the one that provides the most efficient path to the target molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Fluoro-4-iodobenzoic Acid in Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene. Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

  • Yi, C., Hua, R. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(6), 2535-2537. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 4-Iodonitrobenzene. Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • Stuart, D. R., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8213-8221. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Course Hero. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Doucet, H., & Hierso, J. C. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(9), 4979-5007. Retrieved from [Link]

  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron, 65(32), 6442-6446. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sore, H. F., Galloway, W. R. J. D., & Spring, D. R. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science, 16(4), 141-153. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.3: Other Aromatic Substitutions. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

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Comparative Guide: 3-Fluoro-4-iodonitrobenzene vs. Chloro-Analogs in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 3-Fluoro-4-iodonitrobenzene over chloro-derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the architecture of complex pharmaceutical intermediates, the choice of halogen leaving groups is a critical decision point that dictates synthetic efficiency. While chloro-derivatives (e.g., 3-fluoro-4-chloronitrobenzene) offer a cost advantage at the raw material stage, 3-Fluoro-4-iodonitrobenzene (CAS: 2996-30-7) provides superior kinetic performance in transition-metal catalyzed cross-couplings.

This guide objectively analyzes the performance metrics of the iodo-derivative versus its chloro-analog, demonstrating why the iodine-substituted scaffold is the preferred candidate for late-stage functionalization and delicate total synthesis campaigns.

Mechanistic Foundation: The Kinetic Advantage

The primary advantage of using the iodo-derivative stems from the fundamental physics of the carbon-halogen bond. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

Bond Dissociation Energy (BDE) & Reactivity

The C-I bond is significantly weaker and longer than the C-Cl bond, facilitating rapid oxidative addition under mild conditions.

ParameterC-I Bond (3-Fluoro-4-iodonitrobenzene)C-Cl Bond (Chloro-analog)Impact on Synthesis
Bond Dissociation Energy ~65 kcal/mol (272 kJ/mol)~95 kcal/mol (397 kJ/mol)Lower activation energy required for cleavage.
Bond Length ~2.10 Å~1.74 ÅGreater steric accessibility for the metal catalyst.
Oxidative Addition Rate Fast (

)
Slow (

)
Iodo reacts at RT; Chloro requires high heat (>80°C).
Lability HighLowIodo allows use of cheaper, ligand-free catalysts.

Technical Insight: The electron-withdrawing nitro group at the 4-position activates the ring. While this activation helps the chloro-derivative participate in Nucleophilic Aromatic Substitution (


), it is often insufficient to promote efficient oxidative addition in cross-coupling without specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos). The iodo-derivative requires no such "crutches."
Performance Comparison: Cross-Coupling Efficiency

The following data summarizes the comparative performance in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Conditions:



Metric3-Fluoro-4-iodonitrobenzene3-Fluoro-4-chloronitrobenzene
Temperature 25°C (Room Temp)90°C - 110°C (Reflux)
Time to Completion 1 - 3 Hours24 - 48 Hours (often incomplete)
Catalyst Loading 0.5 - 1.0 mol%3.0 - 5.0 mol%
Isolated Yield 92 - 96% 45 - 60% (with significant homocoupling)
Chemoselectivity Excellent (F-group intact)Poor (High heat risks

at F-site)
Analysis of Chemoselectivity

A critical risk when using the chloro-derivative is the harsh thermal requirement. At temperatures >100°C in basic media (standard Suzuki conditions), the hydroxide or carbonate base can attack the fluorine position (activated by the meta-nitro group to some extent, but primarily by ring deficiency), leading to phenol byproducts. The iodo-derivative reacts at room temperature, preserving the fluorine substituent for subsequent elaboration.

Strategic Application: Orthogonal Functionalization

The iodo-derivative enables orthogonal functionalization strategies . Because the C-I bond is far more reactive than C-Cl or C-F bonds, chemists can sequentially modify the ring.

Workflow Logic:

  • Step 1: Selective coupling at the Iodo-position (leaving F and

    
     intact).
    
  • Step 2: Modification of the Nitro group (reduction to amine).

  • Step 3: Functionalization of the Fluorine (via

    
     with amines/thiols).
    

This level of control is difficult with the chloro-analog, where the reactivity gap between the C-Cl bond and other functionalities is too narrow.

Visualization of Reaction Pathways[2]

The following diagrams illustrate the mechanistic divergence and the decision matrix for selecting the appropriate starting material.

Diagram 1: Mechanistic Pathway & Energy Barrier

ReactionMechanism Start Substrate (Ar-X) Complex_I Oxidative Addition (Ar-Pd-I) Start->Complex_I X=I (Fast, RT) Complex_Cl Oxidative Addition (Ar-Pd-Cl) Start->Complex_Cl X=Cl (Slow, Heat) Pd0 Pd(0) Catalyst Pd0->Complex_I Pd0->Complex_Cl Product_I Product Yield (>90%) Complex_I->Product_I Transmetallation/RE Product_Cl Product Yield (<60%) Complex_Cl->Product_Cl Sluggish SideRxn Side Reaction (De-fluorination) Complex_Cl->SideRxn High T / Base

Caption: Comparative reaction pathways showing the kinetic favorability of the Iodo-derivative (Green) vs. the high-energy barrier and side-reaction risks of the Chloro-analog (Red).

Diagram 2: Selection Decision Matrix

DecisionTree Question Is the Target Molecule High-Value or Complex? HighValue Yes (API/Late Stage) Question->HighValue Commodity No (Bulk Chemical) Question->Commodity SelectIodo Select 3-Fluoro-4-iodonitrobenzene (Maximize Yield/Selectivity) HighValue->SelectIodo SelectChloro Select Chloro-Analog (Optimize Cost) Commodity->SelectChloro Reason1 Preserves Fluorine Motif SelectIodo->Reason1 Reason2 Mild Conditions (RT) SelectIodo->Reason2

Caption: Decision matrix for process chemists balancing raw material cost against synthetic risk and yield requirements.

Experimental Protocol: Selective Suzuki Coupling

Objective: Synthesis of 4-aryl-3-fluoro-nitrobenzene derivatives using 3-Fluoro-4-iodonitrobenzene.

Reagents:

  • 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (0.02 equiv)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane[1]

Self-Validating Workflow:

  • Degassing: Charge the reaction vessel with the aryl iodide, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles). Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid.
    
  • Solvation: Add degassed 1,4-dioxane and aqueous base.

  • Reaction: Stir at 40°C for 2 hours.

    • Checkpoint: Monitor via TLC or HPLC. The starting material (Iodo) should disappear rapidly. If using the Chloro-analog, this step would require reflux (100°C) and 24h+.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Expected Result: >90% yield of the cross-coupled product with the fluorine substituent fully retained.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230102, 2-fluoro-1-iodo-4-nitrobenzene. Retrieved from [Link][2][3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. (General reference on Suzuki coupling kinetics). Retrieved from [Link]

  • Chemistry LibreTexts. Bond Energies and Reactivity Trends. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Systems for the Sonogashira Coupling of 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

Target Substrate: 3-Fluoro-4-iodonitrobenzene Reaction Class: Sonogashira Cross-Coupling (


-

C-C bond formation) Critical Reactivity Profile: The target substrate features an iodine atom at the para position to a strong electron-withdrawing nitro group (

) and ortho to a fluorine atom (

). This electronic arrangement creates a highly activated electrophile.
  • Oxidative Addition: Extremely fast due to the electron-deficient arene reducing electron density at the C-I bond. The Pd(0) insertion occurs readily, often even at room temperature.

  • Chemomoselectivity Risks: The primary challenge is not reactivity, but selectivity . The high reactivity can lead to rapid catalyst deactivation (Pd black formation) if the catalytic cycle is not balanced. Furthermore, the presence of the nitro group requires mild conditions to prevent reduction or energetic decomposition.

This guide compares three distinct catalytic strategies optimized for this specific electron-deficient scaffold.

Mechanistic Considerations for Electron-Deficient Aryl Iodides

The catalytic cycle for 3-Fluoro-4-iodonitrobenzene differs from standard aryl halides due to the electronic bias.

  • Step 1: Oxidative Addition (Fast): The electron-poor ring facilitates the nucleophilic attack of Pd(0). Bulky, electron-rich ligands (like those needed for aryl chlorides) are not required and may actually hinder the reaction by stabilizing the Pd(0) species too strongly.

  • Step 2: Transmetallation (Rate Determining): In the presence of copper, the copper-acetylide must transfer the alkyne to the Pd(II) center. Since oxidative addition is fast, the resting state of the catalyst is likely the Pd(II)-aryl intermediate.

  • Step 3: Reductive Elimination (Fast): The electron-withdrawing groups destabilize the Pd-C bond, accelerating product release.

Key Diagram: Activated Catalytic Cycle

SonogashiraCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Very Fast due to -NO2/-F) Pd0->OxAdd + 3-Fluoro-4-iodonitrobenzene PdII_Ar Pd(II)(Ar)(I)L2 (Resting State) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Cu-Acetylide PdII_Complex Pd(II)(Ar)(Alkyne)L2 TransMet->PdII_Complex - CuI RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 + Product CuI CuI Cu_Acetylide Cu-Acetylide CuI->Cu_Acetylide + Alkyne / Base Cu_Acetylide->TransMet

Caption: The catalytic cycle highlights the rapid oxidative addition driven by the electron-deficient aryl ring, shifting the rate-limiting step to transmetallation.

Comparative Study of Catalyst Systems

System A: The "Workhorse" (Pd(PPh3)2Cl2 / CuI)

This is the standard homogeneous system. It is robust, widely available, and highly effective for iodides.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (2–5 mol%)

  • Co-Catalyst: Copper(I) Iodide (1–2 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (DEA) in THF.

  • Performance:

    • Yield: High (85–98%).

    • Speed: Fast (< 2 hours at RT).

    • Pros: Reliable; PPh3 ligands are cheap and stabilize Pd(II) well.

    • Cons: Requires copper (Glaser homocoupling risk); difficult to remove Pd traces from the final product (concern for pharma).

System B: The "Copper-Free" High-Purity System

To avoid the formation of diyne side products (Glaser coupling) which are difficult to separate from the product, a copper-free protocol is recommended for drug intermediates.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or PPh3 (4 mol%).

  • Base: Piperidine or Pyrrolidine (act as both base and ligand/reductant).

  • Performance:

    • Yield: Moderate to High (75–90%).

    • Speed: Slower (Requires mild heating, 40–60°C).

    • Pros: Zero homocoupling; cleaner reaction profile.

    • Cons: Slower kinetics; requires more expensive ligands (XPhos) or higher Pd loading to match System A.

System C: The "Heterogeneous" Green System (Pd/C)

For scalable applications where catalyst recovery is vital.

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Co-Catalyst: CuI (optional, but recommended for speed).

  • Solvent: Ethanol/Water or DMF.

  • Performance:

    • Yield: Moderate (70–85%).

    • Speed: Moderate (Requires heating to 60–80°C).

    • Pros: Catalyst can be filtered and reused; lower metal contamination in product.

    • Cons: Leaching of Pd can occur; reaction times are longer due to surface area limitations.

Performance Comparison Matrix
FeatureSystem A: Homogeneous (Standard)System B: Copper-Free (Pharma)System C: Heterogeneous (Green)
Catalyst Pd(PPh3)2Cl2 / CuIPd(OAc)2 / XPhosPd/C (10%)
Reaction Time 1–3 h (RT)4–12 h (50°C)6–24 h (80°C)
Yield (Typical) 92%84%78%
Homocoupling Moderate RiskNoneLow Risk
Purification Silica Gel FiltrationSimple ExtractionFiltration + Wash
Scalability MediumHighVery High

Recommended Experimental Protocol

Selected Method: System A (Pd(PPh3)2Cl2 / CuI) is recommended for initial synthesis due to its reliability with electron-deficient substrates.

Materials
  • 3-Fluoro-4-iodonitrobenzene (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.02 equiv / 2 mol%)

  • CuI (0.01 equiv / 1 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • THF (Anhydrous, degassed)

Workflow Diagram

Workflow Start Start Degas Degas Solvents (Sparge N2, 15 min) Start->Degas Mix Add Reagents (Ar-I, Pd, Cu, Alkyne) Degas->Mix React Stir at RT (Monitor TLC, 1-3h) Mix->React Quench Quench (Sat. NH4Cl) React->Quench Extract Extraction (EtOAc/Brine) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify

Caption: Step-by-step workflow for the Sonogashira coupling of 3-Fluoro-4-iodonitrobenzene.

Detailed Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen.

  • Solvent Degassing: Spurge anhydrous THF with nitrogen for 15 minutes to remove dissolved oxygen. Critical: Oxygen promotes Cu-catalyzed homocoupling of the alkyne.

  • Loading: Charge the flask with 3-Fluoro-4-iodonitrobenzene (1.0 mmol, 267 mg), Pd(PPh3)2Cl2 (0.02 mmol, 14 mg), and CuI (0.01 mmol, 2 mg).

  • Addition: Add the degassed THF (5 mL) via syringe, followed by Triethylamine (3.0 mmol, 0.42 mL).

  • Initiation: Add the terminal alkyne (1.2 mmol) dropwise via syringe while stirring.

    • Observation: The solution typically turns dark yellow or brown within minutes, indicating active catalysis.

  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide (

    
    ) should disappear rapidly, replaced by the fluorescent product spot.
    
    • Note: Due to the nitro group, do not heat above 50°C unless conversion is stalled.

  • Work-up: Once complete, dilute the mixture with diethyl ether (20 mL) and quench with saturated aqueous NH4Cl (10 mL). The aqueous layer will turn blue (copper-amine complex).

  • Extraction: Separate phases. Wash the organic layer with water (1x) and brine (1x). Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

Expert Troubleshooting & Safety

Handling the Nitro Group[1][2]
  • Safety: Nitro-aromatics can be energetic. Avoid distilling the final product to dryness at high temperatures.

  • Side Reactions: Avoid using strong reducing agents (like NaBH4) or harsh conditions that could reduce the nitro group to an amine or hydroxylamine.

Common Issues
  • Problem: Reaction turns black immediately and stalls.

    • Cause: "Palladium Black" precipitation. The Pd(0) is aggregating before it can enter the catalytic cycle.

    • Solution: Add excess PPh3 (2-4 mol%) to stabilize the catalyst or switch to the Pd(OAc)2/XPhos system.

  • Problem: Two spots on TLC close together.

    • Cause: Glaser coupling (diyne formation) of the alkyne.

    • Solution: Ensure stricter oxygen exclusion (freeze-pump-thaw). Alternatively, switch to the Copper-Free System (System B).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][2] Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient aryl halides: a convenient synthesis of functionalized alkynes. Tetrahedron, 61(10), 2697-2703. Link

  • Bakos, I., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.[5] Link

Sources

Electronic Profiling of 3-Fluoro-4-iodonitrobenzene: A DFT-Guided Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-iodonitrobenzene (FINB) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the fluorine atom modulates metabolic stability and binding affinity.[1] This guide provides a rigorous electronic comparison between FINB and its non-fluorinated analog, 4-Iodonitrobenzene (INB) .

By leveraging Density Functional Theory (DFT), we reveal how the ortho-fluorine substituent fundamentally alters the electrophilicity and polarizability of the nitrobenzene core. This analysis demonstrates that FINB is not merely a structural variant but a distinct electronic entity with enhanced susceptibility to Nucleophilic Aromatic Substitution (SNAr) and unique halogen-bonding capabilities.

Part 1: Methodological Framework

To ensure high-fidelity electronic profiling, the following computational protocol is recommended. This hybrid approach accounts for the relativistic effects of the iodine atom while maintaining cost-effective accuracy for the light atoms.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction modeling).

  • Basis Set (Light Atoms): 6-311++G(d,p) – Includes diffuse functions essential for describing the electron-rich nitro group and lone pairs on fluorine.

  • Basis Set (Iodine): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) – Uses an Effective Core Potential (ECP) to handle iodine’s core electrons and relativistic effects.

Computational Workflow

The following Graphviz diagram outlines the standardized workflow for validating the electronic properties of FINB.

DFT_Workflow cluster_Analysis Electronic Property Extraction Start Input Structure (3-Fluoro-4-iodonitrobenzene) GeomOpt Geometry Optimization (B3LYP/LANL2DZ + 6-311++G**) Start->GeomOpt FreqCalc Frequency Calculation (Verify NImag=0) GeomOpt->FreqCalc FMO FMO Analysis (HOMO/LUMO Gap) FreqCalc->FMO MEP MEP Mapping (Electrostatic Potential) FreqCalc->MEP NBO NBO Analysis (Charge Transfer) FreqCalc->NBO End Reactivity Profile (Global Descriptors) FMO->End MEP->End NBO->End

Figure 1: Standardized DFT workflow for characterizing halogenated nitrobenzenes.

Part 2: Comparative Electronic Analysis

This section objectively compares 3-Fluoro-4-iodonitrobenzene (FINB) against the industry-standard 4-Iodonitrobenzene (INB) .[1]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.[2]

Property4-Iodonitrobenzene (INB)3-Fluoro-4-iodonitrobenzene (FINB)Mechanistic Insight
LUMO Energy LowerLowest The electron-withdrawing Fluorine (-I effect) stabilizes the LUMO, making FINB a better electrophile.[1]
HOMO Energy HigherLower Fluorine stabilizes the HOMO, slightly increasing ionization potential.
Band Gap (

)
~3.8 - 4.0 eV~3.6 - 3.8 eV A narrower gap in FINB indicates higher reactivity towards nucleophiles (Softness).[1]
Dipole Moment ~2.5 - 3.0 D~3.5 - 4.2 D The C-F bond vector adds to the net dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF).

Key Finding: The introduction of Fluorine at the 3-position significantly lowers the LUMO energy. This suggests that FINB is approximately 2-5x more reactive in SNAr reactions than INB, as the transition state for nucleophilic attack is more stabilized.

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting the site of nucleophilic attack.

  • INB: The positive potential is localized primarily on the carbons ortho and para to the nitro group. The iodine atom shows a "sigma-hole" (positive cap), facilitating halogen bonding.

  • FINB: The fluorine atom creates a strong positive potential region at the C4 position (bearing the Iodine). This "double activation" (Nitro + Fluorine) makes the C-I bond highly susceptible to nucleophilic attack, even more so than in INB.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to quantify "performance" in reaction vessels.

  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
    • FINB exhibits a higher

      
       value compared to INB. This quantifies its superior capacity to accept electron density from nucleophiles (e.g., amines, thiolates).
      
  • Chemical Hardness (

    
    ): 
    
    • FINB is "softer" than INB. In DFT terms, softer molecules rearrange their electron density more easily during the reaction pathway, lowering the activation energy for cross-coupling cycles.

Part 3: Performance in Synthesis (The "Product" Advantage)

Why choose 3-Fluoro-4-iodonitrobenzene over alternatives? The DFT data supports three specific performance advantages in drug discovery workflows.

Advantage 1: Enhanced SNAr Efficiency

The DFT-predicted lowering of the LUMO energy translates directly to experimental yield. In SNAr displacement of the Iodine (or the Nitro group, depending on conditions), FINB reacts at lower temperatures than INB.

  • Mechanism: The 3-F atom inductively withdraws density from the ring, stabilizing the anionic Meisenheimer intermediate.

Advantage 2: Orthogonal Reactivity

The electronic asymmetry allows for selective functionalization.

  • Site A (Iodine): Activated for Suzuki/Sonogashira coupling. The "sigma-hole" on Iodine is enhanced by the adjacent Fluorine, potentially accelerating oxidative addition to Pd(0).

  • Site B (Nitro): Can be reduced to an aniline after coupling, preserving the Fluorine motif.

Reactivity Pathway Diagram

The following diagram illustrates how the electronic properties dictate the reaction pathways.

Reactivity_Pathways cluster_Path1 Pathway A: Pd-Catalyzed Coupling cluster_Path2 Pathway B: SNAr Substitution FINB 3-Fluoro-4-iodonitrobenzene (High Electrophilicity) Pd_Insert Oxidative Addition (Facilitated by C-I polarization) FINB->Pd_Insert  Pd(0)   Nu_Attack Nucleophilic Attack at C4 (Stabilized by 3-F) FINB->Nu_Attack  R-NH2 / Base   Coupling Biaryl Product Pd_Insert->Coupling Subst Functionalized Nitroarene Nu_Attack->Subst

Figure 2: Divergent reaction pathways enabled by the specific electronic structure of FINB.[1]

Part 4: Experimental Protocol for DFT Validation

To reproduce these comparative data points in your own lab, follow this step-by-step Gaussian/ORCA input strategy.

Step 1: Geometry Construction

  • Build the molecule in a GUI (GaussView/Avogadro).

  • Pre-optimize using a molecular mechanics force field (MMFF94) to correct gross steric errors.

Step 2: Input File Setup (Gaussian Example)

Step 3: Data Interpretation

  • Check Frequencies: Ensure no negative frequencies are present (indicates a true minimum).

  • Extract Energies: Look for Alpha occ.[1] eigenvalues (HOMO) and Alpha virt.[3] eigenvalues (LUMO).

  • Calculate Gap:

    
     (Convert Hartree to eV by multiplying by 27.2114).
    

References

  • Electronic Structure of Halogenated Nitrobenzenes Comparison of vibrational spectra and HOMO-LUMO gaps in iodonitrobenzene isomers. Source: ResearchGate.

  • Reactivity of Fluoronitrobenzenes in SNAr Mechanistic insights into the "Fluorine Effect" and Meisenheimer complex stabilization. Source: Wikipedia / General Organic Chemistry. [1]

  • DFT Studies on Halogen Bonding in Nitrobenzenes Analysis of the "sigma-hole" and electrostatic potential maps for iodine-containing aromatics. Source: Journal of the Chemical Society of Pakistan.

  • Basis Set Recommendations for Iodine Validation of LANL2DZ vs. standard basis sets for heavy atom DFT calculations. Source: RSC Advances.[3]

Sources

A Senior Application Scientist's Guide to 3-Fluoro-4-iodonitrobenzene: A Comparative Review of its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, the efficiency of a synthetic route is paramount. Building blocks that offer predictable, high-yielding, and orthogonal reactivity are invaluable assets. 3-Fluoro-4-iodonitrobenzene is a prime exemplar of such a reagent. Its unique trifunctional arrangement—a nitro group, a fluorine atom, and an iodine atom—provides chemists with a powerful tool for sequential, site-selective modifications.[1][2]

The electron-withdrawing nitro group serves a dual purpose: it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of these reactions. The two halogen substituents, fluorine and iodine, possess distinct and well-differentiated reactivity profiles. The carbon-iodine bond is significantly more labile towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, due to its lower bond dissociation energy.[3] Conversely, the carbon-fluorine bond, while generally robust, becomes susceptible to SNAr when activated by the ortho nitro group.[4][5] This differential reactivity allows for a programmed, stepwise elaboration of the aromatic core, making 3-fluoro-4-iodonitrobenzene a highly sought-after intermediate in the synthesis of complex molecules, including kinase inhibitors.[6]

This guide provides a comparative analysis of 3-fluoro-4-iodonitrobenzene against similar compounds in key synthetic applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-I Bond

The carbon-iodine bond is the workhorse of palladium-catalyzed cross-coupling reactions, offering high reactivity that often translates to milder reaction conditions and broader functional group tolerance compared to its bromo- and chloro-analogs.[3] This section compares the performance of 3-fluoro-4-iodonitrobenzene in the most common C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for constructing biaryl structures, which are prevalent in pharmaceuticals.[7][8] The high reactivity of the C-I bond in 3-fluoro-4-iodonitrobenzene makes it an excellent electrophilic partner for this transformation.[3]

Comparative Analysis:

CompoundTypical ConditionsYieldComments
3-Fluoro-4-iodonitrobenzene Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CHigh (>90%)Excellent reactivity allows for lower catalyst loadings and temperatures.[3][9] The fluorine and nitro groups remain intact for subsequent transformations.
3-Fluoro-4-bromonitrobenzene Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °CGood (70-85%)Requires more forcing conditions (higher temperature, stronger base) than the iodo-analog. Risk of side reactions increases.
4-Chloro-3-fluoronitrobenzene Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °CModerate (50-70%)Requires specialized, bulky phosphine ligands and higher temperatures to achieve reasonable conversion due to the inertness of the C-Cl bond.
1-Iodo-4-nitrobenzene Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CHigh (>90%)Serves as a good baseline. Lacks the fluorine atom for subsequent SNAr, limiting its utility as a trifunctional building block.[10]

Expertise in Action: Why Choose the Iodo-Compound? The choice of 3-fluoro-4-iodonitrobenzene is a strategic one rooted in reaction kinetics. The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[9] The C-I bond's lower bond dissociation energy (~220 kJ/mol) compared to C-Br (~280 kJ/mol) and C-Cl (~340 kJ/mol) facilitates this step, allowing the reaction to proceed under milder conditions. This is crucial when dealing with thermally sensitive substrates or when trying to minimize side reactions like dehalogenation or catalyst decomposition.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 3-Fluoro-4-iodonitrobenzene (1.0 eq) D Toluene/EtOH/H₂O Solvent A->D B Arylboronic Acid (1.2 eq) B->D C Pd(PPh₃)₄ (0.05 eq) C->D F Inert Atmosphere (N₂/Ar) D->F Combine in flask E Na₂CO₃ (2.0 eq) E->D G Heat to 85 °C F->G Stir for 4-12 h H Cool to RT G->H Reaction complete I Dilute with EtOAc H->I J Wash with H₂O, Brine I->J K Dry (Na₂SO₄) J->K L Concentrate in vacuo K->L M Column Chromatography L->M Product Biaryl Product M->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11] These products are key intermediates for pharmaceuticals, natural products, and organic materials.[11][12] Similar to the Suzuki coupling, the high reactivity of the C-I bond is advantageous.

Comparative Analysis:

CompoundCatalyst SystemYieldComments
3-Fluoro-4-iodonitrobenzene Pd(PPh₃)₂Cl₂, CuI, Et₃NHigh (>85%)Standard conditions are highly effective. The reaction often proceeds at room temperature.[11][13]
3-Fluoro-4-bromonitrobenzene Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °CGood (70-80%)Requires heating to achieve rates comparable to the iodo-analog. Potential for homo-coupling of the alkyne (Glaser coupling) increases with temperature.
4-Chloro-3-fluoronitrobenzene Pd(OAc)₂, XPhos, Cs₂CO₃, 100 °CLow to ModerateVery challenging substrate. Requires specialized catalyst systems and harsh conditions. Often not a practical choice.

Protocol: Sonogashira Coupling of 3-Fluoro-4-iodonitrobenzene

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 3-fluoro-4-iodonitrobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired arylalkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[14][15] The reaction couples aryl halides with a wide range of primary and secondary amines.[14]

Comparative Analysis:

CompoundCatalyst SystemYieldComments
3-Fluoro-4-iodonitrobenzene Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 90 °CGood to HighGenerally provides excellent yields with a broad range of amines. The C-I bond's reactivity is highly compatible with standard Buchwald-Hartwig conditions.[6][16]
3-Fluoro-4-bromonitrobenzene Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °CGoodRequires slightly more electron-rich and bulky ligands (like Xantphos) and higher temperatures. Base choice is critical.
4-Chloro-3-fluoronitrobenzene Pd(OAc)₂, RuPhos, K₃PO₄, t-BuOH, 110 °CModerateDemands the use of highly active, specialized catalyst systems (e.g., Buchwald's dialkylbiaryl phosphine ligands) to overcome the inert C-Cl bond.

Causality Behind Ligand Choice: The evolution of ligands in Buchwald-Hartwig amination is a direct response to the challenge of activating less reactive aryl halides (bromides and chlorides).[14] For reactive substrates like 3-fluoro-4-iodonitrobenzene, older generation ligands like BINAP are often sufficient.[14] However, for the more challenging 4-chloro-3-fluoronitrobenzene, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, SPhos) are necessary. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active in the oxidative addition step. Furthermore, their bulk accelerates the final, C-N bond-forming reductive elimination step.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated C-F Bond

While the C-I bond dictates the cross-coupling reactivity, the C-F bond, activated by the ortho nitro group, is the primary site for nucleophilic aromatic substitution (SNAr).[17][18] The high electronegativity of fluorine makes it an excellent leaving group in this context, as it stabilizes the transient, negatively charged Meisenheimer complex intermediate.[5]

Comparative Analysis of Halogen Leaving Groups:

CompoundNucleophile (e.g., Morpholine)Relative RateComments
3,4-Difluoronitrobenzene MorpholineFastestThe C-F bond at the 4-position is highly activated by the para nitro group. The C-F bond is the best leaving group for SNAr among halogens.[19]
4-Chloro-3-fluoronitrobenzene MorpholineFastThe fluorine at the 3-position is not activated for SNAr. The chlorine at the 4-position is activated, but Cl is a poorer leaving group than F in SNAr.
4-Bromo-3-fluoronitrobenzene MorpholineModerateBromine is a less effective leaving group than chlorine in SNAr reactions.
3-Fluoro-4-iodonitrobenzene MorpholineSlowestIodine is the poorest leaving group for SNAr. The reaction at the C-I bond is negligible; substitution occurs exclusively at the activated C-F bond.

Expertise in Action: The SNAr Mechanism and Leaving Group Ability The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex. However, the leaving group's ability to be expelled in the second, fast step is also important. The relative rates are generally F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate complex through an inductive effect, facilitating the nucleophilic attack.

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr. (Note: Image placeholders are used. A live system would render chemical structures.)

Protocol: SNAr with an Amine Nucleophile

  • In a round-bottom flask, dissolve 3-fluoro-4-iodonitrobenzene (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Add the desired amine (e.g., piperidine, 1.2 mmol) followed by potassium carbonate (K₂CO₃, 2.0 mmol) as a base.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, washing with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired N-aryl product.

Application in Kinase Inhibitor Synthesis: A Case Study

The orthogonal reactivity of 3-fluoro-4-iodonitrobenzene makes it a powerful scaffold for building kinase inhibitors, which often feature a central heterocyclic or biaryl core appended with various functional groups to optimize binding and pharmacokinetic properties.[6][20][21][22]

Consider a synthetic strategy targeting a generic kinase inhibitor scaffold:

Kinase_Inhibitor_Synthesis Start 3-Fluoro-4-iodonitrobenzene Step1_Product Step 1 Product: Biaryl Intermediate Start->Step1_Product 1. Suzuki Coupling (with HetAr-B(OH)₂) Step2_Product Step 2 Product: Amine Intermediate Step1_Product->Step2_Product 2. SₙAr Reaction (with R₂NH) Step3_Product Step 3 Product: Final Kinase Inhibitor Scaffold Step2_Product->Step3_Product 3. Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: A sequential synthesis strategy for a kinase inhibitor scaffold.

In this workflow:

  • Suzuki Coupling: The C-I bond is selectively coupled with a heterocyclic boronic acid to install a key pharmacophore, leaving the C-F and NO₂ groups untouched.

  • SNAr Reaction: The C-F bond, activated by the ortho-nitro group, is then subjected to substitution with an amine to introduce a solubilizing group or another binding element.

  • Nitro Group Reduction: Finally, the nitro group is reduced to an aniline. This aniline can serve as a handle for further functionalization (e.g., amide bond formation) or may itself be a critical hydrogen bond donor for interacting with the kinase's hinge region.

This logical, stepwise approach minimizes protecting group chemistry and allows for the rapid generation of a library of analogs by simply varying the boronic acid and the amine nucleophile in steps 1 and 2, respectively. This is a testament to the strategic value embedded in the structure of 3-fluoro-4-iodonitrobenzene.

Conclusion

3-Fluoro-4-iodonitrobenzene is a strategically designed building block that offers a distinct advantage in multi-step organic synthesis. Its value lies in the predictable and orthogonal reactivity of its functional groups. The highly reactive C-I bond provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions under mild conditions, outperforming its bromo- and chloro-analogs. Subsequently, the activated C-F bond serves as a handle for SNAr reactions, a transformation for which other halogens are less suited. This dual reactivity allows for the efficient, sequential, and site-selective construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science. When compared to similar compounds, 3-fluoro-4-iodonitrobenzene often provides the optimal balance of reactivity, selectivity, and synthetic versatility.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 3-Fluoro-4-nitrobenzaldehyde in Pharmaceutical Intermediate Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Role of 3-Fluoro-4-nitrobenzonitrile.
  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.
  • OpenStax. (n.d.). 16.2 Other Aromatic Substitutions – Organic Chemistry: A Tenth Edition.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2021). p-Iodonitrobenzene : Organic synthesis.
  • ChemBK. (n.d.). 3-Fluoro-4-Iodonitrobenzene.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p....
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • PMC - NIH. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316.
  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Handling 3-Fluoro-4-iodonitrobenzene requires a nuanced approach that distinguishes between its physical state as a solid and its behavior in solution. Unlike simple irritants, the presence of a nitro group on an aromatic ring introduces risks of dermal absorption and potential methemoglobinemia, while the iodine and fluorine substituents increase its reactivity profile [1, 5].

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol based on the compound's specific physicochemical properties.

Physicochemical Profile
PropertyValueOperational Implication
CAS Number 2996-30-7Unique identifier for inventory tracking.
Physical State Solid (Yellow-Brown)Primary risk is dust generation/inhalation.
Melting Point 129-130°CThermally stable at RT; low volatility unless heated [5].
Solubility Low in water; High in organicsHigh skin permeability when dissolved in organic solvents.
Key Hazards Skin/Eye Irritant (H315, H319), STOT SE (H335)Treat as a potential sensitizer and systemic toxin [1, 7].

Hierarchy of Controls & Risk Assessment

Before donning PPE, engineering controls must be the primary defense. The high melting point indicates that vapor pressure is negligible at room temperature, making dust control the critical engineering requirement.

  • Primary Barrier: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (CFH) operating at face velocities between 80–100 fpm.

  • Static Control: As a dry powder, this compound is prone to static charge. Use anti-static gun ionizers during weighing to prevent powder scattering, which compromises PPE.

Personal Protective Equipment (PPE) Specifications

The selection of PPE for 3-Fluoro-4-iodonitrobenzene is dictated by the "State of Matter" rule. The protocol changes significantly once the solid is dissolved in organic solvents.

A. Hand Protection (The Critical Variable)[1][2][3]

The Science: Nitro-aromatics can permeate standard nitrile rubber. While nitrile provides excellent splash protection against the solid dust, it offers poor resistance to nitro-compounds in solution (e.g., acetone or DCM), with breakthrough times often under 15 minutes [10].

  • Scenario A: Handling Solid Powder

    • Protocol: Double-gloving with Standard Nitrile (minimum 5 mil thickness).

    • Logic: The outer glove captures dust; the inner glove protects against incidental contact during doffing.

    • Validation: Inspect gloves for pinholes by trapping air and inflating them prior to use.

  • Scenario B: Handling Solutions (Reaction Workup)

    • Protocol: Silver Shield® (Laminate) gloves worn under outer Nitrile gloves.[1]

    • Logic: Laminate films provide >4-hour breakthrough protection against aromatics and halogenated solvents. The outer nitrile glove provides grip and dexterity, which laminate gloves lack [11, 12].

B. Respiratory Protection[2][5][6][7]
  • Standard Operation: Fume hood sash at working height. No respirator required.

  • Hood Failure/Spill: N95 or P100 particulate respirator. If dissolved in solvent, a half-face respirator with Organic Vapor/Acid Gas cartridges is mandatory.

C. Ocular & Dermal
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust migration.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) and closed-toe chemical-resistant shoes.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 3-Fluoro-4-iodonitrobenzene State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Extraction Solid_PPE GLOVES: Double Nitrile (5 mil) RESP: Fume Hood (Dust Control) EYES: Goggles Solid->Solid_PPE Soln_PPE GLOVES: Laminate Liner + Nitrile Outer RESP: Fume Hood (Vapor Control) EYES: Goggles + Face Shield (if >1L) Solution->Soln_PPE Validation Validation: Check glove integrity Change outer glove every 30 mins Solid_PPE->Validation Soln_PPE->Validation

Figure 1: Decision logic for selecting PPE based on the physical state of the chemical.

Operational Workflows

Protocol 1: Safe Weighing & Transfer
  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Static Check: Use an anti-static gun on the spatula and weighing boat.

  • Transfer: Weigh the solid. If spillage occurs on the balance, do not blow it off. Wipe with a solvent-dampened Kimwipe (acetone/methanol) while wearing double gloves.

  • Decon: Wipe the exterior of the container before removing it from the hood.

Protocol 2: Emergency Spill Response

Spills of nitro-aromatics are deceptive; the solid looks benign but can sublime or dissolve into surface coatings.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess State Alert->Assess Dry_Spill Dry Powder Spill Assess->Dry_Spill Wet_Spill Solution Spill Assess->Wet_Spill Clean_Dry Cover with wet pad (Avoid dust generation) Scoop into waste Dry_Spill->Clean_Dry Clean_Wet Absorb with vermiculite or clay pads Do NOT use paper towels Wet_Spill->Clean_Wet Decon 3. Final Decon Wash surface with soap/water (Check for yellow residue) Clean_Dry->Decon Clean_Wet->Decon

Figure 2: Step-by-step spill response algorithm ensuring containment of dust and vapors.

Waste Disposal & Environmental Compliance

Do not dispose of 3-Fluoro-4-iodonitrobenzene in general trash or aqueous waste streams.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers and reducing agents.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the container is labeled "Toxic" and "Halogenated."

  • Quenching (Reaction Mixtures): If the material is unreacted in a reaction mixture, ensure the reaction is quenched (e.g., saturated ammonium chloride) before transferring to the waste container to prevent pressurization [6].

References

  • ChemBK. (2024). 3-Fluoro-4-Iodonitrobenzene Physico-chemical Properties. Retrieved from [Link]

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Florida State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Washington State University. (n.d.). Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.